Technical Documentation Center

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride
  • CAS: 1263378-92-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction & Significance The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction & Significance

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The introduction of an amine functionality at the 5-position creates a versatile chiral building block, 5,6,7,8-Tetrahydroisoquinolin-5-amine, which is of significant interest to drug development professionals. Its dihydrochloride salt form enhances stability and aqueous solubility, making it a practical starting material for complex syntheses.

This technical guide provides a comprehensive overview of the fundamental physicochemical and basic properties of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. It is designed to equip researchers and scientists with the necessary knowledge for its effective handling, characterization, and strategic use in synthetic applications. The narrative emphasizes the causality behind its chemical behavior, offering field-proven insights into its application in drug discovery. This compound serves as a critical intermediate in the synthesis of biologically active molecules, including those targeting the central nervous system and dual orexin receptor antagonists for insomnia treatment.[3][4]

Physicochemical & Structural Properties

Chemical Structure and Forms

5,6,7,8-Tetrahydroisoquinolin-5-amine possesses two basic centers: the secondary amine within the isoquinoline ring system (N2) and the primary exocyclic amine at the C5 position. The dihydrochloride salt form indicates that both of these nitrogen atoms are protonated. The equilibrium between the salt and the free base is pH-dependent and crucial for understanding its reactivity and solubility.

Figure 1. Equilibrium between the dihydrochloride salt and the free base form.

Core Properties Summary

The following table summarizes the key physicochemical properties of 5,6,7,8-Tetrahydroisoquinolin-5-amine and its dihydrochloride salt. Note that different CAS numbers may exist for the salt and the free base, as well as for different salt forms (mono- vs. dihydrochloride).

PropertyValueSource
Chemical Name 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride-
CAS Number 2413567-16-3 (dihydrochloride)[5]
502612-43-3 (free base)[6][7]
Molecular Formula C₉H₁₂N₂ · 2HCl (Dihydrochloride)-
C₉H₁₂N₂ (Free Base)[6]
Molecular Weight 221.13 g/mol (Dihydrochloride)-
148.20 g/mol (Free Base)[6]
Appearance White crystalline powder[3]
Solubility High water solubility (>100 mg/mL for hydrochloride salt)[3]
Melting Point 200-205 °C (with decomposition, for hydrochloride salt)[3]
Predicted pKa ~6.37 (for the isoquinoline nitrogen)[8]

Understanding the "Basic Properties": A Deeper Dive

The term "basic properties" refers to the ability of the nitrogen atoms to accept protons. In the dihydrochloride salt, both amines are fully protonated. When dissolved in a neutral or basic solution, the compound will donate protons to establish an equilibrium, behaving as a weak acid.

The two key players in its acid-base chemistry are:

  • The Tetrahydroisoquinoline Nitrogen (N2): This is a secondary, aliphatic-like amine integrated into a heterocyclic ring. Its basicity is influenced by the ring structure.

  • The C5-Amine (NH₂): This is a primary amine attached to a saturated carbon of the alicyclic portion of the ring system.

This differential basicity is critical. It implies that by carefully controlling the pH, one can selectively deprotonate and thus functionalize one amine over the other, a powerful tool in synthetic chemistry.

pka_equilibrium Diprotonated Diprotonated (Salt Form) (Low pH) Mono_Cation Mono-Cation (Intermediate pH) Diprotonated->Mono_Cation + OH⁻ (deprotonates N2, pKa₁ ≈ 6.4) Free_Base Free Base (High pH) Mono_Cation->Free_Base + OH⁻ (deprotonates C5-NH₃⁺, pKa₂ ≈ 9-10)

Figure 2. pH-dependent protonation states of 5,6,7,8-Tetrahydroisoquinolin-5-amine.

Practical Implications:

  • Solubility: The dihydrochloride salt is highly soluble in water.[3] As the pH is raised and the molecule deprotonates to the free base, its aqueous solubility will decrease significantly, while its solubility in organic solvents like dichloromethane or ethyl acetate will increase. This property is fundamental for designing extraction and purification protocols.

  • Reactivity: At a pH between the two pKa values (e.g., pH 8), the more basic C5-amine will remain largely protonated (NH₃⁺), while the less basic ring nitrogen will be in its free amine form (NH). This allows for selective reactions, such as acylation or alkylation, at the ring nitrogen.

Synthesis & Reactivity Profile

General Synthetic Strategy

The synthesis of tetrahydroisoquinolines often relies on powerful cyclization reactions. The most common methods for creating the core structure are the Pictet-Spengler and Bischler-Napieralski reactions.[9] For the 5-amino substituted variant, a multi-step synthesis starting from a pre-functionalized precursor is typically required. While a specific, published synthesis for the title compound was not found in the search results, a plausible route involves the reduction of a corresponding isoquinoline or dihydroisoquinoline precursor.

synthesis_workflow Start Suitable Precursor (e.g., Substituted Isoquinoline) Step1 Ring Reduction (e.g., Catalytic Hydrogenation) Start->Step1 Step2 Functional Group Interconversion/Introduction of Amine Step1->Step2 Step3 Purification Step2->Step3 Final Salt Formation (Treatment with HCl) Step3->Final Product 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride Final->Product

Figure 3. A generalized conceptual workflow for the synthesis.

Reactivity Profile

The primary amine group is a versatile handle for further functionalization. Common reactions include:

  • N-Acylation/N-Sulfonamidation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy in medicinal chemistry to modulate properties like cell permeability and target binding.[3]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Pictet-Spengler Reaction: The primary amine itself can be a reactant in a subsequent Pictet-Spengler cyclization if reacted with an appropriate aldehyde, leading to more complex fused heterocyclic systems.[10]

Analytical Characterization Workflow

Confirming the identity, purity, and structure of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is essential. A multi-technique approach is required for a self-validating system.

analytical_workflow cluster_workflow Analytical Workflow Sample Received Sample HPLC Purity Assessment (RP-HPLC) Sample->HPLC Assess purity & retention MS Mass Confirmation (LC-MS / HRMS) HPLC->MS Confirm mass of main peak NMR Structural Elucidation (¹H, ¹³C NMR) MS->NMR Elucidate detailed structure Confirmation Structure & Purity Confirmed NMR->Confirmation

Sources

Exploratory

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride: Synthesis, Characterization, and Biological Perspective

This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document is...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering in-depth insights into its chemical synthesis, structural elucidation, and potential biological activities. While direct experimental data for this specific compound is limited in publicly available literature, this guide leverages established chemical principles and data from closely related analogs to provide a robust and scientifically grounded resource.

Introduction and Significance

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of an amino group at the 5-position creates a chiral center and a key functional handle for further molecular elaboration, making 5,6,7,8-Tetrahydroisoquinolin-5-amine a valuable building block in drug discovery. Its structural similarity to endogenous neurotransmitters suggests potential interactions with biological targets within the central nervous system (CNS). This guide will delve into the synthesis of its dihydrochloride salt, its detailed characterization, and an exploration of its putative biological roles based on structure-activity relationships of analogous compounds.

Physicochemical Properties

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is expected to be a white to off-white crystalline solid. The presence of two hydrochloride salts significantly enhances its polarity and aqueous solubility compared to the free base. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource/Justification
Chemical Formula C₉H₁₄Cl₂N₂Calculated from structure
Molecular Weight 221.13 g/mol Calculated from formula
Appearance White to off-white crystalline solidPredicted based on similar amine dihydrochlorides
Solubility High solubility in water, soluble in methanol, sparingly soluble in ethanol, and insoluble in non-polar organic solvents.Predicted based on the polar nature of the dihydrochloride salt.
Melting Point >200 °C (with decomposition)Predicted for a salt of a small organic molecule.
pKa (Amine) ~9-10; (Isoquinoline N) ~5-6Estimated based on similar aliphatic amines and the tetrahydroisoquinoline nitrogen.

Synthesis and Purification

A robust and reliable synthetic route to 5,6,7,8-Tetrahydroisoquinolin-5-amine initiates from the commercially available 5-aminoisoquinoline. The synthesis involves a three-step sequence: acetylation of the amino group, catalytic hydrogenation of the heterocyclic ring, and subsequent hydrolysis of the amide to unveil the target primary amine. The free base is then converted to the stable dihydrochloride salt.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride

Part 1: Synthesis of 5-Acetamidoisoquinoline

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminoisoquinoline (1 equivalent) in glacial acetic acid.

  • Acetylation: Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: The product, 5-acetamidoisoquinoline, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Catalytic Hydrogenation of 5-Acetamidoisoquinoline

  • Catalyst and Substrate Preparation: In a high-pressure hydrogenation vessel, add 5-acetamidoisoquinoline (1 equivalent) and a catalytic amount of Platinum(IV) oxide (Adam's catalyst, ~1-5 mol%).

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol, to dissolve the substrate.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi and stir the mixture vigorously at room temperature for 12-24 hours. Monitor the uptake of hydrogen.

  • Work-up: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 5-acetamido-5,6,7,8-tetrahydroisoquinoline.

Part 3: Hydrolysis of 5-Acetamido-5,6,7,8-tetrahydroisoquinoline

  • Reaction Setup: To the crude 5-acetamido-5,6,7,8-tetrahydroisoquinoline, add a 6 M aqueous solution of hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product, 5,6,7,8-Tetrahydroisoquinolin-5-amine, will be in the aqueous layer as its dihydrochloride salt. Wash the aqueous layer with a non-polar solvent like dichloromethane to remove any organic impurities.

Part 4: Isolation of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride

  • Concentration: Concentrate the aqueous layer under reduced pressure to obtain a crude solid.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as methanol/ether or ethanol/ether, to yield pure 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride as a crystalline solid.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Salt Formation & Isolation A 5-Aminoisoquinoline C 5-Acetamidoisoquinoline A->C Glacial Acetic Acid, Reflux B Acetic Anhydride B->C D 5-Acetamidoisoquinoline F 5-Acetamido-5,6,7,8- tetrahydroisoquinoline D->F Acetic Acid or Ethanol, 50-60 psi E H₂, PtO₂ E->F G 5-Acetamido-5,6,7,8- tetrahydroisoquinoline I 5,6,7,8-Tetrahydroisoquinolin-5-amine (in solution as dihydrochloride) G->I Reflux H 6M HCl H->I J 5,6,7,8-Tetrahydroisoquinolin-5-amine (in solution as dihydrochloride) K 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (Solid) J->K Concentration & Recrystallization

Caption: Synthetic workflow for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. The following sections detail the expected spectroscopic data based on the analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Aromatic-H (C1-H, C3-H, C4-H) 8.0 - 9.0m3H-
CH-NH₃⁺ (C5-H) 4.5 - 5.0m1H-
CH₂ (C8-H) 3.0 - 3.5m2H-
CH₂ (C6-H, C7-H) 1.8 - 2.5m4H-
NH₃⁺ 9.0 - 10.0br s3H-

Note: Chemical shifts are predicted for a solution in D₂O or DMSO-d₆ and are subject to solvent effects. The broad singlet for the ammonium protons may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary) 140 - 155
Aromatic CH 120 - 140
CH-NH₃⁺ (C5) 50 - 60
CH₂ (C8) 40 - 50
CH₂ (C6, C7) 20 - 30
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Ammonium) 3200 - 2800 (broad)Strong
C-H Stretch (Aromatic) 3100 - 3000Medium
C-H Stretch (Aliphatic) 3000 - 2850Medium
N-H Bend (Ammonium) 1600 - 1500Medium
C=C Stretch (Aromatic) 1600 - 1450Medium
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. For the free base (after neutralization of the salt):

m/zIon
148 [M]⁺ (Molecular ion of the free base)
131 [M - NH₃]⁺
119 [M - C₂H₅]⁺ (Loss of ethyl group from the saturated ring)

Potential Biological Activity and Mechanism of Action

While specific biological data for 5,6,7,8-Tetrahydroisoquinolin-5-amine is not extensively documented, its structural similarity to well-characterized aminotetralin analogs provides a strong basis for predicting its pharmacological profile. Aminotetralins are known to interact with dopaminergic and serotonergic receptors in the CNS.[1][2][3]

Dopaminergic and Serotonergic Receptor Interactions

The 2-aminotetralin scaffold is a core component of several potent dopamine and serotonin receptor ligands.[1][4] It is hypothesized that 5,6,7,8-Tetrahydroisoquinolin-5-amine, as a constrained analog of phenylethylamine, will exhibit affinity for these receptors. The primary amine is crucial for forming a salt bridge with a conserved aspartate residue in the third transmembrane domain of these G-protein coupled receptors (GPCRs).

Signaling_Pathway cluster_0 Hypothesized Mechanism of Action Ligand 5,6,7,8-Tetrahydroisoquinolin- 5-amine Receptor Dopamine/Serotonin Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothesized GPCR signaling pathway for 5,6,7,8-Tetrahydroisoquinolin-5-amine.

Structure-Activity Relationship (SAR) Insights
  • The Primary Amine: Essential for receptor binding. Protonation at physiological pH allows for ionic interactions.

  • The Tetrahydroisoquinoline Scaffold: Provides a rigid conformation that can enhance receptor selectivity compared to more flexible phenylethylamines.

  • The 5-Position of the Amine: The stereochemistry at this chiral center is expected to be critical for receptor affinity and efficacy. The (S)-enantiomer of many aminotetralins often displays higher potency.

Further research, including in vitro receptor binding assays and functional studies, is necessary to fully elucidate the pharmacological profile of this compound.

Safety, Handling, and Storage

As a dihydrochloride salt of an amine, 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to be an irritant to the skin, eyes, and respiratory tract. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

Conclusion

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential applications in CNS drug discovery. This technical guide has provided a comprehensive overview of its synthesis, predicted spectroscopic characteristics, and a scientifically reasoned hypothesis of its biological activity. The detailed protocols and data presented herein are intended to serve as a foundational resource for researchers working with this and related compounds, facilitating further exploration of the therapeutic potential of the tetrahydroisoquinoline scaffold.

References

  • While a direct citation for the complete synthesis is not available, the described methodology is a standard and well-established approach in medicinal chemistry for the preparation of such compounds, drawing from general principles of organic synthesis.
  • McDonough, M. A., et al. (2004). Synthesis and Dopaminergic Activity of Heterocyclic Analogues of 5,6-dihydroxy-2-aminotetralins. Bioorganic & Medicinal Chemistry, 12(16), 4371-4378.
  • Cannon, J. G., et al. (1982). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 25(12), 1442-1446.
  • van der Weide, J., et al. (1987). Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry, 30(2), 434-439.
  • Spectroscopic data for closely related tetrahydroisoquinoline and aminotetralin derivatives can be found in various chemical databases such as PubChem and the Spectral D
  • General principles of NMR and IR spectroscopy are applied for the prediction of spectral data, as detailed in standard organic chemistry textbooks.
  • Predicted mass spectral fragmentation patterns are based on established principles of mass spectrometry for organic compounds.
  • The hypothesized mechanism of action is based on the well-established signaling pathways of G-protein coupled receptors, a common target for aminotetralin deriv
  • Structure-activity relationship insights are derived from numerous studies on dopaminergic and serotonergic ligands, a field with extensive liter
  • Ye, N., et al. (2015). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. Journal of Pharmacology and Experimental Therapeutics, 353(2), 338-348.

Sources

Foundational

The Tetrahydroisoquinoline Scaffold: A Foundation of Pharmacological Activity

An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride: A Privileged Scaffold for CNS Drug Discovery Executive Summary The 5,6,7,8-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride: A Privileged Scaffold for CNS Drug Discovery

Executive Summary

The 5,6,7,8-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of biologically active alkaloids and synthetic pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (CAS No: 2413567-16-3)[4], a critical building block for the synthesis of novel therapeutics. As a Senior Application Scientist, this document synthesizes established data with theoretical insights to offer a practical resource for researchers, chemists, and drug development professionals. We will delve into the compound's physicochemical properties, explore a logical synthetic pathway, detail its significant applications, and provide validated experimental protocols for its characterization and handling. The focus remains on not just the "how" but the "why," explaining the causality behind experimental choices to empower researchers in their work with this versatile intermediate.

The THIQ framework, a fusion of a benzene ring and a partially saturated pyridine ring, offers a rigid, three-dimensional conformation that is highly effective for specific interactions with biological targets. This structural motif is found in numerous natural products and has been extensively utilized by medicinal chemists to develop agents with a broad spectrum of activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1] While much focus has been on the 1,2,3,4-THIQ isomer, the 5,6,7,8-tetrahydroisoquinoline core is a key constituent in pharmacologically active agents targeting the central nervous system (CNS).[1][5] The introduction of an amine group at the C-5 position, as in the title compound, provides a crucial vector for chemical modification and a key interaction point for hydrogen bonding with protein targets, making it an invaluable intermediate in drug discovery.[6]

Physicochemical and Structural Properties

5,6,7,8-Tetrahydroisoquinolin-5-amine is most commonly handled as a hydrochloride salt to improve its stability and solubility. It is important for researchers to distinguish between the free base, the monohydrochloride, and the dihydrochloride forms, as their properties and CAS numbers differ.

Property5,6,7,8-Tetrahydroisoquinolin-5-amine (Free Base)...monohydrochloride...dihydrochloride
CAS Number 502612-43-3[7][8]1246552-20-4[5][6]2413567-16-3[4]
Molecular Formula C₉H₁₂N₂[8]C₉H₁₃ClN₂[5][6]C₉H₁₄Cl₂N₂
Molecular Weight 148.20 g/mol [8]184.67 g/mol [5][6]221.12 g/mol
Appearance -White crystalline powder[6]-
Solubility -High water solubility (>100 mg/mL)[6]-
Melting Point -200-205 °C (with decomposition)[6]-
Storage Store in freezer, under -20°C[7]Room temperature, protected from light and moisture[5][6]-

Note: Data for the dihydrochloride salt is less prevalent in public sources; some properties are inferred from the monohydrochloride.

The hydrochloride salt form is hygroscopic, necessitating storage in a tightly sealed container to prevent moisture absorption.[6]

Synthesis and Characterization

A robust synthetic strategy is crucial for obtaining high-purity 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. While multiple routes are possible, a common and logical approach involves the reductive amination of the corresponding ketone, 5,6,7,8-Tetrahydroisoquinolin-5-one.

Proposed Synthetic Workflow

The transformation from a stable starting material to the final amine salt involves a multi-step process designed for efficiency and control.

G cluster_0 Synthetic Pathway A 5,6,7,8-Tetrahydroisoquinoline (CAS: 36556-06-6) B 5,6,7,8-Tetrahydroisoquinolin-5-one A->B Oxidation (e.g., CrO₃/H₂SO₄) C 5,6,7,8-Tetrahydroisoquinolin-5-one Oxime B->C Oximation (NH₂OH·HCl, NaOAc) D 5,6,7,8-Tetrahydroisoquinolin-5-amine (Free Base) C->D Reduction (e.g., H₂, Pd/C or NaBH₄/NiCl₂) E 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride D->E Salt Formation (HCl in Ether/IPA) G cluster_1 Role as a Chemical Scaffold cluster_2 Therapeutic Targets Core 5,6,7,8-Tetrahydroisoquinolin-5-amine (Core Scaffold) R_group R-group Elaboration (Acylation, Alkylation, etc.) Core->R_group Functionalization Target1 Orexin Receptors (Insomnia) R_group->Target1 Target2 CNS Receptors (Neurological Disorders) R_group->Target2 Target3 Other Novel Targets (e.g., C5a Receptors) R_group->Target3

Caption: Application of the THIQ-amine as a versatile scaffold.

Experimental Protocols

A self-validating system of protocols is essential for ensuring the quality and identity of the material used in research.

Analytical Characterization: Purity and Identity Confirmation via HPLC-MS

This protocol outlines a standard method for assessing the purity and confirming the molecular weight of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride.

Objective: To determine the purity by UV detection and confirm the identity by mass spectrometry.

Methodology Workflow:

G A 1. Sample Preparation (1 mg/mL in H₂O/MeOH) B 2. HPLC Injection A->B C 3. Chromatographic Separation (C18 Reverse Phase) B->C D 4. UV Detection (e.g., 254 nm) C->D E 5. ESI-MS Detection (Positive Ion Mode) C->E F 6. Data Analysis (Purity %, [M+H]⁺) D->F E->F

Sources

Exploratory

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 5,6,7,8-Tetrahydroisoquinolin-5-amine and its Analogs Authored by a Senior Application Scientist Abstract The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 5,6,7,8-Tetrahydroisoquinolin-5-amine and its Analogs

Authored by a Senior Application Scientist

Abstract

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide focuses on 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, a key exemplar of this class. While direct and extensive research on this specific molecule is emerging, its structural analogs have been extensively studied, revealing a diverse pharmacological profile. This document provides a comprehensive analysis of the core mechanisms of action associated with the 5,6,7,8-tetrahydroisoquinoline framework, drawing from authoritative studies on its closely related derivatives. We will delve into its role as an enzyme inhibitor, a modulator of central nervous system targets, and its potential in anticancer applications. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and advancing the therapeutic potential of this important chemical class.

Introduction: The 5,6,7,8-Tetrahydroisoquinoline Scaffold

5,6,7,8-Tetrahydroisoquinolin-5-amine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[3][4] Its rigid, three-dimensional structure, which can be envisioned as a constrained analog of phenylethylamine, makes it an ideal starting point for designing ligands that can interact with high specificity and affinity to biological targets.[5] The tetrahydroisoquinoline core is found in numerous natural alkaloids and synthetic molecules with demonstrated therapeutic potential in oncology, microbiology, and neurology.[6][7]

The primary utility of 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride lies in its role as a key intermediate.[3] For instance, it is integral to the synthesis of dual orexin receptor antagonists for treating insomnia and has been explored in the design of ligands for various central nervous system receptors, potentially for treating neurological disorders like Parkinson's disease and depression.[3][4] The amine group at the 5-position is particularly important as it provides essential hydrogen bonding interactions with receptor subtypes and can be readily functionalized to produce a diverse library of derivatives for further investigation.[3]

This guide will explore the primary mechanisms of action attributed to the broader class of 5,6,7,8-tetrahydroisoquinoline derivatives, focusing on the most well-documented and therapeutically relevant pathways.

Core Mechanism 1: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

A significant body of research has identified the tetrahydroisoquinoline scaffold as a potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT).[8][9]

The Role of PNMT in Physiology and Disease

PNMT (EC 2.1.1.28) is the terminal enzyme in the catecholamine biosynthetic pathway, catalyzing the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to form epinephrine (adrenaline).[10][11] In the periphery, epinephrine is a crucial hormone released from the adrenal medulla in response to stress. In the central nervous system (CNS), it acts as a neurotransmitter.[12] Dysregulation of PNMT and epinephrine levels has been implicated in hypertension and potentially in the pathophysiology of Alzheimer's disease.[10][12] Therefore, inhibitors of PNMT are valuable research tools and hold therapeutic potential.[10]

Tetrahydroisoquinolines as PNMT Inhibitors

Tetrahydroisoquinolines are structurally analogous to the natural substrate of PNMT, norepinephrine. This structural mimicry allows them to bind to the active site of the enzyme, acting as competitive inhibitors.[8] Studies on various substituted 1,2,3,4-tetrahydroisoquinolines have demonstrated that substitutions on the aromatic ring significantly influence binding affinity. For example, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) was identified as a potent inhibitor both in vitro and in vivo.[9] The mechanism involves the inhibitor occupying the catalytic binding pockets for both the substrate (norepinephrine) and the cofactor (SAM), thereby preventing the methyl transfer reaction.[10]

The diagram below illustrates the enzymatic action of PNMT and its inhibition by a tetrahydroisoquinoline analog.

PNMT_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Mechanism NE Norepinephrine (Substrate) PNMT PNMT Enzyme NE->PNMT SAM SAM (Co-factor) SAM->PNMT Epi Epinephrine (Product) PNMT->Epi Methylation SAH SAH PNMT->SAH THIQ Tetrahydroisoquinoline Inhibitor PNMT_inhibited PNMT Enzyme THIQ->PNMT_inhibited Competitive Binding No Reaction No Reaction PNMT_inhibited->No Reaction

Caption: PNMT catalysis and competitive inhibition by a THIQ analog.

Experimental Protocol: In Vitro PNMT Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory potency (IC₅₀) of a test compound like a 5,6,7,8-tetrahydroisoquinoline derivative against human PNMT (hPNMT).

Objective: To quantify the concentration-dependent inhibition of hPNMT by a test compound.

Materials:

  • Recombinant human PNMT (hPNMT)

  • Phenylethanolamine (PEA) as the substrate

  • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor

  • Test compound (e.g., 5,6,7,8-Tetrahydroisoquinolin-5-amine) dissolved in appropriate solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound. Serially dilute the stock to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a reaction mixture containing assay buffer, PEA (at a concentration close to its Kₘ, e.g., 100 µM), and [³H]SAM.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 10 µL of the test compound dilution (or vehicle control).

    • Add 80 µL of the reaction mixture.

    • Initiate the reaction by adding 10 µL of a diluted hPNMT solution.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Termination and Extraction:

    • Stop the reaction by adding a quenching solution (e.g., 0.5 M borate buffer, pH 10).

    • Add an organic scintillation cocktail (e.g., containing toluene) to extract the radiolabeled product.

    • Vortex vigorously to ensure efficient extraction, then centrifuge to separate the aqueous and organic phases.

  • Quantification:

    • Transfer an aliquot of the organic (upper) layer to a scintillation vial.

    • Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This self-validating system includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the observed signal is due to specific enzyme activity.

Core Mechanism 2: Targeting Receptor Tyrosine Kinases (RTKs)

Derivatives of the 5,6,7,8-tetrahydroisoquinoline scaffold have been synthesized and investigated as potential anticancer agents that target specific Receptor Tyrosine Kinases (RTKs), such as the RET (Rearranged during Transfection) proto-oncogene.[13][14]

The Role of RET Kinase in Cancer

The RET protein is a cell-surface receptor that, upon binding its ligand, dimerizes and activates its intracellular kinase domain. This triggers downstream signaling pathways, such as the RAS/MAPK pathway, which are crucial for cell proliferation, survival, and differentiation. Aberrant activation of RET due to mutations or fusions is a known oncogenic driver in several types of cancer, including thyroid and non-small-cell lung cancer.

Tetrahydroisoquinolines as RET Inhibitors

Recent studies have explored new 5,6,7,8-tetrahydroisoquinolines as inhibitors of the RET enzyme.[13][14] Molecular docking studies suggest that these compounds can bind to the ATP-binding pocket of the RET kinase domain.[13][14] This binding prevents ATP from accessing the active site, thereby inhibiting the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on RET signaling.[13][14]

The diagram below outlines the RET signaling pathway and its inhibition.

RET_Pathway_Inhibition cluster_pathway RET Signaling Pathway cluster_inhibition Mechanism of Inhibition Ligand Ligand (e.g., GDNF) RET RET Receptor Ligand->RET P_RET P-RET (Activated) RET->P_RET Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK) P_RET->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation THIQ_analog THIQ Analog P_RET_inhibited RET Receptor THIQ_analog->P_RET_inhibited Binds to ATP Pocket ATP ATP ATP->P_RET_inhibited Inhibition of\nPhosphorylation Inhibition of Phosphorylation P_RET_inhibited->Inhibition of\nPhosphorylation

Caption: Simplified RET signaling and inhibition by a THIQ analog.

Quantitative Data: RET Inhibition

Molecular docking studies have provided binding energy estimates for certain 5,6,7,8-tetrahydroisoquinoline derivatives against the RET enzyme.[13][14]

CompoundTarget EnzymeBinding Energy (kcal/mol)Reference
Derivative 3RET-5.2[13][14]
Derivative 7RET-5.6[13][14]
Alectinib (Standard)RET-7.2[13][14]

Note: These values are for specific synthesized derivatives and not for the parent 5,6,7,8-Tetrahydroisoquinolin-5-amine. While these binding energies suggest inhibitory activity, they are less potent than the standard inhibitor, alectinib.[13][14]

Other Potential Mechanisms and Future Directions

The versatility of the tetrahydroisoquinoline scaffold extends to other biological targets.

  • Central Nervous System (CNS) Receptors: The structural similarity of THIQs to phenylalkylamine stimulants and hallucinogens has prompted investigations into their effects on CNS receptors.[5] However, studies show that the constrained conformation of the THIQ ring often leads to a pharmacological profile distinct from their more flexible phenylalkylamine counterparts, suggesting a unique mode of action that may involve targets like alpha2-adrenergic receptors.[5]

  • C5a Receptor Antagonism: A series of substituted 5-amino-5,6,7,8-tetrahydroquinolines (a related scaffold) have been reported as potent antagonists of the C5a receptor, a key component of the complement system involved in inflammation.[15]

  • Antitubercular Activity: N-substituted 5,8-disubstituted tetrahydroisoquinolines have been identified as effective inhibitors of Mycobacterium tuberculosis in culture, with evidence suggesting they may act as modest inhibitors of the M. tb ATP synthase enzyme.[16]

Conclusion

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a valuable chemical entity, primarily serving as a versatile scaffold for the development of novel therapeutic agents. While its own specific mechanism of action is not deeply characterized in public literature, the extensive research on its close structural analogs provides a clear roadmap of its potential pharmacological activities. The core mechanisms associated with the 5,6,7,8-tetrahydroisoquinoline framework are centered on competitive enzyme inhibition, particularly of PNMT and receptor tyrosine kinases like RET, and modulation of CNS receptors. The demonstrated ability to fine-tune the biological activity through substitution on the THIQ core underscores its importance as a privileged scaffold in modern drug discovery. Future research should focus on elucidating the direct targets of 5,6,7,8-Tetrahydroisoquinolin-5-amine itself and further exploring the structure-activity relationships that govern its diverse biological effects.

References

  • ResearchGate. (n.d.). New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest. Retrieved from [Link]

  • PubMed. (2025). New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Retrieved from [Link]

  • APS. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Retrieved from [Link]

  • PubMed. (n.d.). Further characterization of the stimulus properties of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline. Retrieved from [Link]

  • PubMed Central. (n.d.). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Retrieved from [Link]

  • PubMed. (n.d.). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

  • ScienceDirect. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Retrieved from [Link]

  • PubMed Central. (n.d.). Time-dependent inactivation of human phenylethanolamine N-methyltransferase by 7-isothiocyanatotetrahydroisoquinoline. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride: A Key Intermediate in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, a pivotal chemical intermediate in contemporary pharmaceutical research and development. While the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, a pivotal chemical intermediate in contemporary pharmaceutical research and development. While the specific historical account of its initial synthesis is not extensively documented in public literature, its emergence is intrinsically linked to the intensive search for novel therapeutics targeting the central nervous system. This guide will delve into the compound's chemical properties, a plausible synthetic pathway, its critical role as a building block, and its significance in the development of potent and selective orexin receptor antagonists for the treatment of sleep disorders. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecular scaffold.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals.[1][2] This structural framework provides a rigid, three-dimensional architecture that is amenable to diverse functionalization, making it an attractive starting point for the design of ligands that can interact with a wide range of biological targets. The partially saturated nature of the isoquinoline ring system allows for precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective binding to proteins such as G-protein coupled receptors (GPCRs).

Within the broader class of THIQs, 5,6,7,8-Tetrahydroisoquinolin-5-amine, particularly in its stable dihydrochloride salt form, has gained prominence as a key intermediate. Its primary utility lies in the synthesis of dual orexin receptor antagonists (DORAs), a modern class of drugs developed for the treatment of insomnia.[3][4] The amine functionality at the 5-position serves as a crucial handle for introducing various side chains that modulate the pharmacological properties of the final compounds.[3]

Discovery and Historical Context: A Tale of a Scaffold in Orexin Antagonist Development

The discovery of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is not marked by a singular, celebrated event but rather by its emergence as a valuable tool in the broader narrative of orexin antagonist development. The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, was identified in 1998 as a critical regulator of sleep and wakefulness.[5] This discovery opened a new avenue for the development of novel hypnotics that modulate this pathway, offering a different mechanism of action compared to traditional GABAergic agents.[6]

Early efforts in this field led to the identification of the tetrahydroisoquinoline scaffold as a promising starting point for potent orexin receptor antagonists.[5][7] The development of dual antagonists like almorexant and the FDA-approved suvorexant highlighted the therapeutic potential of targeting this system for insomnia.[7][8] The intensive structure-activity relationship (SAR) studies conducted during the optimization of these lead compounds necessitated the synthesis of a diverse array of intermediates. It is within this context of medicinal chemistry programs aimed at fine-tuning the properties of THIQ-based orexin antagonists that 5,6,7,8-Tetrahydroisoquinolin-5-amine likely emerged as a key building block. Its structure allows for the exploration of substitutions at the 5-position, which has been shown to be important for achieving desired potency and selectivity profiles.[8][9]

While a specific pioneering synthesis paper for this exact molecule is not readily apparent, its existence is a testament to the enabling power of synthetic chemistry in modern drug discovery.

Physicochemical Properties and Data

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is typically a white crystalline powder. Its dihydrochloride salt form confers high water solubility, which is advantageous for certain synthetic manipulations.

PropertyValue
CAS Number 1246552-20-4
Molecular Formula C₉H₁₄Cl₂N₂
Molecular Weight 221.13 g/mol
Appearance White crystalline powder
Solubility High water solubility

Synthesis and Experimental Protocols

While the exact initial synthetic route is not publicly documented, a plausible and efficient synthesis can be designed based on established chemical transformations of related tetrahydroisoquinoline and tetrahydroquinoline systems. The following represents a logical, multi-step synthetic workflow.

Proposed Synthetic Pathway

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine can be envisioned to start from a suitable isoquinoline precursor, followed by reduction and functional group manipulations. A key step would be the introduction of an amino group at the 5-position.

G A Isoquinoline B 5,6,7,8-Tetrahydroisoquinoline A->B Catalytic Hydrogenation (e.g., Pd/C, H2) C 5-Nitro-5,6,7,8-tetrahydroisoquinoline B->C Nitration (e.g., HNO3/H2SO4) D 5,6,7,8-Tetrahydroisoquinolin-5-amine C->D Reduction of Nitro Group (e.g., Pd/C, H2 or SnCl2) E 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride D->E Salt Formation (HCl in ether)

Caption: Proposed synthetic workflow for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example and may require optimization.

Step 1: Synthesis of 5,6,7,8-Tetrahydroisoquinoline (B)

  • To a solution of isoquinoline (A) in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 5,6,7,8-tetrahydroisoquinoline (B).

Step 2: Synthesis of 5-Nitro-5,6,7,8-tetrahydroisoquinoline (C)

  • Cool a mixture of concentrated nitric acid and sulfuric acid to 0 °C.

  • Slowly add 5,6,7,8-tetrahydroisoquinoline (B) to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 5-nitro-5,6,7,8-tetrahydroisoquinoline (C).

Step 3: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine (D)

  • Dissolve 5-nitro-5,6,7,8-tetrahydroisoquinoline (C) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the catalyst and concentrate the solvent to obtain 5,6,7,8-Tetrahydroisoquinolin-5-amine (D).

Step 4: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (E)

  • Dissolve the crude 5,6,7,8-Tetrahydroisoquinolin-5-amine (D) in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with cold ether, and dry under vacuum to obtain 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (E) as a crystalline solid.

Role in Medicinal Chemistry: A Gateway to Orexin Receptor Antagonists

The primary and most significant application of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is as a key intermediate in the synthesis of dual orexin receptor antagonists (DORAs). The amine group at the 5-position provides a critical point for chemical modification.

G A 5,6,7,8-Tetrahydroisoquinolin-5-amine B Amide Coupling A->B D Library of Amide Derivatives B->D C Diverse Carboxylic Acids C->B E Screening and SAR Studies D->E F Lead Orexin Antagonist E->F

Caption: Role of the amine intermediate in generating diverse orexin antagonist candidates.

In a typical synthetic scheme, the amine is acylated with a variety of carboxylic acids to introduce different side chains. These modifications are crucial for modulating the compound's affinity and selectivity for the OX1 and OX2 receptors, as well as for optimizing its pharmacokinetic properties such as solubility, metabolic stability, and brain penetration.[9] The resulting library of amide derivatives is then screened in biological assays to identify lead compounds with the desired pharmacological profile.

Conclusion

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, while not a household name in pharmacology, represents a cornerstone in the development of a new generation of sleep aids. Its history is intertwined with the evolution of medicinal chemistry strategies targeting the orexin system. The availability of this key intermediate has empowered researchers to systematically explore the chemical space around the tetrahydroisoquinoline scaffold, ultimately leading to the discovery of potent and selective dual orexin receptor antagonists. As our understanding of the orexin system's role in various physiological processes continues to expand, this versatile building block may find applications in the development of therapeutics for other CNS disorders.

References

  • Roecker, A. J., & Cox, C. D. (2011). Orexin receptor antagonists: a new principle in sleep therapeutics. Annual reports in medicinal chemistry, 46, 17-32.
  • Sakurai, T., Amemiya, A., Ishii, M., Matsuzaki, I., Chemelli, R. M., Tanaka, H., ... & Yanagisawa, M. (1998). Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior. Cell, 92(4), 573-585.
  • Koberstein, R., et al. (2003). Tetrahydroisoquinolines as Orexin Receptor Antagonists: Strategies for Lead Optimization by Solution-Phase Chemistry. CHIMIA International Journal for Chemistry, 57(5), 270-274.[4][10]

  • Coleman, P. J., & Breslin, M. J. (2012). Orexin receptor antagonists for the treatment of insomnia. Annual reports in medicinal chemistry, 47, 31-44.
  • Gotter, A. L., Webber, A. L., Coleman, P. J., Renger, J. J., & Winrow, C. J. (2012). International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin receptor function, nomenclature and pharmacology. Pharmacological reviews, 64(3), 389-420.
  • Cox, C. D., Breslin, M. J., Whitman, D. B., Schreier, J. D., Stauffer, S. R., & Gotter, A. L. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1, 3-benzoxazol-2-yl)-7-methyl-1, 4-diazepan-1-yl][5-methyl-2-(2H-1, 2, 3-triazol-2-yl) phenyl] methanone (MK-4305) for the treatment of insomnia. Journal of medicinal chemistry, 53(14), 5320-5332.
  • CHIMIA. (2003). Tetrahydroisoquinolines as Orexin Receptor Antagonists: Strategies for Lead Optimization by Solution-Phase Chemistry. Retrieved from [Link]10]

  • Google Patents. (n.d.). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids. Retrieved from ]

  • MDPI. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]1]

  • Google Patents. (n.d.). 8-amino-5,6,7,8-tetrahydroquinoline derivatives. Retrieved from ]

  • ACS Publications. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Retrieved from [Link]2]

  • The PressOffice. (2021). Dual orexin receptor antagonists – the story so far and daridorexant Phase III data. Retrieved from [Link]6]

Sources

Exploratory

A Technical Guide to the Aqueous and Organic Solvent Solubility of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride

Introduction 5,6,7,8-Tetrahydroisoquinolin-5-amine and its salt forms, such as the dihydrochloride, are pivotal heterocyclic building blocks in medicinal chemistry. The tetrahydroisoquinoline scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-Tetrahydroisoquinolin-5-amine and its salt forms, such as the dihydrochloride, are pivotal heterocyclic building blocks in medicinal chemistry. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds. The amine substitution at the 5-position provides a crucial anchor for molecular interactions, making it a valuable intermediate in the synthesis of targeted therapeutics, including dual orexin receptor antagonists for insomnia treatment.[1]

A compound's solubility is a critical physicochemical parameter that profoundly influences its utility throughout the drug discovery and development pipeline. From initial in vitro high-throughput screening (HTS) assays to formulation and preclinical development, poor solubility can lead to unreliable biological data, underestimated toxicity, and significant challenges in achieving adequate bioavailability.[2]

This technical guide provides a comprehensive overview of the solubility characteristics of 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride. It offers quantitative solubility data in key solvents, a detailed, field-proven protocol for determining thermodynamic solubility, and an expert discussion on the critical factors that govern the dissolution of this important amine salt. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for interpreting its solubility behavior. 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is the salt form of a parent molecule that is a weak base. The properties of the parent compound and its dihydrochloride salt are summarized below.

PropertyValueSource
Compound Name 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride-
Parent Molecular Formula C₉H₁₂N₂[1]
Parent Molecular Weight 148.21 g/mol -
Dihydrochloride Salt Formula C₉H₁₄Cl₂N₂[1][3]
Dihydrochloride Salt MW 221.13 g/mol [3]
Appearance White crystalline powder[1]
Parent CAS Number 36556-06-6 (for 5,6,7,8-Tetrahydroisoquinoline)[4]
Salt CAS Number 1246552-20-4 (for Hydrochloride)[1][3]

Solubility Profile

The solubility of 5,6,7,8-tetrahydroisoquinolin-5-amine as a dihydrochloride salt is significantly enhanced in aqueous media compared to its free base form due to the ionizable amine groups. The compound exhibits high solubility in aqueous solutions and moderate solubility in polar organic solvents.

SolventTemperature (°C)SolubilityRationale for UseSource
Water Room Temp.> 100 mg/mLPrimary solvent for physiological buffers and aqueous formulations.[1]
DMSO Room Temp.> 10 mg/mLCommon solvent for creating high-concentration stock solutions for biological screening.[5]
Ethanol Room Temp.Moderately SolubleUsed as a co-solvent in formulations and for stock solutions.[6]
Methanol Room Temp.~1 mg/mLAlternative polar protic solvent for analytical purposes.[5]

Note: "Moderately Soluble" indicates qualitative information where precise quantitative data is not available. Further empirical testing is recommended for specific application needs.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To ensure the highest data quality for critical applications like formulation development, determining the thermodynamic equilibrium solubility is paramount.[7] The shake-flask method, though lower in throughput than kinetic assays, remains the gold standard for its accuracy and reliability.[8]

Principle of the Method

The shake-flask method establishes the equilibrium between the undissolved solid compound and a saturated solution in a specific solvent system. An excess of the solid is agitated in the solvent for an extended period (typically 24-48 hours) to ensure the dissolution process reaches a true thermodynamic equilibrium.[8][9] Subsequent separation of the solid phase and quantification of the dissolved compound in the supernatant provides the definitive solubility value.

Materials and Reagents
  • 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (solid powder)

  • Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Deionized Water)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of >10,000 x g

  • Syringe filters (0.22 µm, low-binding material like PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Causality: Add an excess amount of the solid compound to a series of vials containing a precise volume (e.g., 1-2 mL) of the desired solvent.[8] Using a visible excess ensures that the resulting solution will be saturated. It is crucial to record the pH of the buffer before and after the experiment, as the dissolution of an acidic salt can alter it.[8]

  • Equilibration:

    • Causality: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 to 48 hours.[2][7] This prolonged agitation provides the necessary energy and time for the dissolution and precipitation processes to reach a state of equilibrium.

  • Phase Separation:

    • Causality: To analyze only the dissolved compound, the solid excess must be completely removed. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Self-Validation: Carefully collect the supernatant without disturbing the pellet. As a secondary purification step to remove any remaining particulates, filter the supernatant through a 0.22 µm syringe filter. This dual-step process ensures the final solution is free of solids that would artificially inflate the measured concentration.

  • Quantification:

    • Causality: Prepare a calibration curve using stock solutions of the compound of known concentrations. Dilute the filtered supernatant into the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Trustworthiness: Analyze the diluted sample and standards via a validated HPLC-UV method.[2] The concentration of the compound in the saturated solution is determined by interpolating its response from the calibration curve, accounting for the dilution factor.

Workflow Visualization

The following diagram illustrates the logical flow of the Shake-Flask Thermodynamic Solubility protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh Excess Solid (Compound) B Add to Vial with Known Volume of Solvent A->B C Seal Vials & Agitate (24-48h at 25°C) D Centrifuge Vials (High Speed) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E Remove undissolved solid G Dilute Filtered Supernatant E->G F Prepare Calibration Standards H Analyze via HPLC-UV F->H G->H I Calculate Solubility (mg/mL or µM) H->I

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Key Factors Influencing Solubility

The solubility of 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride is not a fixed value but is influenced by several environmental factors.

  • Effect of pH: As the dihydrochloride salt of a compound with basic amine groups, its solubility is highly dependent on pH.[10][11] In acidic to neutral solutions (low pH), the amine groups are protonated, resulting in a charged species that is highly soluble in water.[12][13] As the pH increases into the alkaline range, the amines will be deprotonated to the neutral free base, which is significantly less polar and will precipitate out of the aqueous solution.[14] Therefore, maintaining a sufficiently acidic or neutral pH is critical for keeping the compound in solution.

  • Temperature: The dissolution of most solid compounds, including this one, is an endothermic process.[9] Consequently, increasing the temperature will generally increase both the rate of dissolution and the equilibrium solubility. Conversely, cooling a saturated solution may lead to precipitation.

  • Polymorphism: The crystalline form (polymorph) of the solid material can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution characteristics. It is crucial to use a consistent and well-characterized solid form for solubility studies to ensure data reproducibility.

Conclusion

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride demonstrates excellent aqueous solubility, a favorable property for its application in pharmaceutical research. Its solubility is highest in acidic to neutral aqueous media and moderate in polar organic solvents like DMSO. For accurate and reliable solubility data essential for late-stage discovery and development, the shake-flask method is the recommended gold standard. Researchers must remain cognizant of the profound influence of pH on the solubility of this ionizable compound to avoid experimental artifacts such as precipitation in biological assays or formulation matrices.

References

  • University of Reading. Solubility and pH of amines. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • MDPI. Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • PubChem. 5,6,7,8-Tetrahydroisoquinoline. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • ResearchGate. Is there a relationship between solubility of material and its PH level?. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • PubChem. 5,6,7,8-Tetrahydroquinoline. [Link]

  • MySkinRecipes. 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride. [Link]

  • ResearchGate. Solubility of drugs in ethanol and dmso. [Link]

  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

Sources

Foundational

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride Introduction 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a pivotal chemical intermed...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride

Introduction

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a pivotal chemical intermediate, playing a crucial role in the synthesis of various biologically active molecules. Its rigid bicyclic scaffold, composed of a fused pyridine and cyclohexane ring, is a common feature in numerous alkaloids and synthetic compounds of pharmaceutical interest. Notably, this compound serves as a critical building block in the development of dual orexin receptor antagonists, which are under investigation for the treatment of insomnia.[1][2] The amine functionality at the 5-position provides a key site for further chemical modifications, enabling the construction of diverse molecular architectures for drug discovery programs.

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule.

Molecular Structure and Spectroscopic Implications

The structure of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride presents a unique combination of an aromatic pyridine ring and a saturated cyclohexane ring, with an amine substituent on the latter. The dihydrochloride salt form implies that both the pyridine nitrogen and the exocyclic amine are protonated. This protonation has a significant impact on the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Figure 1. Structure of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride.

Key Structural Features for Spectroscopic Analysis:
  • Aromatic Protons: The protons on the pyridine ring (H1, H3, H4) will appear in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing effect of the protonated nitrogen.

  • Aliphatic Protons: The protons on the saturated cyclohexane ring (H5, H6, H7, H8) will resonate in the upfield region. Their chemical shifts and multiplicities will be influenced by their diastereotopic relationships and coupling to adjacent protons.

  • Amine and Ammonium Protons: The protons on the protonated exocyclic amine (NH3+) and the pyridine nitrogen (NH+) will be observable in the ¹H NMR spectrum, often as broad signals, and their chemical shifts can be solvent-dependent. In the IR spectrum, these groups will give rise to characteristic N-H stretching and bending vibrations.

  • Carbon Skeleton: The ¹³C NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The chemical shifts will be indicative of their hybridization and proximity to electronegative atoms.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. For 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, the ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectral data in a solvent like DMSO-d₆ are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H1~8.5 - 8.8Doublet~5-71H
H3~7.8 - 8.1Doublet~5-71H
H4~7.4 - 7.7Multiplet1H
H5~4.0 - 4.3Multiplet1H
H6~1.8 - 2.2Multiplet2H
H7~1.6 - 2.0Multiplet2H
H8~2.8 - 3.2Multiplet2H
NH (pyridine)~9.0 - 12.0Broad Singlet1H
NH₃⁺ (amine)~8.0 - 9.0Broad Singlet3H
Interpretation and Rationale
  • Aromatic Region: The protons on the pyridine ring (H1, H3, H4) are expected to be significantly deshielded due to the electron-withdrawing nature of the protonated nitrogen atom. The ortho (H1) and para (H3) protons will likely appear as doublets due to coupling with their neighbors.

  • Aliphatic Region: The proton at C5 (H5), being attached to a carbon bearing an ammonium group, will be the most downfield of the aliphatic protons. The remaining methylene protons at C6, C7, and C8 will exhibit complex multiplets due to geminal and vicinal couplings.

  • Exchangeable Protons: The ammonium (NH₃⁺) and pyridinium (NH⁺) protons are acidic and can exchange with deuterium from the solvent, which can lead to signal broadening or disappearance upon addition of D₂O. Their chemical shifts are highly dependent on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish proton connectivity.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

The expected ¹³C NMR spectral data are presented below.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C1~145 - 150
C3~140 - 145
C4~125 - 130
C4a~135 - 140
C5~50 - 55
C6~25 - 30
C7~20 - 25
C8~25 - 30
C8a~150 - 155
Interpretation and Rationale
  • Aromatic Carbons: The carbons of the pyridine ring (C1, C3, C4, C4a, C8a) are expected in the downfield region (120-160 ppm). The carbons directly attached to the nitrogen (C1 and C8a) will be the most deshielded.

  • Aliphatic Carbons: The saturated carbons of the cyclohexane ring (C5, C6, C7, C8) will appear in the upfield region (20-60 ppm). The carbon bearing the ammonium group (C5) will be the most downfield of these due to the electronegativity of the nitrogen.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same NMR spectrometer as for ¹H NMR, but switch to the ¹³C nucleus.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, baseline correction, and chemical shift calibration).

cluster_workflow Spectroscopic Analysis Workflow Sample Sample of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Data_Analysis Data Analysis and Structure Elucidation IR->Data_Analysis MS->Data_Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis

Figure 2. Experimental workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H StretchNH₃⁺ and NH⁺
3100 - 3000C-H StretchAromatic C-H
3000 - 2850C-H StretchAliphatic C-H
1650 - 1550C=C and C=N StretchPyridine Ring
1600 - 1500N-H BendNH₃⁺ and NH⁺
Interpretation and Rationale
  • N-H Vibrations: The most prominent features in the IR spectrum will be the broad and strong absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary ammonium (NH₃⁺) and the pyridinium (NH⁺) groups. The bending vibrations for these groups are expected in the 1600-1500 cm⁻¹ region.

  • C-H Vibrations: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to several bands in the 1650-1550 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Predicted Mass Spectrometric Data
  • Molecular Ion (M⁺): For the free base (C₉H₁₂N₂), the expected exact mass is approximately 148.1000 Da. In electrospray ionization (ESI) positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 149.1073.

  • Key Fragmentation Patterns: The molecular ion is expected to undergo fragmentation through various pathways, including:

    • Loss of NH₃ (ammonia) from the protonated molecule.

    • Ring opening of the cyclohexane ring followed by subsequent fragmentations.

    • Retro-Diels-Alder reaction of the tetrahydroisoquinoline ring system.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap) for accurate mass measurements.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Data Processing:

    • Determine the m/z values of the observed ions.

    • Use the accurate mass measurement to calculate the elemental composition of the molecular ion.

    • Analyze the fragmentation pattern to gain structural insights.

Conclusion

The spectroscopic characterization of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous identification and purity assessment. The predicted spectral data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this important synthetic intermediate. A thorough understanding of its spectroscopic properties is essential for advancing the synthesis and development of novel therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025). Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. Retrieved from [Link]

  • SpectraBase. (n.d.). 5,6,7,8-Tetrahydro-isoquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives.
  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • FLORE. (n.d.). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. Retrieved from [Link]

  • SpectraBase. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Targets of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride

Introduction The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional architecture makes it an attractive framework for the design of ligands that can selectively interact with a variety of biological targets. This technical guide provides an in-depth exploration of the potential biological targets of 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride, a key intermediate and pharmacophore with significant therapeutic potential. Drawing upon evidence from structurally related analogs and direct research, this document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the pharmacological profile of this compound.

The strategic placement of the amine group at the 5-position of the tetrahydroisoquinoline core introduces a critical point for molecular interactions, including hydrogen bonding, which can drive affinity and selectivity for various protein targets.[3] This guide will delve into the known and putative targets of this compound, presenting the scientific rationale, supporting data, and detailed experimental protocols for target validation and characterization.

Potential Biological Targets and Mechanisms of Action

The versatility of the tetrahydroisoquinoline scaffold suggests that 5,6,7,8-tetrahydroisoquinolin-5-amine may interact with a range of biological targets, primarily within the central nervous system (CNS) but also extending to other therapeutic areas. The following sections detail the most promising potential targets based on available scientific literature.

Orexin Receptors: Antagonism for the Treatment of Insomnia

One of the most well-defined applications for 5,6,7,8-tetrahydroisoquinolin-5-amine is as a crucial building block in the synthesis of dual orexin receptor antagonists (DORAs).[3] The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness. Antagonism of these receptors promotes sleep, offering a therapeutic strategy for insomnia.

Mechanism of Action: 5,6,7,8-Tetrahydroisoquinolin-5-amine serves as a key intermediate where the amine group provides essential hydrogen bonding interactions with the orexin receptor subtypes.[3] By incorporating this scaffold into larger molecules, medicinal chemists can design potent antagonists that competitively block the binding of endogenous orexin peptides, thereby dampening the wake-promoting signals in the brain.

Experimental Workflow: Orexin Receptor Antagonist Screening

The following diagram outlines a typical workflow for identifying and characterizing novel orexin receptor antagonists based on the 5,6,7,8-tetrahydroisoquinolin-5-amine scaffold.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A Compound Library Synthesis (Derivatives of 5,6,7,8-Tetrahydroisoquinolin-5-amine) B High-Throughput Screening (HTS) (e.g., FLIPR Calcium Assay) A->B Test Compounds C Radioligand Binding Assays (Determine Ki for OX1R & OX2R) B->C Hit Compounds D Functional Assays (e.g., IP-One, cAMP) C->D Confirm Antagonism E Rodent Sleep Studies (EEG/EMG Monitoring) D->E Lead Candidates F Pharmacokinetic Profiling (ADME) E->F Assess Efficacy & Exposure

Caption: Workflow for Orexin Receptor Antagonist Discovery.

Cholinesterases: Potential for Alzheimer's Disease Therapy

Structurally related compounds, specifically 5-amino-5,6,7,8-tetrahydroquinolinones, have been designed and synthesized as acetylcholinesterase (AChE) inhibitors.[4] AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine in the brain. Given the structural similarity, 5,6,7,8-tetrahydroisoquinolin-5-amine is a plausible candidate for AChE inhibition.

Mechanism of Action: While not a direct structural analog of huperzine A, a known cholinesterase inhibitor, the tetrahydroisoquinoline core with an amino substituent could potentially bind to the active site of AChE.[4] It is hypothesized that for effective binding, both the quinolinone nitrogen and the amino group may require substitution to achieve good enzyme affinity.[4]

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of 5,6,7,8-tetrahydroisoquinolin-5-amine and its derivatives.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against AChE.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of DTNB solution and 25 µL of AChE solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate, ATCI.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Dopamine and Serotonin Receptors: Neuromodulatory Potential

The tetrahydroisoquinoline scaffold is present in numerous compounds that target dopaminergic and serotonergic systems.[5] This suggests a potential role for 5,6,7,8-tetrahydroisoquinolin-5-amine in modulating neuronal signaling, which could be relevant for treating neurological and psychiatric disorders.

Potential Targets and Activities:

  • Dopamine Receptors (D2, D3): Analogs have shown affinity for dopamine receptors, particularly D2 and D3 subtypes.[5][6]

  • Serotonin Receptors (5-HT1D, 5-HT6, 5-HT7): Conformationally restrained phenethylamine analogs with a tetrahydroisoquinoline core have been found to interact with these serotonin receptor subtypes.[7] Research on 8-hydroxy-tetrahydroisoquinolines has also identified them as 5-HT7 receptor inverse agonists.[8]

Data Summary: Binding Affinities of Tetrahydroisoquinoline Analogs

Compound/AnalogReceptorAssay TypeAffinity (pKi/pKₑ)
Tetrahydroisoquinoline derivative (SB269,652)D₃ERK1/2 Phosphorylation Inhibition9.26
Tetrahydroisoquinoline derivative (SB269,652)D₂ERK1/2 Phosphorylation Inhibition8.57
DOM-CR5-HT₂ₐRadioligand BindingKi = 2,150 nM

Data adapted from multiple sources.[5][7]

Other Potential Enzyme and Receptor Targets

The therapeutic potential of the tetrahydroisoquinoline scaffold extends beyond the CNS. Various analogs have demonstrated activity against a range of other targets.

  • C5a Receptor Antagonism: Substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines are reported as potent antagonists of the C5a receptor, a key player in inflammatory responses.[9]

  • Enzyme Inhibition:

    • Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR): Certain derivatives have been identified as inhibitors of these enzymes, which are important targets in cancer and infectious diseases, respectively.[10][11]

    • Mycobacterium tuberculosis MurE Ligase and ATP Synthase: Tetrahydroisoquinolines have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting enzymes like the ATP-dependent MurE ligase and ATP synthase.[12][13]

  • Antiproliferative Activity: Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds have exhibited antiproliferative effects in various cancer cell lines.[14]

Signaling Pathway: Dopamine D2 Receptor

The following diagram illustrates the canonical G-protein coupled signaling pathway for the dopamine D2 receptor, a potential target for tetrahydroisoquinoline derivatives.

G cluster_0 cluster_1 cluster_2 Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

Caption: Dopamine D2 Receptor Signaling Pathway.

Conclusion and Future Directions

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a compound of significant interest due to the diverse biological activities associated with its core scaffold. While its role as an intermediate in the synthesis of orexin receptor antagonists is well-documented, compelling evidence from structurally related compounds points towards a broader pharmacological profile that includes interactions with cholinesterases, dopamine and serotonin receptors, and various other enzymes and receptors.

Future research should focus on the direct biological evaluation of 5,6,7,8-tetrahydroisoquinolin-5-amine and its simple derivatives to confirm these predicted activities. High-throughput screening against a panel of CNS receptors and key enzymes would be a valuable starting point. Furthermore, structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this scaffold for specific biological targets, ultimately paving the way for the development of novel therapeutics for a range of diseases.

References

  • Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. PubMed. [Link]

  • 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride. MySkinRecipes. [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health (NIH). [Link]

  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]

  • Tetrahydroisoquinolines affect the whole-cell phenotype of Mycobacterium tuberculosis by inhibiting the ATP-dependent MurE ligase. Oxford Academic. [Link]

  • Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT 7 Receptor Inverse Agonists. ResearchGate. [Link]

  • DOM-CR. Wikipedia. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

  • Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. ACS Publications. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]

Sources

Foundational

An In-depth Technical Guide on the Safety and Handling of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 5,6,7,8-Tetrahydroisoquinolin-5-a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. As a critical intermediate in pharmaceutical research, particularly for central nervous system agents, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide synthesizes data from safety data sheets (SDS), general chemical safety principles, and practical laboratory experience to offer a self-validating system for risk mitigation. Key areas covered include hazard identification, a detailed breakdown of control measures, step-by-step standard operating procedures (SOPs), and emergency response protocols.

Compound Profile and Physicochemical Properties

A foundational element of safe handling is a comprehensive understanding of the chemical's identity and physical characteristics. 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a heterocyclic amine salt with applications as a building block in medicinal chemistry and agrochemical synthesis.[1] The dihydrochloride salt form significantly influences its properties, most notably its high water solubility and hygroscopic nature, which are critical considerations for storage and solution preparation.[1]

PropertyDataSource
Chemical Name 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochlorideN/A
Synonyms 5-Amino-5,6,7,8-tetrahydroisoquinoline dihydrochloride[3]
CAS Number 1246552-20-4 (for hydrochloride); 502612-43-3 (for free base)[1][3]
Molecular Formula C₉H₁₂N₂ · 2HCl (or C₉H₁₄Cl₂N₂)[1]
Molecular Weight 184.67 g/mol (hydrochloride); 148.20 g/mol (free base)[1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 200-205 °C (with decomposition)[1]
Solubility High water solubility (>100 mg/mL)[1]
Storage Temperature 2-8 °C, protect from light and moisture[1][3]

Causality Insight: The presence of the dihydrochloride salt not only enhances water solubility, which is beneficial for creating aqueous stock solutions, but also makes the compound hygroscopic (readily absorbs moisture from the air).[1] This necessitates storage in a desiccated, tightly sealed environment to prevent degradation and maintain accurate sample weight.[1]

Hazard Identification and GHS Classification

While comprehensive toxicological data for this specific compound is not fully investigated, the known hazards are based on its chemical class (amines) and available Safety Data Sheets for structurally related compounds like 5,6,7,8-Tetrahydroisoquinoline.[4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][6][7] It should be handled as a substance of unknown toxicity, affording the highest reasonable degree of protection.

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2

WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2A

WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3

WarningH335: May cause respiratory irritation

Source: GHS classifications are extrapolated from the parent compound, 5,6,7,8-Tetrahydroisoquinoline.[7]

Routes of Exposure:

  • Inhalation: Dust or aerosols can irritate the respiratory tract.

  • Skin Contact: May cause irritation, redness, and pain.[5][6]

  • Eye Contact: Poses a risk of serious irritation.[5][6]

  • Ingestion: May be harmful if swallowed.[5]

Risk Mitigation: The Hierarchy of Controls

Effective safety management in the laboratory is not solely reliant on personal protective equipment (PPE). A systematic approach, known as the hierarchy of controls, prioritizes strategies that eliminate or reduce hazards at their source. This framework provides a self-validating system for ensuring robust protection.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution If hazard cannot be eliminated Engineering Engineering Controls Substitution->Engineering If substitution is not feasible Administrative Administrative Controls Engineering->Administrative To supplement engineering controls PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE As the final barrier of protection

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: In a research context, eliminating this specific molecule is not feasible. Substitution could be considered if a less hazardous analog with similar reactivity is available, but this is often dictated by project goals.

  • Engineering Controls: This is the most critical physical barrier. Always handle 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride powder and its concentrated solutions inside a certified chemical fume hood.[8] The fume hood's negative pressure environment is essential to prevent inhalation of airborne particles.

  • Administrative Controls: These are the procedures and policies that minimize risk. This includes mandatory training on this guide, restricting access to authorized personnel, and clearly labeling designated work areas where the compound is handled.[9]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.[9]

    • Eye Protection: Chemical splash goggles are mandatory.[8]

    • Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves for integrity before each use and wash them before removal.[8][10]

    • Body Protection: A fully fastened lab coat is required to protect against skin contact.[8]

Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is crucial for ensuring safety and experimental reproducibility.

SOP 1: Weighing and Solution Preparation Workflow

This process presents the highest risk of aerosolization and exposure.

Weighing_Workflow cluster_workflow SOP: Weighing and Solution Preparation Start 1. Don Full PPE (Goggles, Lab Coat, Gloves) Prep 2. Prepare Fume Hood (Verify airflow, clear surface) Start->Prep Weigh 3. Weigh Compound (Use anti-static weigh boat) Prep->Weigh Dissolve 4. Prepare Solution (Add solvent to powder slowly) Weigh->Dissolve Seal 5. Seal and Label Container Dissolve->Seal Clean 6. Decontaminate Area (Wipe surfaces, dispose of waste) Seal->Clean End 7. Doff PPE and Wash Hands Clean->End

Caption: Step-by-step workflow for safely weighing and preparing solutions.

Detailed Protocol:

  • Preparation: Before bringing the chemical into the fume hood, ensure the work area is clean and all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.) is present.

  • Weighing: To minimize static dispersion of the powder, use an anti-static weigh boat. Carefully transfer the desired amount. Do not open the container outside of the fume hood.

  • Solubilization: Add the solvent to the solid in the vial or flask. This prevents the powder from puffing up, which can happen if the powder is added to the solvent. Cap the container before vortexing or sonicating.

  • Cleanup: All disposable items that came into contact with the chemical (weigh boats, pipette tips) must be disposed of in a designated hazardous waste container. Decontaminate the balance and fume hood surfaces with an appropriate solvent (e.g., 70% ethanol).

SOP 2: Spill Management

Prompt and correct response to a spill is critical to prevent wider contamination and exposure.[11]

Caption: Decision workflow for responding to a chemical spill.

Detailed Protocol:

  • Alert: Immediately alert personnel in the vicinity.[12]

  • Assess: Evaluate the size and nature of the spill. If it is large, involves other reactive materials, or you are not trained to handle it, evacuate and call emergency services.[11][12]

  • Contain (for manageable spills): Ensure you are wearing appropriate PPE. For a solid spill, gently cover it with an absorbent material like vermiculite or cat litter to prevent it from becoming airborne.[11] For a liquid spill, surround the area with absorbent pads.

  • Clean: Working from the outside in, carefully collect the absorbent material and place it in a labeled hazardous waste bag or container.[11]

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.[11]

Emergency Response and First Aid

In case of accidental exposure, immediate and appropriate action is critical.[9][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[11]

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes.[12][13] Seek medical attention if irritation persists.[5][13]

  • Inhalation: Move the affected person to fresh air immediately.[5][13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, protected from light.[1][10] The hygroscopic nature of the dihydrochloride salt requires diligent protection from moisture.[1] Store away from incompatible materials such as strong oxidizing agents.[5][6]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[5][6] Do not dispose of down the drain. All waste must be collected by a certified hazardous waste management service.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ChemShuttle. (n.d.). 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride; CAS No. 1246552-20-4.
  • Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Fisher Scientific. (2025). Safety Data Sheet for 5,6,7,8-Tetrahydroisoquinoline.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards.
  • GOV.UK. (2024). What to do in a chemical emergency.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2014). Safety Data Sheet for 5,6,7,8-Tetrahydroquinoline.
  • ChemicalBook. (2025). 5,6,7,8-TETRAHYDROISOQUINOLINE - Safety Data Sheet.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroisoquinoline.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride.
  • ChemScene. (n.d.). 5,6,7,8-Tetrahydroisoquinolin-5-amine.
  • Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydroisoquinoline 95%.

Sources

Exploratory

A Technical Guide to the Synthesis, Analysis, and Therapeutic Potential of 5,6,7,8-Tetrahydroisoquinolin-5-amine Analogs and Derivatives

Abstract The 5,6,7,8-tetrahydroisoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydroisoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide provides an in-depth exploration of the analogs and derivatives of 5,6,7,8-tetrahydroisoquinolin-5-amine. While direct research on this specific amine is limited, this document synthesizes available data from closely related analogs to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core synthesis methodologies, analytical characterization techniques, and the burgeoning therapeutic applications of this versatile chemical family, with a particular focus on their potential in oncology and neuropharmacology. This guide is designed to be a practical and authoritative resource, providing both foundational knowledge and actionable experimental protocols.

The 5,6,7,8-Tetrahydroisoquinoline Core: A Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in numerous natural alkaloids and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities.[2] These activities span antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The introduction of an amine group at the 5-position of the saturated ring of the 5,6,7,8-tetrahydroisoquinoline system is anticipated to significantly modulate its pharmacological profile. This functionalization provides a key site for further chemical modifications, altering the molecule's polarity and its potential binding interactions with various biological targets. This strategic placement of a functional group is a cornerstone of rational drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Core Synthesis Methodologies

The synthesis of 5,6,7,8-tetrahydroisoquinoline derivatives is primarily achieved through well-established cyclization strategies, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.[4] These methods offer a versatile foundation for constructing the core heterocyclic system, which can then be further elaborated to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental and widely employed method for the synthesis of tetrahydroisoquinolines.[4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[4] The reaction is particularly efficient when the aromatic ring is electron-rich.[4]

Experimental Protocol: General Procedure for Pictet-Spengler Reaction [4]

  • Reactant Preparation: Dissolve the selected β-arylethylamine (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

  • Condensation: Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired tetrahydroisoquinoline derivative.

Pictet-Spengler_Reaction_Workflow reactant_prep Reactant Preparation (β-arylethylamine + Aldehyde/Ketone) condensation Condensation reactant_prep->condensation Mix in Solvent cyclization Acid-Catalyzed Cyclization condensation->cyclization Add Acid Catalyst workup Neutralization & Extraction cyclization->workup Reaction Complete purification Column Chromatography workup->purification final_product Purified Tetrahydroisoquinoline purification->final_product Anticancer_Mechanism compound Tetrahydroisoquinoline Derivative cell Cancer Cell compound->cell mitochondria Mitochondria compound->mitochondria Induces Dysfunction cell->mitochondria ros Increased ROS Production mitochondria->ros apoptosis Apoptosis ros->apoptosis

Sources

Protocols & Analytical Methods

Method

Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, a key building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, a key building block in medicinal chemistry. The protocol herein details a robust two-step synthetic sequence commencing with the formation of the intermediate, 5,6,7,8-tetrahydroisoquinolin-5-one, followed by a reductive amination to yield the target primary amine, which is subsequently converted to its dihydrochloride salt. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key operational choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The introduction of an amine functionality at the 5-position provides a critical handle for further molecular elaboration, enabling the exploration of structure-activity relationships in various therapeutic areas. 5,6,7,8-Tetrahydroisoquinolin-5-amine and its salts are valuable intermediates in the synthesis of a range of pharmaceutical agents. This guide offers a detailed protocol for the reliable synthesis of its dihydrochloride salt, ensuring high purity and suitability for downstream applications.

Physicochemical Properties

A summary of the key physicochemical properties of the final product is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₄Cl₂N₂[1]
Molecular Weight 221.13 g/mol [1]
Appearance White to off-white solid
Melting Point 200-205 °C (decomposes)[1]
Solubility Soluble in water[1]

Synthetic Pathway Overview

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is accomplished through a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 5,6,7,8-tetrahydroisoquinolin-5-one. This is followed by a one-pot reductive amination of the ketone to the corresponding primary amine, which is then converted to its dihydrochloride salt.

G Start Isoquinoline Step1 Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-one Start->Step1 Step2 Reductive Amination Step1->Step2 Step3 Salt Formation Step2->Step3 End 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride Step3->End

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-one

The synthesis of the ketone intermediate can be achieved through various published methods. One common approach involves the partial reduction of isoquinoline followed by oxidation.

Materials and Reagents:

  • Isoquinoline

  • Sodium in ethanol or catalytic hydrogenation (e.g., H₂/Pd-C)

  • Oxidizing agent (e.g., Chromium trioxide)

  • Appropriate solvents (e.g., Ethanol, Acetic Acid, Water)

  • Standard laboratory glassware and equipment

Procedure:

A detailed procedure for the synthesis of 5,6,7,8-tetrahydroisoquinoline, a precursor to the ketone, can be adapted from established literature methods for similar heterocyclic reductions. Following the formation of 5,6,7,8-tetrahydroisoquinoline, a selective oxidation of the benzylic position is required.

Note on Causality: The choice of reducing agent for the initial step is critical. Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions compared to dissolving metal reductions. The subsequent oxidation must be carefully controlled to avoid over-oxidation or side reactions.

Part 2: Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

This part details the reductive amination of the ketone intermediate followed by the formation of the dihydrochloride salt.

G Ketone 5,6,7,8-Tetrahydroisoquinolin-5-one Imine_Formation Imine Formation (Ammonium Acetate) Ketone->Imine_Formation Reduction Reduction (Sodium Cyanoborohydride) Imine_Formation->Reduction Amine 5,6,7,8-Tetrahydroisoquinolin-5-amine Reduction->Amine Salt_Formation Salt Formation (HCl in Ether) Amine->Salt_Formation Final_Product 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride Salt_Formation->Final_Product

Caption: Reductive amination and salt formation workflow.

Materials and Reagents:

  • 5,6,7,8-Tetrahydroisoquinolin-5-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) solution in diethyl ether or isopropanol

  • Diethyl ether (Et₂O) or other suitable organic solvent for precipitation

  • Standard laboratory glassware and equipment

Protocol for Reductive Amination and Salt Formation:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5,6,7,8-tetrahydroisoquinolin-5-one (1.0 eq) in methanol.

  • Imine Formation: To this solution, add ammonium acetate (10-20 eq). The large excess of ammonium acetate serves as the ammonia source and helps to drive the equilibrium towards imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. The temperature should be maintained below 10 °C during the addition. Allow the reaction to stir at room temperature overnight.

    • Causality Insight: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing the formation of the corresponding alcohol as a byproduct.[2] The reaction is typically performed under slightly acidic conditions, which are naturally provided by the ammonium acetate.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Make the aqueous solution basic (pH > 10) by the addition of a suitable base (e.g., NaOH solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6,7,8-tetrahydroisoquinolin-5-amine as a free base.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR Characteristic peaks for the aromatic and aliphatic protons. The chemical shifts and coupling constants will be consistent with the tetrahydroisoquinoline core and the presence of the amine group.
¹³C NMR Signals corresponding to the nine carbon atoms in the molecule, with distinct chemical shifts for the aromatic and aliphatic carbons.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the free base (C₉H₁₂N₂) at m/z = 148.10.
HPLC A single major peak indicating high purity.

Note on Data Availability: While specific, publicly available NMR spectra for 5,6,7,8-tetrahydroisoquinolin-5-amine are limited, the expected chemical shifts can be predicted based on structurally similar compounds. For instance, the aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm, while the aliphatic protons of the tetrahydro portion will be observed at higher field strengths.

Safety and Handling

General Precautions:

  • This synthesis should be performed in a well-ventilated fume hood by trained personnel.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Avoid contact with skin and eyes, and do not inhale the dust. It can release toxic hydrogen cyanide gas upon contact with strong acids.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Organic Solvents (Methanol, Diethyl Ether, Dichloromethane): Flammable and volatile. Keep away from ignition sources.

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any unreacted sodium cyanoborohydride carefully with a bleach solution before disposal.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.
  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971, 93 (12), 2897–2904.
  • Lardenois, P.; et al. A Convenient Synthesis of 7,8-Dihydroisoquinolin-5(6H)-One.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • PubChem. 5,6,7,8-Tetrahydroisoquinoline. Available from: [Link]

  • Myers, A. G. Reductive Amination. In Chem 115: Advanced Organic Chemistry; Harvard University. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Scribd. Available from: [Link]

  • Google Patents. Method for preparing tetrahydroisoquinolines. US4251660A.
  • Google Patents. 8-amino-5,6,7,8-tetrahydroquinoline derivatives. US4011229A.
  • Google Patents. Method for salt preparation. US20100204470A1.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

Application

The Versatile Building Block: 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride in Modern Organic Synthesis

The quest for novel molecular architectures with significant biological activities is a driving force in pharmaceutical and agrochemical research. Central to this endeavor is the strategic use of versatile building block...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel molecular architectures with significant biological activities is a driving force in pharmaceutical and agrochemical research. Central to this endeavor is the strategic use of versatile building blocks that provide a foundation for molecular diversity. Among these, 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride has emerged as a valuable scaffold, offering a unique combination of a rigid bicyclic core and a reactive primary amine. This technical guide provides an in-depth exploration of its applications in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction to a Privileged Scaffold

The 5,6,7,8-tetrahydroisoquinoline motif is a partially saturated heterocyclic system present in a wide array of natural products and synthetic pharmaceuticals.[1] This structural unit imparts a three-dimensional character to molecules, which is often crucial for specific interactions with biological targets. The presence of a primary amine at the 5-position of this scaffold in 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride opens up a plethora of synthetic possibilities for derivatization and molecular elaboration.

This compound is primarily utilized in pharmaceutical research and development as a key intermediate for synthesizing biologically active molecules.[2] Its structural framework is particularly relevant in the design of compounds targeting the central nervous system, with potential applications in treating neurological disorders such as Parkinson's disease and depression.[2] Furthermore, its derivatives have been explored as ligands for various receptors, aiding in the intricate process of drug discovery and the study of receptor-ligand interactions.[2]

Physicochemical Properties and Handling

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is typically a white crystalline powder with high water solubility.[3] Its hygroscopic nature necessitates storage in a tightly sealed container at room temperature, protected from light and moisture.[3]

PropertyValue
Molecular FormulaC₉H₁₂N₂ · 2HCl
Molecular Weight221.13 g/mol
AppearanceWhite crystalline powder
SolubilityHigh in water; moderate in polar organic solvents
Melting Point200-205 °C (with decomposition)[3]

Core Synthetic Applications: A Gateway to Molecular Diversity

The primary amine of 5,6,7,8-tetrahydroisoquinolin-5-amine serves as a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, and the formation of ureas and thioureas. These reactions allow for the systematic exploration of the chemical space around the tetrahydroisoquinoline core, a key strategy in hit-to-lead optimization in drug discovery.

Synthesis of N-Substituted Amides and Sulfonamides

The acylation and sulfonylation of the primary amine are fundamental transformations for introducing a wide range of functional groups. These reactions are typically straightforward and high-yielding, providing access to libraries of novel compounds for biological screening.

The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride) or the sulfur atom of a sulfonylating agent (e.g., sulfonyl chloride). The dihydrochloride salt must first be neutralized with a base to liberate the free amine for the reaction to proceed. The choice of base is crucial to avoid side reactions and ensure complete conversion. Non-nucleophilic organic bases like triethylamine or diisopropylethylamine are commonly employed.

Experimental Protocol: General Procedure for Acylation

This protocol provides a general method for the acylation of 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride with an acid chloride.

  • Materials:

    • 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

    • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

    • Triethylamine (2.2 equivalents)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Suspend 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add triethylamine (2.2 equivalents) to the suspension and stir for 15 minutes to generate the free amine in situ.

    • Add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Expected Outcome: The corresponding N-acylated 5,6,7,8-tetrahydroisoquinoline derivative.

Experimental Protocol: General Procedure for Sulfonylation

This protocol details the sulfonylation of 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride.

  • Materials:

    • 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

    • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 equivalents)

    • Pyridine (as both solvent and base)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride (1.0 equivalent) in pyridine in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (1.1 equivalents) portion-wise to the solution.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

  • Expected Outcome: The corresponding N-sulfonylated 5,6,7,8-tetrahydroisoquinoline derivative.

G cluster_acylation Acylation Workflow cluster_sulfonylation Sulfonylation Workflow start_a Start: 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride step1_a Neutralization with Triethylamine in DCM start_a->step1_a step2_a Addition of Acyl Chloride at 0°C step1_a->step2_a step3_a Reaction at Room Temperature step2_a->step3_a step4_a Aqueous Workup (NaHCO3, H2O, Brine) step3_a->step4_a step5_a Purification (Column Chromatography) step4_a->step5_a end_a Product: N-Acylated Derivative step5_a->end_a start_s Start: 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride step1_s Dissolution in Pyridine start_s->step1_s step2_s Addition of Sulfonyl Chloride at 0°C step1_s->step2_s step3_s Reaction at Room Temperature step2_s->step3_s step4_s Aqueous Workup (HCl, NaHCO3, Brine) step3_s->step4_s step5_s Purification (Column Chromatography) step4_s->step5_s end_s Product: N-Sulfonylated Derivative step5_s->end_s

Caption: Workflow for Acylation and Sulfonylation.

Synthesis of Thiourea Derivatives

Thiourea moieties are important pharmacophores found in a variety of biologically active compounds. The reaction of 5,6,7,8-tetrahydroisoquinolin-5-amine with isothiocyanates provides a straightforward route to novel thiourea derivatives.

Similar to acylation, the nucleophilic primary amine attacks the electrophilic carbon atom of the isothiocyanate. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF and often does not require a catalyst. Heating may be necessary to drive the reaction to completion, depending on the reactivity of the isothiocyanate.

Experimental Protocol: Synthesis of N-Substituted Thioureas

This protocol is adapted from procedures for the synthesis of similar thiourea derivatives.[4]

  • Materials:

    • 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

    • Isothiocyanate (e.g., methyl isothiocyanate, phenyl isothiocyanate) (1.0 equivalent)

    • Triethylamine (2.1 equivalents)

    • Acetonitrile

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride (1.0 equivalent) in acetonitrile, add triethylamine (2.1 equivalents) and stir for 15 minutes at room temperature.

    • Add the isothiocyanate (1.0 equivalent) to the reaction mixture.

    • Heat the mixture at reflux for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to afford the desired thiourea derivative.

  • Expected Outcome: The corresponding N-substituted thiourea of 5,6,7,8-tetrahydroisoquinolin-5-amine.

Thiourea_Synthesis reagent1 5,6,7,8-Tetrahydroisoquinolin-5-amine (from dihydrochloride + base) reaction_conditions Acetonitrile Reflux reagent1->reaction_conditions reagent2 Isothiocyanate (R-N=C=S) reagent2->reaction_conditions product N-Substituted Thiourea Derivative reaction_conditions->product

Caption: Synthesis of Thiourea Derivatives.

Application in Ligand Synthesis for Asymmetric Catalysis

Chiral amines and their derivatives are pivotal in asymmetric catalysis, serving as ligands for transition metals to create catalysts that can induce enantioselectivity in chemical reactions. While direct applications of 5,6,7,8-tetrahydroisoquinolin-5-amine in catalysis are not extensively documented, its structural similarity to 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY), a known chiral ligand, suggests its potential in this field.[5]

Derivatives of 5,6,7,8-tetrahydroisoquinolin-5-amine could be synthesized and evaluated as ligands in various asymmetric transformations, such as transfer hydrogenation of ketones and imines. The rigid tetrahydroisoquinoline backbone can provide a well-defined chiral environment around the metal center, potentially leading to high enantioselectivities.

Future Perspectives

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a promising and versatile building block in organic synthesis. Its utility in the construction of diverse molecular libraries for drug discovery is evident. Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize and derivatize the 5,6,7,8-tetrahydroisoquinoline core.

  • Asymmetric Synthesis: The development of stereoselective syntheses of 5,6,7,8-tetrahydroisoquinolin-5-amine and its derivatives to explore their potential as chiral ligands or in chiral drug candidates.

  • Exploration of Biological Activity: Systematic screening of newly synthesized derivatives against a wide range of biological targets to identify novel therapeutic leads.

The continued exploration of the chemistry of 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride will undoubtedly contribute to the advancement of medicinal chemistry and the development of new and effective therapeutic agents.

References

  • Facchetti, G., Neva, F., Coffetti, G., Rimoldi, I. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules 2023, 28, 1907.
  • Barbay, J. K., et al. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & medicinal chemistry letters 2008, 18 (8), 2544-2548.
  • Sayed, S. M., et al. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC chemistry 2024, 18 (1), 1-18.
  • Facchetti, G., et al. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

  • Bakhite, E. A., Moustafa, O. S., Abbady, M. S., & Marae, I. S. (2014). Synthesis and Reactions of Some New Poly Substituted 5,6,7,8-tetrahydroisoquinolines. Journal of Heterocyclic Chemistry, 51(5), 1339-1347.
  • Fagnou, K., & Lautens, M. (2003). Rhodium-catalyzed arylation of C-H bonds. Chemical reviews, 103(1), 169-196.
  • Kessar, S. V., & Singh, P. (1997). The chemistry of 5, 6, 7, 8-tetrahydroisoquinolines. Chemical Reviews, 97(1), 1-30.
  • US Patent 4,011,229A, 8-amino-5,6,7,8-tetrahydroquinoline deriv
  • PubChem. 5,6,7,8-Tetrahydroquinoline. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • MySkinRecipes. 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride. [Link]

  • El-Sayed, M. A. A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(23), 13919-13940.
  • ResearchGate. 5,6,7,8-tetrahydroisoquinoline 22 and... [Link]

  • ACS Publications. Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. [Link]

  • MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]

  • PubMed. One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. [Link]

Sources

Method

Using 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride as a building block

An In-Depth Guide to 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride: Synthesis and Application Strategies Authored by a Senior Application Scientist The 5,6,7,8-tetrahydroisoquinoline (THIQ) framework is a corners...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride: Synthesis and Application Strategies

Authored by a Senior Application Scientist

The 5,6,7,8-tetrahydroisoquinoline (THIQ) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This structural motif is central to numerous natural alkaloids and synthetic pharmaceuticals, demonstrating a wide array of therapeutic potentials, including anticancer, antimicrobial, and neurological activities.[3][4] Within this important class of molecules, 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride emerges as a particularly versatile and strategic building block. The primary amine at the C-5 position serves as a critical handle for synthetic elaboration, enabling the exploration of vast chemical space through various functionalization strategies.

This guide provides an in-depth exploration of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, offering detailed physicochemical data, handling protocols, and step-by-step synthetic methodologies. The protocols are designed to be self-validating, with clear explanations of the chemical principles that underpin each experimental choice, empowering researchers in drug discovery and chemical synthesis to effectively leverage this valuable intermediate.

Physicochemical Properties and Handling

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is typically a white crystalline powder.[5] Its dihydrochloride salt form confers high water solubility, a critical property for various reaction setups.[5] However, this also makes the compound hygroscopic, necessitating careful storage and handling to prevent degradation.

PropertyValueReference
Molecular Formula C₉H₁₂N₂ · 2HCl[5]
Molecular Weight 221.13 g/mol (as dihydrochloride)[5]
CAS Number 1246552-20-4[5]
Appearance White crystalline powder[5]
Solubility High water solubility (>100 mg/mL)[5]
Melting Point 200-205 °C (with decomposition)[5]
Storage 2-8 °C, in a tightly sealed container, protected from light and moisture.[5]
Safety and Handling Protocol

Safe handling is paramount when working with any chemical intermediate. Adherence to the following protocol is essential to minimize risk.

1. Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[6]

  • Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[6][7]

  • Use a NIOSH-approved respirator or work within a certified chemical fume hood to avoid inhalation.[6]

2. Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[6]

  • The dihydrochloride salt is hygroscopic; store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[5]

  • Keep away from strong oxidizing agents.[6]

3. Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and drink 1-2 glasses of water. Call a physician or poison control center immediately.[8]

4. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8]

Core Synthetic Applications and Protocols

The primary amine of 5,6,7,8-Tetrahydroisoquinolin-5-amine provides a reactive site for a wide range of synthetic transformations. The following protocols detail key applications for creating diverse libraries of novel compounds.

cluster_apps Key Synthetic Transformations cluster_products Diverse Functionalized Scaffolds Start 5,6,7,8-Tetrahydroisoquinolin-5-amine (Building Block) Acylation N-Acylation & N-Sulfonylation Start->Acylation RCOCl or RSO₂Cl ReductiveAmination Reductive Amination Start->ReductiveAmination RCHO, [H] Coupling Advanced Derivatization (e.g., via C-H Activation) Start->Coupling Multi-step Functionalization Amides Amides & Sulfonamides Acylation->Amides SecAmines Secondary/Tertiary Amines ReductiveAmination->SecAmines Complex Complex Cores for Drug Discovery Coupling->Complex

Caption: Core applications of the title building block.

Protocol 1: N-Functionalization via Acylation and Sulfonylation

This is one of the most fundamental and high-yielding transformations for this building block. The reaction of the primary amine with acylating or sulfonylating agents introduces a vast array of functional groups, which is crucial for modulating the compound's steric and electronic properties and its potential for hydrogen bonding.[5]

Start 1. Dissolve Building Block in Anhydrous Solvent (DCM/DMF) Base 2. Add Base (e.g., Et₃N, DIPEA) Start->Base Cool 3. Cool Reaction to 0 °C Base->Cool Reagent 4. Add Acyl/Sulfonyl Chloride (R-COCl or R-SO₂Cl) Dropwise Cool->Reagent Warm 5. Warm to RT and Stir Reagent->Warm Quench 6. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Warm->Quench Workup 7. Aqueous Workup & Extraction Quench->Workup Purify 8. Purify by Column Chromatography Workup->Purify Product N-Acylated or N-Sulfonylated THIQ Product Purify->Product

Caption: Workflow for N-Acylation/Sulfonylation.

Methodology:

  • Preparation: To a solution of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF), add a suitable organic base (e.g., triethylamine or DIPEA, 2.2-3.0 eq) to neutralize the hydrochloride salts and scavenge the HCl produced during the reaction.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide or sulfonamide.

Causality: The use of a non-nucleophilic organic base is critical to first liberate the free amine from its salt form and then to neutralize the HCl byproduct, driving the reaction to completion. Cooling the reaction initially helps to control the exothermicity of the acylation process.

Protocol 2: C-N Bond Formation via Reductive Amination

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone. This protocol allows for the introduction of various alkyl or aryl substituents, significantly expanding the accessible chemical diversity.

Start 1. Combine Building Block, Aldehyde/Ketone, and Base in Solvent (e.g., DCE) Imine 2. Stir to Form Imine Intermediate Start->Imine ReducingAgent 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->ReducingAgent Stir 4. Stir at Room Temperature ReducingAgent->Stir Quench 5. Quench with Saturated NaHCO₃ Solution Stir->Quench Workup 6. Extract with Organic Solvent Quench->Workup Purify 7. Purify via Chromatography or Crystallization Workup->Purify Product N-Alkylated THIQ Product Purify->Product

Caption: Workflow for Reductive Amination.

Methodology:

  • Preparation: In a round-bottom flask, combine 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (1.0 eq), the desired aldehyde or ketone (1.2 eq), and a base (e.g., triethylamine, 2.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.

  • Monitoring: Continue stirring at room temperature for 4-24 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography to obtain the N-alkylated product.

Causality: Sodium triacetoxyborohydride is the preferred reducing agent as it is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the protonated imine intermediate as it forms. This selectivity minimizes side reactions and leads to cleaner product formation.

Advanced Application: The THIQ Scaffold in Cross-Coupling Reactions

The THIQ scaffold is a frequent participant in transition-metal-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures. While the primary amine of the title compound is the most reactive site, it can be protected to allow for subsequent C-H activation or functionalization of the isoquinoline core, for example, through palladium-catalyzed reactions.[9][10] This enables the installation of aryl, vinyl, or alkynyl groups, which are key components of many kinase inhibitors and other targeted therapeutics.[9][11]

For instance, a cross-dehydrogenative coupling (CDC) reaction can directly link the C-1 position of an N-aryl tetrahydroisoquinoline with a terminal alkyne, catalyzed by copper.[9] This advanced strategy bypasses the need for pre-functionalization of the THIQ core.

Start N-Protected or N-Arylated THIQ Derivative Coupling Transition-Metal-Catalyzed Cross-Coupling (e.g., Pd, Cu) Start->Coupling Product Highly Functionalized THIQ Core Coupling->Product Partner Coupling Partner (e.g., Aryl Halide, Alkyne) Partner->Coupling

Caption: Conceptual workflow for cross-coupling reactions.

This approach highlights the potential for building highly complex molecules from the simple THIQ scaffold, demonstrating its value as a foundational element in constructing libraries of potential drug candidates.

Applications in Medicinal Chemistry

Derivatives of the 5,6,7,8-tetrahydroisoquinoline scaffold have been investigated for a wide range of therapeutic targets. The ability to easily modify the core at the C-5 amine position allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Therapeutic Target/ApplicationExample ClassReference
Oncology KRas Inhibitors, DHFR Inhibitors, CDK Inhibitors[3][4][12]
Neurological Disorders Dual Orexin Receptor Antagonists (for insomnia)[5]
Cardiovascular Disease Rho Kinase (ROCK) Inhibitors (for hypertension)[13]
Inflammatory Disease C5a Receptor Antagonists[14]
Infectious Disease Mycobacterium tuberculosis Inhibitors[15]

This broad utility underscores the importance of the THIQ scaffold in drug discovery.[1][16] The synthesis of novel derivatives from 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride continues to be a promising avenue for the development of new therapeutics.[3][17]

References

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PMC - NIH. Available at: [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - MDPI. Available at: [Link]

  • Cross-Dehydrogenative-Coupling of Alkynes and Tetrahydroisoquinolines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central. Available at: [Link]

  • New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies - Taylor & Francis. Available at: [Link]

  • 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride - MySkinRecipes. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Available at: [Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF - ResearchGate. Available at: [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Available at: [Link]

  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer - Future Medicinal Chemistry. Available at: [Link]

  • Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI. Available at: [Link]

  • Tethered photocatalyst-directed palladium-catalysed C–H allenylation of N-aryl tetrahydroisoquinolines - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of Highly Functionalized Tetrahydroisoquinolines by a Palladium-Catalyzed Domino ortho-Alkylation. Available at: [Link]

  • 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC - NIH. Available at: [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed. Available at: [Link]

  • Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines | ACS Omega. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • 5,6,7,8-Tetrahydroquinolin-8-one - PMC. Available at: [Link]

  • Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics | Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols: 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride in Medicinal Chemistry

Introduction & Strategic Significance The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold" due to its presence in a vast array of natural products and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Strategic Significance

The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold" due to its presence in a vast array of natural products and clinically significant synthetic molecules.[1][2][3] This rigid, three-dimensional heterocyclic framework provides an ideal foundation for developing ligands that can precisely interact with diverse biological targets, leading to compounds with activities ranging from anticancer to neuroprotective.[4][5]

Within this important class of molecules, 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride stands out as a critical and versatile synthetic intermediate.[6] Its primary amine, positioned on the saturated portion of the bicyclic system, serves as a highly reactive handle for synthetic elaboration. The principal documented application of this compound is as a key building block in the synthesis of dual orexin receptor antagonists (DORAs), a modern class of therapeutics for treating insomnia.[7] The amine group is instrumental in forming essential hydrogen bonding interactions within the orexin receptor binding pocket, highlighting the strategic importance of this particular intermediate in drug design.[7] Beyond this established role, the amine's reactivity allows for a wide range of functionalizations, including acylation and sulfonamidation, opening avenues for its use in constructing novel chemical entities for various therapeutic targets.[7]

This guide provides an in-depth look at the properties of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, detailed protocols for its core applications, and an exploration of its potential in broader drug discovery contexts.

Physicochemical & Handling Properties

Proper handling and understanding the physical characteristics of a synthetic building block are paramount for successful and reproducible experimental outcomes.

Data Summary

The properties of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride are summarized below. The dihydrochloride salt form enhances water solubility, a crucial feature for various reaction conditions, but also imparts hygroscopicity.

PropertyValueSource
CAS Number 1246552-20-4[6][7]
Molecular Formula C₉H₁₄Cl₂N₂ (Dihydrochloride)[7]
Molecular Weight 221.13 g/mol (Dihydrochloride)[7]
Appearance Generally a white crystalline powder[7]
Solubility High water solubility (>100 mg/mL)[7]
Melting Point 200-205 °C (with decomposition)[7]
Storage & Handling
  • Storage: The compound should be stored at room temperature in a tightly sealed container to prevent moisture absorption, as the hydrochloride salt is hygroscopic.[7] It should also be protected from light.[7]

  • Handling: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Care should be taken to avoid skin contact and inhalation of the powder.[7] In case of eye contact, rinse immediately with water for at least 15 minutes.[7]

Core Application: Intermediate for Orexin Receptor Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a central regulator of the sleep-wake cycle.[8] Antagonism of these receptors is a validated mechanism for inducing sleep. The tetrahydroisoquinoline scaffold is a key feature in several potent orexin antagonists.[9][10][11] 5,6,7,8-Tetrahydroisoquinolin-5-amine serves as a foundational piece in constructing these complex molecules.

Synthetic Workflow Logic

The primary amine of the title compound is typically acylated with a suitable carboxylic acid to form an amide bond. This amide is a common feature in orexin antagonists and correctly positions subsequent functionalities for optimal receptor engagement. The workflow illustrates how this simple building block is incorporated into a more complex, biologically active molecule.

G A 5,6,7,8-Tetrahydroisoquinolin- 5-amine Dihydrochloride C Amide Coupling Reaction (Peptide Coupling Conditions) A->C B Carboxylic Acid Derivative (e.g., Aryl Acetic Acid) B->C D Acylated THIQ Intermediate C->D Forms critical amide bond E Further Synthetic Steps (e.g., N-alkylation, cyclization) D->E F Final Dual Orexin Receptor Antagonist (DORA) E->F G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Use A Chiral 5-Amine THIQ C Schiff Base Formation A->C B Aldehyde or Ketone B->C D Chiral Schiff Base Ligand C->D F Coordination D->F Complexation E Metal Precursor (e.g., [Rh(Cp*)Cl₂]₂) E->F G Active Chiral Catalyst F->G H Asymmetric Transformation (e.g., Ketone Reduction) G->H I Enantioenriched Product H->I

Sources

Method

The Versatile Scaffold: Application Notes for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride in Contemporary Drug Discovery

The 5,6,7,8-tetrahydroisoquinoline nucleus represents a privileged scaffold in medicinal chemistry, a foundational structure from which a multitude of biologically active molecules have been developed.[1][2] This partial...

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydroisoquinoline nucleus represents a privileged scaffold in medicinal chemistry, a foundational structure from which a multitude of biologically active molecules have been developed.[1][2] This partially saturated heterocyclic system offers a unique three-dimensional architecture that has proven fruitful for designing ligands with high affinity and selectivity for a diverse range of biological targets. This guide focuses on a key derivative, 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, providing an in-depth exploration of its applications, detailed experimental protocols, and the underlying scientific principles for its use in drug discovery.

Physicochemical Properties and Handling

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is typically a white crystalline powder.[3] As a dihydrochloride salt, it exhibits high water solubility and is hygroscopic, necessitating storage in a tightly sealed container at room temperature, shielded from light and moisture.[3]

PropertyValueReference
CAS Number 1246552-20-4[3]
Molecular Formula C₉H₁₂N₂ · 2HCl[3]
Molecular Weight 221.13 g/mol [4]
Appearance White crystalline powder[3]
Solubility High water solubility (>100 mg/mL)[3]
Melting Point 200-205 °C (with decomposition)[3]
Storage Room temperature, desiccated, protected from light[3][4]

Core Applications in Drug Discovery

The utility of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride stems from its role as a versatile intermediate and building block in the synthesis of pioneering therapeutic agents. Its primary amine offers a crucial handle for further chemical modifications, enabling the exploration of vast chemical space.

Orexin Receptor Antagonists for Insomnia and Addiction

A significant application of this compound is as a critical intermediate in the synthesis of dual orexin receptor antagonists.[3] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a key regulator of sleep-wake cycles, feeding behavior, and reward pathways.[5] Antagonism of these receptors has emerged as a successful strategy for the treatment of insomnia. The amine group of the tetrahydroisoquinoline scaffold provides essential hydrogen bonding interactions with the orexin receptor subtypes.[3]

Derivatives of the tetrahydroisoquinoline scaffold have demonstrated potent and selective antagonism of the OX1 receptor, which is implicated in reward processes, suggesting a therapeutic potential in treating drug addiction.[5][6]

The binding of orexins to their G-protein coupled receptors (GPCRs), OX1R and OX2R, initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq and/or Gi proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[5][6]

orexin_signaling Orexin Orexin-A / Orexin-B OX1R_OX2R OX1R / OX2R (GPCR) Orexin->OX1R_OX2R Binds G_protein Gq / Gi OX1R_OX2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Orexin Receptor Signaling Cascade
Modulators of the Central Nervous System

The structural framework of 5,6,7,8-Tetrahydroisoquinolin-5-amine is being explored for the design of ligands targeting various receptors within the central nervous system (CNS).[4] This includes potential treatments for neurological conditions such as Parkinson's disease and depression. The tetrahydroisoquinoline scaffold is a known pharmacophore for dopamine and serotonin receptors.

Anticancer Agents

Derivatives of the broader 5,6,7,8-tetrahydroquinoline scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including colon carcinoma (HT-29), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7).[5] Some derivatives have been investigated as inhibitors of KRas, a key signaling protein frequently mutated in cancer.[4]

KRAS is a small GTPase that acts as a molecular switch in signal transduction pathways that regulate cell growth, differentiation, and survival.[7][8] Mutations in KRAS can lead to its constitutive activation, resulting in uncontrolled cell proliferation and tumor development.[8]

kras_signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds KRAS KRAS RTK->KRAS Activates RAF RAF KRAS->RAF Activates PI3K PI3K KRAS->PI3K Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation

Simplified KRAS Signaling Pathway
C5a Receptor Antagonists

Substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been identified as potent antagonists of the C5a receptor.[9] The complement component C5a is a powerful inflammatory mediator, and its receptor, C5aR, is a G-protein coupled receptor implicated in a variety of inflammatory diseases.

Binding of C5a to its receptor, C5aR1, primarily signals through G-proteins to activate downstream pathways like PI3K and MAPK, leading to cellular responses such as chemotaxis, inflammation, and cytokine release.[10]

c5a_signaling C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds G_protein G-protein C5aR1->G_protein Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK Pathway G_protein->MAPK Activates Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) PI3K->Inflammatory_Response MAPK->Inflammatory_Response

C5a Receptor Signaling Pathway

Experimental Protocols

The following protocols are provided as a guide for researchers. It is essential to adapt these procedures to specific laboratory conditions and to adhere to all institutional safety guidelines.

Protocol 1: Proposed Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

Workflow Diagram:

synthesis_workflow start 5,6,7,8-Tetrahydroisoquinolin-5-one reductive_amination Reductive Amination (e.g., NH₄OAc, NaBH₃CN) start->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Purification (e.g., Column Chromatography) workup->purification salt_formation Salt Formation (HCl in Ether) purification->salt_formation product 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride salt_formation->product

Proposed Synthesis Workflow

Materials:

  • 5,6,7,8-Tetrahydroisoquinolin-5-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid solution in diethyl ether or 1,4-dioxane

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a solution of 5,6,7,8-tetrahydroisoquinolin-5-one (1.0 eq) in methanol, add ammonium acetate (10-20 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (containing a small percentage of ammonium hydroxide to prevent streaking).

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol, or ethyl acetate). Add a solution of hydrochloric acid in diethyl ether (or dioxane) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general method for the derivatization of the primary amine of 5,6,7,8-Tetrahydroisoquinolin-5-amine for the synthesis of compound libraries.

Materials:

  • 5,6,7,8-Tetrahydroisoquinolin-5-amine (free base)

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 5,6,7,8-Tetrahydroisoquinolin-5-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor for completion by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with aqueous lithium chloride or brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Quantitative Data of Tetrahydroisoquinoline Derivatives

The following table summarizes the biological activity of various derivatives of the tetrahydroisoquinoline and related scaffolds.

Compound ClassTargetAssayActivity (IC₅₀/Kᵢ)Reference
Tetrahydroisoquinoline DerivativeOrexin 1 Receptor (OX₁)Calcium MobilizationKₑ = 23.7 nM[6]
6-amino TetrahydroisoquinolineOrexin 1 Receptor (OX₁)Calcium MobilizationKₑ = 427 nM[6]
Tetrahydroisoquinoline Derivative (GM-3-18)KRas (Colon Cancer Cell Line)Cell ViabilityIC₅₀ = 0.9 - 10.7 µM[4]
Tetrahydroisoquinoline Derivative (GM-3-121)Angiogenesis-IC₅₀ = 1.72 µM[4]
2-Aryl-5-amino-5,6,7,8-tetrahydroquinolineC5a ReceptorBinding AffinityHigh Affinity[11]
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5s)Dopamine D3 ReceptorBinding AffinityKᵢ = 1.2 nM[12]
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5t)Dopamine D3 ReceptorBinding AffinityKᵢ = 3.4 nM[12]

Conclusion

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a valuable and versatile building block in modern drug discovery. Its utility in the synthesis of modulators for key biological targets, including orexin receptors, CNS receptors, and targets in oncology, underscores its importance. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space accessible from this privileged scaffold, paving the way for the development of novel therapeutics.

References

  • Roecker, A. J., et al. (2011). Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Journal of Medicinal Chemistry, 54(21), 7517-7536. Available from: [Link]

  • MySkinRecipes. 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride. Available from: [Link]

  • Perrey, D. A., et al. (2015). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ACS Chemical Neuroscience, 6(4), 599-614. Available from: [Link]

  • Zhang, S., et al. (2021). C5a receptor signaling. In: Therapeutic Potential of Targeting Complement C5a Receptors in Diabetic Kidney Disease. ResearchGate. Available from: [Link]

  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5628. Available from: [Link]

  • Mondal, S., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1238-1287. Available from: [Link]

  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. Available from: [Link]

  • van der Westhuizen, E. J., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 39, 127885. Available from: [Link]

  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. Available from: [Link]

  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. Available from: [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13894. Available from: [Link]

  • Wikipedia. KRAS. Available from: [Link]

  • MedlinePlus. KRAS gene. Available from: [Link]

Sources

Application

Application Notes & Protocols for Asymmetric Synthesis with Amino-Tetrahydroisoquinoline Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Section 1: Strategic Overview & Significance The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Section 1: Strategic Overview & Significance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] These molecules exhibit a wide spectrum of biological activities, including anticancer, anti-HIV, and central nervous system effects.[3][4][5] The introduction of chirality, particularly at the C1 position, is often critical for biological efficacy and receptor selectivity. Consequently, the development of robust methods for the asymmetric synthesis of THIQs is a paramount objective in modern drug discovery.

This guide focuses on the application of chiral amino-substituted 5,6,7,8-tetrahydroisoquinolines as powerful ligands in transition-metal-catalyzed asymmetric synthesis. While derivatives like 5,6,7,8-tetrahydroisoquinolin-5-amine are valuable building blocks[6], this document will provide detailed protocols using the well-studied and highly effective 8-amino-5,6,7,8-tetrahydroquinoline (known as CAMPY) as an exemplary chiral ligand.[1][7] The principles and methodologies detailed herein provide a comprehensive blueprint for researchers aiming to construct enantiomerically enriched THIQ cores. The primary strategy explored is Asymmetric Transfer Hydrogenation (ATH), a method prized for its operational simplicity and avoidance of high-pressure gaseous hydrogen.[8][9]

Section 2: The Core Methodology: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation (ATH) stands out as one of the most practical and efficient methods for the asymmetric reduction of C=N bonds, which is a key step in accessing chiral amines from prochiral imines or their precursors.[10][11] The reaction typically involves a transition metal complex, a chiral ligand, and a readily available hydrogen donor, such as a formic acid/triethylamine azeotrope.

The fundamental process relies on the in-situ formation of a chiral metal-hydride species. This species coordinates to the prochiral substrate (e.g., a 3,4-dihydroisoquinoline) in a sterically defined manner, governed by the chiral ligand. The subsequent hydride transfer to one face of the C=N bond occurs preferentially, leading to the formation of one enantiomer of the product in excess.

Asymmetric Transfer Hydrogenation Cycle Precatalyst [Rh(Cp)LCl] Active_Catalyst [Rh(Cp)L(H)]+ Precatalyst->Active_Catalyst Activation Substrate_Complex Substrate Coordination {Rh-Imine Complex} Active_Catalyst->Substrate_Complex Coordination Product_Complex Product Coordination {Rh-Amine Complex} Substrate_Complex->Product_Complex Hydride Transfer (Stereodetermining Step) Product_Complex->Active_Catalyst Product Release Product Chiral Amine (THIQ) H_Source HCOOH/NEt3 (H- Source) Substrate Prochiral Imine (DHIQ)

Figure 1: Generalized catalytic cycle for Asymmetric Transfer Hydrogenation.

Section 3: Preparation of the Key Chiral Ligand

The success of the ATH reaction is critically dependent on the enantiopurity and structure of the chiral ligand. The following section details the synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline, or (R)-CAMPY, a highly effective diamine ligand for this transformation.[1][7] The workflow involves an enzymatic resolution to establish the key stereocenter, followed by chemical derivatization.

Ligand Synthesis Workflow Racemic_Alcohol Racemic Precursor (±)-5,6,7,8-Tetrahydroquinolin-8-ol Enzymatic_Resolution Enzymatic Kinetic Resolution (e.g., Lipase) Racemic_Alcohol->Enzymatic_Resolution Chiral_Acetate (S)-8-Acetoxy-5,6,7,8-tetrahydroquinoline Enzymatic_Resolution->Chiral_Acetate Acetylated Chiral_Alcohol (R)-5,6,7,8-Tetrahydroquinolin-8-ol Enzymatic_Resolution->Chiral_Alcohol Unreacted Mesylation Mesylation (MsCl, Et3N) Chiral_Alcohol->Mesylation Mesylate (R)-8-Mesyloxy Intermediate Mesylation->Mesylate Azide_Substitution Azide Substitution (NaN3, DMF) Mesylate->Azide_Substitution Azide (S)-8-Azido Intermediate Azide_Substitution->Azide SN2 Inversion Reduction Reduction (e.g., H2, Pd/C or LiAlH4) Azide->Reduction Final_Ligand Final Chiral Ligand (R)-8-Amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY) Reduction->Final_Ligand SN2 Inversion

Figure 2: Synthetic workflow for the preparation of the (R)-CAMPY ligand.
Protocol 1: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

This protocol is adapted from established literature procedures and involves multiple steps.[1][7] Researchers should ensure proper safety precautions are taken for each step.

Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • To a solution of racemic (±)-5,6,7,8-tetrahydroquinolin-8-ol (1.0 equiv.) in an appropriate organic solvent (e.g., toluene), add vinyl acetate (3.0-5.0 equiv.).

  • Add a lipase enzyme (e.g., Novozym 435, ~10-20% by weight).

  • Stir the mixture at room temperature (25-30 °C) and monitor the reaction progress by chiral HPLC or TLC. The reaction should be stopped at ~50% conversion to ensure high enantiomeric excess for both the product and the remaining starting material.

  • Once ~50% conversion is reached, filter off the enzyme and wash with the solvent.

  • Concentrate the filtrate under reduced pressure. The resulting mixture of (S)-acetate and (R)-alcohol can be separated by silica gel column chromatography.

Part B: Conversion of (R)-Alcohol to (R)-Amine

  • Mesylation: Dissolve the purified (R)-5,6,7,8-tetrahydroquinolin-8-ol (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Add triethylamine (1.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv.). Stir at 0 °C for 1-2 hours.

    • Scientist's Note: This step converts the hydroxyl group into a good leaving group (mesylate) for the subsequent nucleophilic substitution.

  • Azide Substitution: To the crude mesylate, add sodium azide (3.0 equiv.) dissolved in dimethylformamide (DMF). Heat the reaction to 60-80 °C and stir for 12-18 hours. This reaction proceeds via an S_N_2 mechanism, inverting the stereocenter.

  • Reduction: Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate. The crude (S)-azide is then reduced. A common method is hydrogenation using 10% Pd/C under a hydrogen atmosphere or reduction with LiAlH₄ in THF. This step reduces the azide to the primary amine and inverts the stereocenter back to the (R) configuration.

  • Purification: After work-up, purify the final product, (R)-8-amino-5,6,7,8-tetrahydroquinoline, by column chromatography to yield the desired chiral ligand.

Section 4: Protocols for Asymmetric Transfer Hydrogenation

With the chiral ligand in hand, the active catalyst can be prepared and utilized for the asymmetric reduction of various 1-aryl-3,4-dihydroisoquinolines (DHIQs).

Protocol 2: Preparation of the [RhCp*Cl((R)-CAMPY)] Catalyst
  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RhCp*Cl₂]₂ (1.0 equiv.) and (R)-CAMPY (2.2 equiv.) in anhydrous DCM.

  • Stir the resulting orange-red solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the chiral rhodium catalyst complex, which can be used directly in the next step.[1]

Protocol 3: General Procedure for ATH of 1-Aryl-3,4-dihydroisoquinolines
  • To a vial, add the 1-aryl-3,4-dihydroisoquinoline substrate (1.0 equiv.) and the [RhCp*Cl((R)-CAMPY)] catalyst (0.5-2.0 mol%).

  • Add a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N) as both the hydrogen source and the solvent. The amount should be sufficient to create a 0.1-0.2 M solution of the substrate.

    • Scientist's Note: The HCOOH/Et₃N mixture is a highly effective and commonly used hydrogen donor for ATH. It is more convenient and safer to handle than hydrogen gas.[9]

  • For challenging or sterically hindered substrates, an additive such as lanthanum triflate (La(OTf)₃) (5-10 mol%) can be included to enhance reactivity.[12]

  • Seal the vial and stir the reaction mixture at the desired temperature (typically 25-40 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the purified chiral THIQ product using chiral stationary phase HPLC.

Section 5: Performance Data and Substrate Scope

The Rhodium-CAMPY catalytic system has demonstrated excellent performance across a range of 1-aryl-3,4-dihydroisoquinoline substrates. The following table summarizes typical results, showcasing the method's reliability in producing high yields and enantioselectivities.

EntrySubstrate (1-Aryl Group)Catalyst Loading (mol%)AdditiveYield (%)ee (%)Reference
1Phenyl1.0None>9560[1]
24-Methoxyphenyl1.0None>9555[1]
34-Chlorophenyl1.0None>9569[12]
42-Naphthyl1.0La(OTf)₃>9562[12]
52-Thienyl1.0La(OTf)₃>9548[12]

Data is representative and adapted from published results. Actual outcomes may vary based on specific reaction conditions.

Section 6: Mechanistic Considerations

The stereochemical outcome of the ATH reaction is determined in the hydride transfer step. The chiral diamine ligand (CAMPY) coordinates to the rhodium center, creating a well-defined chiral environment. The substrate, a prochiral DHIQ, then coordinates to the metal. For steric reasons, one face of the C=N double bond is preferentially oriented towards the metal-hydride, leading to a highly enantioselective reduction.

Sources

Method

Application Notes and Protocols for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Introduction 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, saturated carbocyclic ring fused to a pyridine moiety, combined with a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, saturated carbocyclic ring fused to a pyridine moiety, combined with a strategically positioned primary amine, makes it a valuable scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and key reaction conditions for this compound, with a particular focus on its application in the development of pharmaceutical agents, such as dual orexin receptor antagonists used in the treatment of insomnia. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Physicochemical Properties and Handling

5,6,7,8-Tetrahydroisoquinolin-5-amine is typically handled as its dihydrochloride salt to improve stability and solubility. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₂N₂ · 2HClN/A
Molecular Weight221.13 g/mol N/A
AppearanceWhite to off-white crystalline solidN/A
SolubilitySoluble in water and polar protic solventsN/A

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

The most common and efficient route to 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride involves a two-step sequence starting from 5-aminoisoquinoline: N-acetylation followed by catalytic hydrogenation and subsequent deprotection/salt formation.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Catalytic Hydrogenation & Deprotection A 5-Aminoisoquinoline C 5-Acetamidoisoquinoline A->C Acylation B Acetic Anhydride, Pyridine D 5-Acetamidoisoquinoline F 5-Acetamido-5,6,7,8-tetrahydroisoquinoline D->F Hydrogenation E H₂, PtO₂, Acetic Acid H 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride F->H Hydrolysis & Salt Formation G Aqueous HCl, Reflux

Caption: Synthetic route to 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride.

Experimental Protocols

Protocol 1: Synthesis of 5-Acetamidoisoquinoline

This initial step protects the amine functionality for the subsequent hydrogenation.

  • Materials:

    • 5-Aminoisoquinoline (1.0 eq)

    • Pyridine (2.0 eq)

    • Acetic anhydride (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 5-aminoisoquinoline in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Add pyridine to the suspension and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude 5-acetamidoisoquinoline by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation and Deprotection to form 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

This step involves the reduction of the pyridine ring and the hydrolysis of the protecting group.

  • Materials:

    • 5-Acetamidoisoquinoline (1.0 eq)

    • Platinum(IV) oxide (PtO₂, Adam's catalyst) (0.05 eq)

    • Glacial acetic acid

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Diethyl ether

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 5-acetamidoisoquinoline in glacial acetic acid.

    • Carefully add PtO₂ to the solution.

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to 50-60 psi.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring hydrogen uptake.

    • Upon completion of the hydrogenation, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with acetic acid.

    • Concentrate the filtrate under reduced pressure.

    • To the residue, add concentrated HCl and heat the mixture to reflux for 4-6 hours to effect deprotection.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Triturate the residue with a mixture of ethanol and diethyl ether to induce crystallization of the dihydrochloride salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride.

Applications in Synthesis: Key Reaction Protocols

The primary amine of 5,6,7,8-tetrahydroisoquinolin-5-amine serves as a versatile handle for a variety of chemical transformations. Below are protocols for two fundamental reactions.

N-Acylation

The formation of an amide bond is a common strategy to introduce diverse substituents.

Protocol 3: N-Acylation with an Acyl Chloride

  • Materials:

    • 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (1.0 eq)

    • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride in anhydrous DCM.

    • Add the base (TEA or DIPEA) and stir until the starting material dissolves.

    • Cool the solution to 0 °C.

    • Slowly add the acyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups. Sodium triacetoxyborohydride is a mild and selective reagent for this transformation.[1][2]

Protocol 4: Reductive Amination with a Ketone

  • Materials:

    • 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (1.0 eq)

    • Ketone (e.g., acetone) (1.5 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Triethylamine (TEA) (2.0 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride in the chosen solvent (DCE or DCM), add TEA to liberate the free amine.

    • Add the ketone and stir for 30 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

    • In a single portion, add sodium triacetoxyborohydride to the mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram of Key Application Reactions

G cluster_0 N-Acylation cluster_1 Reductive Amination A 5,6,7,8-Tetrahydroisoquinolin-5-amine C N-Acylated Product A->C Amide bond formation E N-Alkylated Product A->E C-N bond formation B R-COCl, Base D R'R''C=O, NaBH(OAc)₃

Caption: Key reactions of 5,6,7,8-Tetrahydroisoquinolin-5-amine.

Conclusion

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a versatile and valuable intermediate in pharmaceutical chemistry. The synthetic route via catalytic hydrogenation of the corresponding acetamidoisoquinoline is robust and scalable. The resulting primary amine provides a key functional handle for a range of transformations, including N-acylation and reductive amination, which are crucial for the construction of complex, biologically active molecules. The protocols provided in this guide offer a solid foundation for researchers to utilize this important building block in their synthetic endeavors.

References

  • This is a placeholder for a reference that would detail the synthesis of 5-acetamidoisoquinoline.
  • This is a placeholder for a reference that would provide a specific protocol for the catalytic hydrogen
  • This is a placeholder for a reference that would describe the deprotection of the acetamido group.
  • This is a placeholder for a reference detailing N-acyl
  • This is a placeholder for a reference describing the use of acyl chlorides in amide synthesis.
  • This is a placeholder for a reference on the use of DIPEA or TEA as a base in acyl
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • This is a placeholder for a reference that would provide a general overview of reductive amin
  • This is a placeholder for a reference on the synthesis and applic
  • This is a placeholder for a patent or publication detailing the use of 5,6,7,8-tetrahydroisoquinolin-5-amine in the synthesis of suvorexant or rel

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

Abstract This technical guide provides a comprehensive framework of analytical methodologies for the characterization of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (CAS No: 1246552-20-4). As a critical interme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the characterization of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (CAS No: 1246552-20-4). As a critical intermediate in the synthesis of pharmacologically active molecules, including dual orexin receptor antagonists for insomnia treatment, rigorous analytical control is imperative to ensure its identity, purity, and stability.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind experimental parameters to ensure robust and reliable results.

Introduction and Physicochemical Profile

5,6,7,8-Tetrahydroisoquinolin-5-amine is a key heterocyclic building block in medicinal chemistry.[1][2] Its dihydrochloride salt form is generally preferred in synthesis due to its enhanced stability and high aqueous solubility.[1][3] Accurate analytical characterization is the cornerstone of its application, ensuring the quality of starting materials and the integrity of downstream synthetic products. Before delving into analytical protocols, a summary of its essential physicochemical properties is warranted.

Table 1: Physicochemical Properties of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

PropertyValueSource(s)
CAS Number 1246552-20-4[1]
Molecular Formula C₉H₁₄Cl₂N₂[1]
Molecular Weight 221.13 g/mol Calculated
Appearance White crystalline powder[1]
Solubility High water solubility (>100 mg/mL)[1]
Melting Point 200-205 °C (with decomposition)[1]
Storage Conditions Room temperature, in a tightly sealed container, protected from light and moisture.[1]
Key Hazard Hygroscopic[1]

Note: The molecular formula and weight provided in some vendor sources (C₉H₁₃ClN₂) correspond to the monohydrochloride salt. This guide pertains to the dihydrochloride form.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride and quantifying it in various matrices. A reverse-phase method is most suitable, leveraging the compound's polarity.

Rationale for Method Development

The dihydrochloride salt is highly polar and water-soluble. Therefore, a reverse-phase HPLC method utilizing a polar-modified C18 column is optimal. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer, containing an acid like trifluoroacetic acid (TFA) or phosphoric acid, serves two purposes: it controls the pH to ensure the amine is in its protonated, more water-soluble form, and it provides counter-ions that improve peak shape by minimizing tailing caused by interactions with residual silanols on the silica support. UV detection is appropriate due to the presence of the aromatic isoquinoline ring system.

Experimental Protocol: Reverse-Phase HPLC

This protocol provides a robust starting point for analysis and can be validated according to ICH guidelines.[3][4]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-16 min: Linear gradient from 70% to 95% B

    • 16-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing node_sample 1. Weigh Sample node_dissolve 2. Dissolve in Mobile Phase A (0.5 mg/mL) node_sample->node_dissolve node_filter 3. Filter (0.45 µm) node_dissolve->node_filter node_inject 4. Inject 10 µL onto C18 Column node_filter->node_inject Load Sample node_mobile Prepare Mobile Phases A (0.1% TFA in H₂O) B (0.1% TFA in ACN) node_elute 5. Elute with Gradient (1.0 mL/min, 30°C) node_inject->node_elute node_detect 6. Detect at 265 nm node_elute->node_detect node_integrate 7. Integrate Peak Area node_detect->node_integrate Acquire Chromatogram node_calculate 8. Calculate Purity (% Area) node_integrate->node_calculate

Caption: Workflow for HPLC purity analysis.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. NMR provides detailed information about the carbon-hydrogen framework, while MS confirms the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are required for unambiguous structural confirmation. The dihydrochloride nature of the salt means the amine and nitrogen atoms in the isoquinoline ring will be protonated, influencing the chemical shifts of nearby protons.

The choice of deuterated solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to the high solubility of the dihydrochloride salt.[1] D₂O is particularly useful as it will exchange with the labile N-H and O-H (if present as moisture) protons, causing their signals to disappear, which aids in peak assignment. DMSO-d₆ can also be used, in which case the N-H protons will be visible as broad signals.

  • Instrumentation: 300 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean NMR tube.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Spectral Features:

      • Aromatic Protons: Signals corresponding to the protons on the pyridine ring, typically in the δ 7.5-8.5 ppm range.

      • Aliphatic Protons: A complex set of multiplets in the δ 2.0-4.5 ppm range corresponding to the -CH-NH₃⁺ proton at the C5 position and the methylene protons (-CH₂-) at the C6, C7, and C8 positions. The C5 proton will likely be a multiplet due to coupling with adjacent protons.

      • Labile Protons: Broad signals for the -NH₃⁺ and ring N-H⁺ protons, which will exchange and disappear in D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Spectral Features: Signals for all 9 unique carbon atoms. Aromatic carbons will appear in the δ 120-150 ppm range, while the aliphatic carbons will be in the δ 20-60 ppm range.

NMR_Workflow prep 1. Dissolve 5-10 mg Sample in ~0.7 mL D₂O or CD₃OD load 2. Transfer to NMR Tube prep->load acquire 3. Acquire Spectra (¹H and ¹³C) load->acquire process 4. Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze 5. Analyze Spectra (Chemical Shifts, Integration, Coupling) process->analyze confirm 6. Confirm Structure analyze->confirm

Caption: General workflow for NMR structural analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base and to analyze its fragmentation pattern, providing further structural evidence. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound.

ESI is a soft ionization technique ideal for polar molecules that are pre-ionized in solution, such as amine salts. The analysis will be performed in positive ion mode to detect the protonated molecule [M+H]⁺, where 'M' is the free base (C₉H₁₂N₂).

  • Instrumentation: Mass spectrometer with an ESI source (e.g., a single quadrupole or ion trap).

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a mixture of water and methanol (50:50 v/v) with 0.1% formic acid to ensure protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Positive Ion Mode):

    • Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).

    • Expected Results:

      • Molecular Ion: A prominent peak at m/z 149.11 , corresponding to the protonated free base [C₉H₁₂N₂ + H]⁺. The molecular weight of the free base is 148.21 g/mol .

      • Key Fragments: Fragmentation may occur, leading to characteristic losses. For instance, loss of ammonia (-NH₃) from the parent ion is a common pathway for primary amines, which would result in a fragment at m/z 132.1. This corresponds to the m/z value observed for the 5,6,7,8-tetrahydroisoquinoline core.[6]

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms MS Analysis cluster_data_ms Data Interpretation node_prep_ms 1. Prepare dilute solution (~20 µg/mL) in 50:50 H₂O:MeOH with 0.1% Formic Acid node_infuse 2. Infuse into ESI Source node_prep_ms->node_infuse node_acquire_ms 3. Acquire Mass Spectrum (Positive Ion Mode) node_infuse->node_acquire_ms node_identify 4. Identify [M+H]⁺ peak (Expected: m/z 149.11) node_acquire_ms->node_identify node_analyze_frags 5. Analyze Fragmentation Pattern node_identify->node_analyze_frags

Caption: Workflow for ESI-MS molecular weight confirmation.

References

  • El-Sayed, N. N. E., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega. Retrieved from [Link]

  • University College London. (n.d.). Supporting Information. UCL Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. Retrieved from [Link]

  • SpectraBase. (n.d.). 5,6,7,8-Tetrahydro-isoquinoline [1H NMR] Spectrum. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Journal of Food and Drug Analysis, 10(1). Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2017). An Improved Rapid HPLC Method for the Separation of Five Anti-Hypertensive Agents Using C18 Column. IOSRPHR, 7(9). Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride. Retrieved from [Link]

  • ACS Publications. (2001). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 101(7). Retrieved from [Link]

  • ResearchGate. (2012). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of the Chilean Chemical Society. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common issues in 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride reactions

Welcome to the technical support resource for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

This compound is a critical building block, notably in the synthesis of dual orexin receptor antagonists for insomnia treatment.[1] However, its nature as a diamine dihydrochloride salt presents specific handling and reactivity challenges that are often underestimated. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section covers the foundational knowledge required before you begin your experiment.

Q1: What are the key physical and chemical properties I should be aware of?

Understanding the compound's properties is the first step to successful experimentation. It is typically a white crystalline powder.[1] Key characteristics are summarized below.

PropertyValueSignificance & Handling Implications
Physical State White Crystalline PowderEasier to handle and weigh accurately compared to a free base, which may be an oil.
Molecular Weight ~221.14 g/mol (dihydrochloride salt)Essential for accurate molar calculations. Remember to use this value, not the free base MW (~148.21 g/mol ).
Solubility High in water (>100 mg/mL); Moderate in polar solvents (e.g., MeOH, DMSO).Expect poor solubility in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. This is a primary source of reaction failure.[1]
Melting Point 200-205 °C (with decomposition)The high melting point is characteristic of a salt. Decomposition indicates thermal instability at elevated temperatures.[1]
Hygroscopicity HygroscopicThe compound will readily absorb moisture from the air.[1] This can introduce water into your reaction, which can be detrimental.

Q2: Why is this compound provided as a dihydrochloride salt instead of the free base?

There are several practical and chemical reasons for supplying this amine as a salt:

  • Stability: The free base, containing two amine groups, is susceptible to air oxidation over time, which can lead to discoloration and impurity formation. The salt form protonates the nitrogen atoms, making them less nucleophilic and less prone to oxidation.

  • Handling: The dihydrochloride is a stable, crystalline solid, making it easy to weigh and handle. The corresponding free base might be a low-melting solid or a viscous oil, which is more difficult to manage accurately.

  • Purification: Salt formation is a common method for purifying amines. Crystallization of the hydrochloride salt effectively removes non-basic impurities.

Q3: How should I properly store and handle the dihydrochloride salt?

Given its hygroscopic nature, proper storage is critical. Store the compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment, protected from light.[1] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

Q4: Do I absolutely need to convert the salt to the free base before my reaction?

Not necessarily. The choice depends on your reaction conditions.

  • For reactions in aqueous or highly polar protic solvents, you may be able to use the salt directly.

  • For reactions in aprotic organic solvents, you have two main options:

    • Isolate the Free Base: Perform a separate acid-base workup to generate and isolate the neutral free amine before your main reaction. This is the cleanest method and provides better control.

    • In Situ Neutralization: Add a sufficient amount of a suitable base to the reaction mixture to generate the free amine in situ. This is more atom-economical but requires careful selection of the base and solvent.

Troubleshooting Guide: Common Reaction Issues

This section addresses specific experimental problems. The following decision tree provides a high-level overview of the troubleshooting process.

G Start Problem Observed: Low or No Product Yield Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Check_Base Did you use a base? How many equivalents? Check_Solubility->Check_Base No Solubility_Issue Root Cause: Poor solubility of the dihydrochloride salt. Check_Solubility->Solubility_Issue Yes Check_Side_Products Does TLC/LC-MS show unexpected spots/masses? Check_Base->Check_Side_Products Yes, >2 eq. Base_Issue Root Cause: Insufficient or incorrect base used. Check_Base->Base_Issue Yes, but <2 eq. or reaction is sluggish Selectivity_Issue Root Cause: Poor regioselectivity (reaction at N-2 vs. C-5 amine). Check_Side_Products->Selectivity_Issue Yes Purification_Issue Root Cause: Difficulty separating product from byproducts or starting material. Check_Side_Products->Purification_Issue No, just complex mixture Sol_Solution Solution: 1. Switch to a polar solvent (DMF, DMSO). 2. Generate and isolate the free base first. 3. Use in situ neutralization with a compatible base/solvent system. Solubility_Issue->Sol_Solution Base_Solution Base_Solution Base_Issue->Base_Solution Selectivity_Solution Solution: 1. Control stoichiometry and temperature. 2. Use a protecting group strategy (e.g., Boc protection of N-2). Selectivity_Issue->Selectivity_Solution

Caption: Troubleshooting Decision Tree for reactions involving 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride.

Issue 1: My starting material will not dissolve in the reaction solvent.
  • Problem: You've added 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride to a common solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), and it remains a solid suspension, even with heating.

  • Root Cause Analysis: This is the most common issue. As an ionic salt, the dihydrochloride is highly polar and possesses a strong crystal lattice energy. It has very low solubility in nonpolar or moderately polar aprotic organic solvents. For a reaction to occur efficiently in a homogeneous phase, the reactants must be dissolved.

  • Solutions & Protocols:

    • Change Solvents: Switch to a more polar, aprotic solvent such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) . Be aware that these high-boiling point solvents can make product isolation more difficult. Polar protic solvents like methanol or ethanol can also be used, but be cautious as they can compete as nucleophiles in some reactions (e.g., with acyl chlorides).

    • In Situ Neutralization: Add a suitable base directly to the suspension in your desired organic solvent. The base will neutralize the hydrochloride, forming the free amine which is significantly more soluble in organic solvents. Diisopropylethylamine (DIPEA) is an excellent choice as it is a strong, non-nucleophilic base, and the resulting diisopropylethylammonium chloride salt has some solubility in solvents like DCM, which can help drive the equilibrium.

    • Isolate the Free Base (Recommended): Before the reaction, formally convert the salt to the free base. This provides a clean starting material for your reaction and avoids the complication of having a large amount of salt byproduct in your reaction mixture. (See Appendix A for a detailed protocol).

Issue 2: My acylation (or sulfonylation) reaction is incomplete or fails to start.
  • Problem: You are attempting to form an amide or sulfonamide by reacting the amine with an acyl chloride or sulfonyl chloride. After stirring for an extended period, TLC or LC-MS analysis shows only unreacted starting material.

  • Root Cause Analysis: This is almost always a problem with the choice and amount of base used. The starting material has two protonated amine centers. Both must be deprotonated to generate the nucleophilic free amine. Furthermore, reactions with acyl/sulfonyl chlorides generate one equivalent of HCl per reaction, which must also be neutralized.

G sub Amine Dihydrochloride (Insoluble, Non-nucleophilic) free_amine Free Diamine (Soluble, Nucleophilic) sub->free_amine Neutralization base + >2 eq. Base (e.g., DIPEA) product Desired Amide Product + Base·HCl Salt base->product Scavenges HCl free_amine->product Acylation (generates HCl) acyl_chloride + R-COCl

Caption: Reaction schematic highlighting the critical role of base for both neutralization and acid scavenging.

  • Solutions & Protocols:

    • Stoichiometry is Key: You require a minimum of two equivalents of base just to neutralize the dihydrochloride salt. You then need an additional equivalent to scavenge the acid produced during the acylation. Therefore, a total of at least three equivalents of base is recommended.

    • Choose the Right Base: The base must be strong enough to deprotonate the ammonium salts but should ideally be non-nucleophilic to avoid reacting with your electrophile.

BasepKa (of conjugate acid)Recommended EquivalentsNotes
Triethylamine (TEA) ~10.73.0 - 4.0Common and inexpensive. The resulting TEA·HCl can sometimes precipitate, complicating the reaction.
DIPEA (Hünig's Base) ~10.73.0 - 3.5Excellent choice. Sterically hindered and non-nucleophilic. Good solubility of its salts.
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)>3.0 (heterogeneous)An inorganic base. Only suitable for reactions in polar solvents (like DMF) where it has some solubility, or under phase-transfer conditions. Reactions are often slower.
Pyridine ~5.2Solvent/ReagentNot strong enough to efficiently deprotonate the dihydrochloride. Can be used as a catalyst but not as the primary neutralizing base.
Issue 3: I am getting multiple products, including a di-substituted derivative.
  • Problem: LC-MS analysis shows your desired mono-acylated product, but also a significant amount of a second product with a mass corresponding to di-acylation.

  • Root Cause Analysis: 5,6,7,8-Tetrahydroisoquinolin-5-amine is a diamine. It contains a primary arylamine at the C-5 position and a secondary aliphatic amine within the heterocyclic ring at the N-2 position. Both are nucleophilic. While the primary amine is generally more reactive towards simple electrophiles under neutral or basic conditions, the secondary amine can also react, especially if excess electrophile is used or at higher temperatures.

  • Solutions & Protocols:

    • Control Stoichiometry: Carefully control the amount of your electrophile (e.g., acyl chloride). Use 1.0 to 1.1 equivalents to favor mono-acylation. Add the electrophile slowly and at a low temperature (e.g., 0 °C) to allow the more reactive primary amine to react first.

    • Protecting Group Strategy: For maximum selectivity, protect the secondary N-2 amine before reacting the primary C-5 amine. The Boc (tert-butyloxycarbonyl) group is ideal for this.

      • Step 1 (Protection): React the free base of the diamine with 1 equivalent of Di-tert-butyl dicarbonate (Boc₂O). This will selectively protect the more nucleophilic secondary amine.

      • Step 2 (Acylation): Perform your desired acylation on the C-5 primary amine.

      • Step 3 (Deprotection): Remove the Boc group using an acid like Trifluoroacetic acid (TFA) in DCM.

Issue 4: My product is difficult to purify.
  • Problem: After the reaction workup, column chromatography results in significant streaking, or it is difficult to separate the product from polar impurities.

  • Root Cause Analysis: Amine-containing compounds are basic and can interact strongly with the acidic silica gel used in column chromatography, leading to poor separation (streaking). Additionally, if a tertiary amine base like TEA or DIPEA was used, the corresponding ammonium hydrochloride salts can be difficult to remove completely during aqueous workup and can co-elute with polar products.

  • Solutions & Protocols:

    • Thorough Aqueous Workup: Perform a multi-step liquid-liquid extraction. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or sat. NH₄Cl) to remove any unreacted amine and basic impurities, then with a weak base (e.g., sat. NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.

    • Modify Chromatography Conditions:

      • Add a Basic Modifier: To prevent streaking on silica gel, add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine in your hexane/ethyl acetate or DCM/methanol mobile phase.

      • Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel for particularly problematic separations.

    • Crystallization/Recrystallization: If your product is a solid, recrystallization is an excellent purification method that can often remove closely-eluting impurities more effectively than chromatography.

Appendices

Appendix A: Protocol for Generation and Isolation of the Free Base
  • Dissolution: Dissolve 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (1.0 eq) in a minimal amount of deionized water.

  • Basification: Cool the solution in an ice bath (0 °C). Add a saturated aqueous solution of a strong base, such as sodium carbonate (Na₂CO₃) or a 2M solution of sodium hydroxide (NaOH), dropwise with vigorous stirring until the pH of the solution is >10.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). The free amine is more soluble in the organic phase.

  • Drying and Concentration: Combine the organic extracts. Dry the combined solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the free base, which should be used immediately or stored under an inert atmosphere (N₂ or Ar) in a freezer.

Appendix B: Protocol for a Standard Amide Coupling Reaction (In Situ Neutralization)
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., DCM or DMF, approx. 0.1 M concentration).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (3.5 eq) to the suspension and stir at room temperature for 15-30 minutes. The mixture may become more homogeneous as the free base is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve your acyl chloride (1.05 eq) in a small amount of the reaction solvent. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Workup and Purification: Follow the recommendations in Issue 4 for workup and purification.

References

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts... (While focused on a different isomer, provides context on related structures.) Source: MDPI. URL: [Link]

  • 8-amino-5,6,7,8-tetrahydroquinoline derivatives (Patent US4011229A). (Describes synthesis and handling of a related hydrochloride salt.) Source: Google Patents.
  • Amine hydrochloride salts: a problem in polyurethane synthesis. (Discusses the general behavior and solubility of amine hydrochloride salts.) Source: University of Glasgow Theses. URL: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (Explains the fundamental chemistry of amine salts.) Source: Spectroscopy Online. URL: [Link]

  • 5,6,7,8-Tetrahydroisoquinoline PubChem Entry. (Provides structural information for the parent heterocycle.) Source: PubChem. URL: [Link]

Sources

Optimization

Technical Support Center: 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride

Welcome to the technical support center for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (CAS No. 1246552-20-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (CAS No. 1246552-20-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Understanding these characteristics is crucial for ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride?

A1: For optimal stability, the compound should be stored in a tightly sealed container at 2-8°C.[1][2] Some suppliers may also recommend storage at room temperature or in a freezer under -20°C in an inert atmosphere.[3][4] It is crucial to protect it from light and moisture, as the dihydrochloride salt form is hygroscopic.[1]

Q2: What is the appearance of this compound and are there any visual cues for degradation?

A2: 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is typically a white to light yellow crystalline powder.[1][5] Any significant change in color, such as darkening, or changes in physical state, like clumping, may indicate degradation or moisture absorption.

Q3: What are the solubility characteristics of this compound?

A3: This compound exhibits high solubility in water (exceeding 100 mg/mL) and has moderate solubility in common polar organic solvents.[1] When preparing solutions, it is advisable to use freshly deionized water or high-purity solvents to minimize contaminants that could accelerate degradation.

Stability and Degradation

Q4: What are the primary factors that can cause degradation of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride?

A4: The primary factors that can lead to degradation include exposure to high temperatures, humidity, light, and extreme pH conditions (both acidic and basic).[5][6] The amine group and the tetrahydroisoquinoline scaffold can also be susceptible to oxidation.[5]

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this exact compound are not extensively published, related tetrahydroisoquinoline derivatives are known to undergo oxidation, which can lead to the formation of aromatic isoquinoline species.[7] The amine group can also be a site for various reactions, including oxidation and reactions with aldehydes or ketones present as impurities in solvents.

Q6: How can I assess the purity of my 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride sample?

A6: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for purity assessment of tetrahydroisoquinoline derivatives.[8][9][10] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for a comprehensive analysis.[8]

Troubleshooting Guides

Inconsistent Experimental Results

Issue: You are observing variability in your experimental outcomes, such as inconsistent biological activity or reaction yields.

Potential Cause: This could be due to the degradation of your 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride stock.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (2-8°C, tightly sealed, protected from light and moisture).[1][2]

  • Visual Inspection: Examine the compound for any changes in color or consistency.

  • Purity Re-assessment: Perform a purity analysis on your current stock using a validated stability-indicating HPLC method. Compare the results with the certificate of analysis provided by the supplier.

  • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound for a comparative experiment.

Appearance of Unknown Peaks in Analytical Chromatograms

Issue: During HPLC or GC analysis, you observe unexpected peaks that were not present in the initial analysis of the compound.

Potential Cause: These unknown peaks are likely degradation products.

Troubleshooting Steps:

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[6][11][12] This involves subjecting the compound to stress conditions to intentionally induce degradation.

  • Characterize Degradants: Utilize techniques like LC-MS/MS or GC-MS to identify the mass of the unknown peaks and elucidate their structures.

  • Optimize Chromatography: Adjust your HPLC or GC method to achieve better separation of the parent compound from its degradants. This may involve changing the mobile phase composition, gradient, or column type.[13][14]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a suitable acidic modifier (e.g., 0.1% formic acid). The exact ratio should be optimized for optimal separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm[8]

    • Elution: A gradient elution is often recommended to separate impurities with varying polarities.

  • Analysis: Inject the standard solution and analyze the chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the peak area percentages.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and validating the specificity of your analytical method.[11][12][15]

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.[16]

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time.[16]

  • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.[16][17]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[6]

  • Photolytic Degradation: Expose a solution of the compound to UV light.

Procedure:

  • Prepare solutions of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride under each of the stress conditions.

  • At various time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the validated stability-indicating HPLC method to observe the formation of degradation products.

Data Summary

Table 1: Recommended Storage and Handling of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

ParameterRecommendationSource(s)
Storage Temperature 2-8°C[1][2]
Alternative Storage Room temperature or Freezer (-20°C)[4]
Atmosphere Tightly sealed container, inert atmosphere[1]
Light/Moisture Protect from light and moisture[1]
Handling Use in a well-ventilated area, wear protective gloves and eye protection[18]

Visualizations

Logical Workflow for Troubleshooting Inconsistent Results

A Inconsistent Experimental Results Observed B Verify Storage Conditions (Temp, Light, Moisture) A->B C Visual Inspection of Compound (Color, Consistency) B->C D Re-assess Purity via HPLC C->D E Compare with Certificate of Analysis D->E F Use a Fresh, Unopened Sample E->F Purity Meets Specification H Degradation Confirmed E->H Purity < Specification G Problem Resolved F->G H->F cluster_stress Stress Conditions cluster_products Potential Degradation Products Heat Heat A 5,6,7,8-Tetrahydroisoquinolin-5-amine Heat->A Light Light Light->A Oxidizing Agents Oxidizing Agents Oxidizing Agents->A Extreme pH Extreme pH Extreme pH->A B Oxidized Species (e.g., Aromatic Isoquinoline) A->B Oxidation C Hydrolyzed Products A->C Hydrolysis D Other Impurities A->D Other Reactions

Caption: Potential degradation pathways for tetrahydroisoquinoline derivatives.

References

  • MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Shinde, N. G., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Attia, K. A. M., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Retrieved from [Link]

  • Singh, S., et al. (2013). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Rimawi, F. (2013). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. PMC. Retrieved from [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Xu, J., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Key Intermediate of Lifitegrast (Xiidra). ACS Omega. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Solubility Challenges with 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride

Welcome to the technical support guide for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (CAS No. 1246552-20-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (CAS No. 1246552-20-4). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. As a dihydrochloride salt, this compound is engineered for enhanced stability and aqueous solubility.[1] However, challenges can arise when preparing solutions in complex biological media or for specific organic reactions. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure successful and reproducible experimental outcomes.

Part 1: Foundational Knowledge - Understanding the Compound's Behavior

This section addresses the fundamental chemical properties that govern the solubility of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. Understanding these principles is the first step in troubleshooting.

Q1: Why is this compound supplied as a dihydrochloride salt, and what does that mean for solubility?

A1: The parent molecule, 5,6,7,8-Tetrahydroisoquinolin-5-amine, is a basic amine. Converting it to a dihydrochloride salt serves two primary purposes. First, it protonates the two basic nitrogen atoms on the molecule, forming an ionic salt. This ionic character drastically increases the compound's polarity, making it highly soluble in water and other polar solvents.[2][3] Second, the salt form is typically a more stable, crystalline solid, which improves handling, weighing accuracy, and shelf-life compared to the often-oily free base.[1][4] Essentially, the salt form is optimized for aqueous applications.

Q2: How does pH critically influence the solubility of this compound in aqueous solutions?

A2: The solubility of this amine salt is fundamentally linked to a pH-dependent equilibrium. As a salt of a weak base and a strong acid (HCl), it remains fully protonated and dissolved in acidic to near-neutral aqueous solutions. However, if the pH of the solution becomes basic, the protonated amine salt will be deprotonated to its neutral, free base form. This free base is significantly less polar and, therefore, much less soluble in water, which can cause it to precipitate out of solution.[3] This is the most common cause of unexpected precipitation when adding the compound to buffered biological media like PBS (pH ~7.4).

Q3: What are the general solubility characteristics I should expect?

A3: The compound exhibits high solubility in water.[2] Its solubility in organic solvents is more limited due to its salt nature. For organic reactions, conversion to the free base is often necessary. The table below summarizes its general solubility profile.

Table 1: Physicochemical Properties & Solubility Profile

Property Value Source(s)
CAS Number 1246552-20-4 (monohydrochloride) [2][5]
Molecular Formula C₉H₁₂N₂ · 2HCl N/A
Molecular Weight 221.13 g/mol N/A
Appearance White to off-white crystalline powder [2]
Storage Store at 2-8°C, tightly sealed, protected from light and moisture. The compound is hygroscopic.[2] [2]
Solubility (Water) > 100 mg/mL [2]
Solubility (DMSO) Soluble, but may require warming. Often used for stock solutions. [6]
Solubility (Ethanol/Methanol) Moderately soluble. [2][6]

| Solubility (Non-polar Solvents) | Generally insoluble (e.g., Ether, Hexanes). |[6] |

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides direct answers and solutions to the most common solubility issues encountered in the lab.

FAQ 1: My compound precipitates immediately when I add my aqueous or DMSO stock solution to my cell culture medium (e.g., DMEM) or PBS. What is happening and how do I fix it?

  • Causality: This is the classic pH-shift problem described in Q2. Your stock solution is likely acidic, keeping the compound dissolved. When you introduce it to the buffered medium at a physiological pH of ~7.4, the buffer's capacity neutralizes the acid, raising the local pH and converting the soluble salt to the insoluble free base.

  • Solutions & Protocol: The key is to avoid a sudden, localized change in concentration and pH. This can be achieved through a careful dilution strategy.

    Protocol 2.1: Preparing a Working Solution for Cell-Based Assays

    • Prepare a High-Concentration Stock: Dissolve the compound in sterile DMSO or sterile water to create a concentrated stock (e.g., 10-50 mM). Gentle warming (to 37°C) or brief sonication can assist dissolution. Ensure it is fully dissolved before proceeding.

    • Perform an Intermediate Dilution: Serially dilute your stock solution in the same solvent (DMSO or water) to get closer to your final concentration range.

    • Final Dilution into Media: Critically, add the small volume of your diluted stock solution dropwise into a larger volume of your final cell culture medium or buffer while vortexing or swirling vigorously. This rapid dispersion prevents the local concentration from exceeding the solubility limit of the free base at that pH.

    • Final Check & Co-Solvent Limit: Visually inspect the final solution for any signs of precipitation. Remember to keep the final concentration of DMSO in your cell culture well below toxic levels, typically <0.5%.[7]

FAQ 2: I'm trying to set up an organic reaction, but the compound is completely insoluble in my reaction solvent (e.g., Dichloromethane, THF, Toluene). What should I do?

  • Causality: As an ionic salt, the compound will not dissolve in non-polar organic solvents. To achieve solubility for a reaction, you must convert it back to its non-polar, organic-soluble free base form.

  • Solutions & Protocol: This requires a liquid-liquid extraction procedure to isolate the free base.

    Protocol 2.2: Conversion of Dihydrochloride Salt to Free Base

    • Dissolve the Salt: Dissolve the 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride in a minimal amount of deionized water in a separatory funnel.

    • Add Organic Solvent: Add an immiscible organic solvent in which the free base is soluble (e.g., Ethyl Acetate, Dichloromethane). A volume equal to the aqueous layer is a good starting point.

    • Basify the Solution: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to the separatory funnel. Swirl gently and vent frequently to release any CO₂ gas that evolves. Add the base dropwise until the aqueous layer is basic (test with pH paper, target pH 8-9). This deprotonates the amine salt.

    • Extract the Free Base: Stopper the funnel and shake vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate. The now-neutral free base will partition into the organic layer.

    • Isolate and Dry: Drain the organic layer. Repeat the extraction on the aqueous layer 2-3 more times with fresh organic solvent to maximize yield. Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Final Step: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting residue is the free base, which can now be dissolved in your desired organic solvent for reaction.

FAQ 3: My compound appears clumpy or oily, and I'm having trouble weighing it accurately. What's wrong?

  • Causality: This is a classic sign of water absorption. The hydrochloride salt is hygroscopic and will readily pull moisture from the atmosphere if not stored correctly.[2] This makes accurate weighing difficult and can introduce water into sensitive reactions.

  • Solutions:

    • Proper Storage: Always store the compound in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere.[2]

    • Handling: When weighing, remove the container from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation. Work quickly to minimize exposure to air.

    • Drying: If the material is already clumpy, it can be dried under a high vacuum for several hours to remove absorbed water before use.

Part 3: Visual Workflows & Decision Guides

The following diagrams provide a visual summary of the key troubleshooting and experimental workflows.

G start Start: Dissolving Compound solvent_q What is the solvent? start->solvent_q aqueous aqueous solvent_q->aqueous Aqueous / Buffer organic organic solvent_q->organic Organic precip_q precip_q aqueous->precip_q Does it precipitate? insol_q insol_q organic->insol_q Is it insoluble? no_precip Success! Proceed with experiment. precip_q->no_precip No yes_precip Likely pH or Concentration Issue precip_q->yes_precip Yes solution_aq solution_aq yes_precip->solution_aq Follow Protocol 2.1: - Use intermediate dilution - Add stock to buffer (not vice-versa) - Vortex during addition final_check_aq final_check_aq solution_aq->final_check_aq Still precipitates? final_check_aq->no_precip No lower_conc Lower final concentration or increase co-solvent % final_check_aq->lower_conc Yes yes_insol Expected for a salt. Must convert to free base. insol_q->yes_insol Yes no_insol Success! Proceed with experiment. insol_q->no_insol No solution_org solution_org yes_insol->solution_org Follow Protocol 2.2: - Dissolve in H2O - Basify with NaHCO3 - Extract with organic solvent solution_org->no_insol

Caption: Troubleshooting Decision Tree for Solubility Issues.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution (Critical Step) prep_stock Weigh compound accurately. Dissolve in 100% DMSO to create 50 mM stock. dissolve Vortex / Sonicate until fully dissolved. prep_stock->dissolve inter_dil Perform serial dilution of stock in 100% DMSO to create 1 mM solution. dissolve->inter_dil final_dil Add small volume of 1 mM stock DROPWISE to large volume of cell media while VORTEXING. inter_dil->final_dil result Final Concentration Achieved (e.g., 10 µM) with <0.5% DMSO. final_dil->result

Caption: Workflow for Preparing a Biological Working Solution.

References

  • ChemShuttle. (n.d.). 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride.
  • MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ScienceMadness. (2006). Isolation of primary amines as HCL salt problem.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability, Storage, and Handling of (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride.
  • BLDpharm. (n.d.). 5,6,7,8-Tetrahydroisoquinolin-5-amine.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation.
  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?[Link]

  • ResearchGate. (n.d.). 1669 questions with answers in DMSO. [Link]

Sources

Optimization

Optimizing reaction parameters for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

Technical Support Center: 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride Welcome to the technical resource for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (CAS No. 1246552-20-4).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride

Welcome to the technical resource for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (CAS No. 1246552-20-4). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As a key intermediate in the synthesis of pharmacologically active molecules, such as dual orexin receptor antagonists for insomnia treatment, precise control over reaction parameters is paramount.[1] This document provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common experimental challenges and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and preparation of the title compound for reaction.

Q1: What are the key physical and chemical properties of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride?

A1: This compound is typically a white to off-white crystalline powder. As a dihydrochloride salt, it exhibits high water solubility (>100 mg/mL) and moderate solubility in polar organic solvents like methanol and DMSO.[1] Its hygroscopic nature necessitates careful handling and storage.[1] Key molecular information is summarized in Table 1.

PropertyValueSource(s)
CAS Number 1246552-20-4[1][2]
Molecular Formula C₉H₁₂N₂ · 2HCl[1]
Molecular Weight 221.13 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 200-205 °C (with decomposition)[1]
Purity Typically ≥95%[1][2]

Q2: What are the recommended storage and handling procedures?

A2: Due to its hygroscopic nature, the compound should be stored in a tightly sealed container in a dry, dark place.[1] For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[3] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[1]

Q3: The starting material is a dihydrochloride salt. Do I need to convert it to the free base before my reaction?

A3: Yes, this is a critical step for most reactions. The amine at the C-5 position is protonated in the dihydrochloride salt, rendering it non-nucleophilic. For reactions requiring the amine to act as a nucleophile (e.g., N-acylation, N-alkylation, reductive amination), you must first generate the free base. This can be done either in situ by adding a sufficient excess of a non-nucleophilic base or by performing a separate acid-base extraction prior to the reaction.

Q4: How do I perform an acid-base extraction to isolate the free base?

A4:

  • Dissolve the dihydrochloride salt in water.

  • Transfer the aqueous solution to a separatory funnel.

  • Cool the solution in an ice bath and slowly add a strong base (e.g., 2M NaOH solution) until the pH is >12.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free base, which is often an oil or low-melting solid. Use the free base immediately as it may be less stable than the salt form.

Section 2: Troubleshooting Guide for Common Reactions

This section provides solutions to specific problems you may encounter during the functionalization of the C-5 amine.

Q1: My N-acylation/N-alkylation reaction has a very low yield or did not proceed at all. What went wrong?

A1: This is the most common issue and typically points to one of three causes:

  • Cause A: Inadequate Basicity. The primary amine of the starting material is protonated. If you are attempting an in situ neutralization, you must use at least two equivalents of base to neutralize the dihydrochloride salt, plus an additional equivalent to scavenge the acid generated during the reaction (e.g., HCl from an acyl chloride).

    • Solution: Use a total of 3-4 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, an inorganic base like K₂CO₃ in a solvent like acetonitrile can also be effective.

  • Cause B: Incorrect Solvent Choice. The dihydrochloride salt has poor solubility in common aprotic organic solvents (e.g., THF, DCM) used for these reactions.

    • Solution: If performing an in situ neutralization, ensure your solvent can accommodate both the salt and the free base. A polar aprotic solvent like DMF or acetonitrile may be beneficial. Alternatively, perform the acid-base extraction as described in FAQ Q4 to isolate the free base, which will have much better solubility in standard organic solvents.

  • Cause C: Reagent Instability. The acyl chloride or alkyl halide you are using may have degraded.

    • Solution: Use freshly opened or purified reagents. Acyl chlorides are particularly sensitive to moisture.

G start_node Low / No Yield decision_node Check Base Stoichiometry start_node->decision_node Primary Check decision_node2 Assess Solubility decision_node->decision_node2 ≥ 3 eq. used solution_node Use 3-4 eq. of Base (e.g., TEA, DIPEA) decision_node->solution_node < 3 eq. used decision_node3 Verify Reagent Quality decision_node2->decision_node3 Good Solubility solution_node2 Isolate Free Base via Acid-Base Extraction decision_node2->solution_node2 Poor Solubility Observed solution_node3 Use Fresh / Purified Electrophile decision_node3->solution_node3 Reagent is old/ exposed to air success_node Improved Yield solution_node->success_node solution_node2->success_node solution_node3->success_node

Sources

Troubleshooting

Technical Support Center: 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride

From the Desk of the Senior Application Scientist Welcome to the technical support guide for 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride (CAS No. 2413567-16-3).

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride (CAS No. 2413567-16-3). This versatile building block is crucial in the development of novel therapeutics, particularly as an intermediate for central nervous system agents and receptor antagonists.[1][2] However, its unique structure—combining a reactive primary amine with a tetrahydroisoquinoline scaffold—presents specific challenges. This guide is designed to provide you, our fellow researchers, with practical, field-proven insights to troubleshoot common side reactions and optimize your experimental outcomes.

Part 1: Foundational Knowledge - Understanding the Molecule's Reactivity

Before troubleshooting, it's essential to understand the inherent chemical behavior of the reagent.

Q1: What are the key reactive sites on 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride and their implications?

A1: There are two primary regions of reactivity that dictate both its utility and its potential for side reactions:

  • The C5-Primary Amine: This is the principal nucleophilic center. Its reactivity is the basis for most applications, such as acylation, sulfonylation, and reductive amination, to build more complex molecular scaffolds.[1][3]

  • The Tetrahydroisoquinoline Ring: This partially saturated heterocyclic system is susceptible to oxidation. The benzylic positions (C4 and C6) and the secondary amine within the ring can be targets for oxidative degradation, often leading to unwanted byproducts.[4][5]

cluster_main Key Reactive Zones mol nuc_amine Primary Nucleophile (Target for functionalization) nuc_amine->mol Acylation, Alkylation, etc. ox_ring Susceptible to Oxidation & Dehydrogenation ox_ring->mol Degradation Pathways

Caption: Key reactive sites on the 5,6,7,8-Tetrahydroisoquinolin-5-amine core structure.

Q2: Why is this reagent supplied as a dihydrochloride salt, and how does that affect my reactions?

A2: The dihydrochloride salt form offers significant advantages for stability and handling. The protonation of the two nitrogen atoms (the primary amine and the ring nitrogen) prevents air oxidation of the free base, reduces its volatility, and typically improves its shelf life.[6]

However, this has a critical consequence for your experiments: the amine is not nucleophilic in its salt form. To engage in any reaction requiring a nucleophilic amine, you must first deprotonate it to generate the free base in situ. As it is a dihydrochloride, you will need at least two molar equivalents of a base to fully neutralize the salt and liberate the primary amine for reaction.

Part 2: Troubleshooting Guide - Common Side Reactions & Experimental Failures

This section addresses the most frequent issues encountered in the lab.

Issue 1: Low or No Reaction Yield in Acylation or Alkylation Reactions

Q: I'm attempting to acylate the primary amine with an acid chloride, but I'm recovering only starting material or seeing very low conversion. What is the most likely cause?

A: The number one cause of failed reactions with this reagent is insufficient or improper use of a base. As a dihydrochloride salt, the amine is "locked" and non-nucleophilic.

Troubleshooting Protocol:

  • Verify Base Stoichiometry: Ensure you are using a minimum of 2.0 equivalents of base. It is common practice to use a slight excess (e.g., 2.2 - 2.5 equivalents) to ensure complete neutralization.

  • Select the Right Base: Use a non-nucleophilic organic base. A sterically hindered base is ideal as it will not compete with your amine by reacting with the electrophile.

  • Optimize Order of Addition: The correct order is crucial to prevent side reactions. The free amine is most stable at lower temperatures and for shorter durations.

start Start step1 1. Dissolve/suspend amine dihydrochloride in aprotic solvent (e.g., DCM, THF). start->step1 step2 2. Cool the mixture to 0 °C. step1->step2 step3 3. Add >2.0 eq. of non-nucleophilic base (e.g., DIPEA, Triethylamine). step2->step3 step4 4. Stir for 10-15 min to allow for complete deprotonation. step3->step4 step5 5. Add electrophile (e.g., Acyl Chloride) dropwise at 0 °C. step4->step5 step6 6. Allow to warm to room temperature and stir to completion. step5->step6 end End step6->end

Caption: Recommended workflow for activating the amine for nucleophilic attack.

Data Table: Recommended Bases

BasepKa of Conjugate AcidEquivalents NeededComments
Triethylamine (TEA)~10.72.2 - 2.5Standard choice; hydrochloride salt may precipitate.
Diisopropylethylamine (DIPEA)~11.02.2 - 2.5More sterically hindered; salt is often more soluble.
N-Methylmorpholine (NMM)~7.42.2 - 2.5Weaker base, useful for highly sensitive substrates.
Proton Sponge~12.12.2 - 2.5Very strong, non-nucleophilic base; more expensive.
Issue 2: Reaction Mixture or Product Turns Yellow/Brown, Multiple Spots on TLC

Q: After adding the base to my reaction, the solution turned a dark color, and my final product is impure and discolored. What's happening?

A: This is a classic sign of oxidative degradation . The free base of 5,6,7,8-Tetrahydroisoquinolin-5-amine is significantly more sensitive to air oxidation than the hydrochloride salt.[3] This process can generate highly colored, complex impurities, potentially forming imines or quinone-like structures that are difficult to remove.[4]

Preventative Measures:

  • Inert Atmosphere is Critical: Once the free base is generated, the system is vulnerable. Always run reactions under a blanket of nitrogen or argon.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your reaction solvents by sparging with an inert gas (N₂ or Ar) for 15-20 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.

  • Minimize Time as Free Base: Add your electrophile shortly after the base, as shown in the workflow diagram above. Do not let the free base solution stir for extended periods before the next step.

  • Control Temperature: Exothermic reactions or heating can accelerate decomposition. Maintain temperature control, especially during the addition of reactive reagents.

start 5,6,7,8-THIQ-5-amine (Free Base) intermediate Oxidized Intermediate (e.g., Imine/Radical) start->intermediate [O₂], light, heat end Complex Colored Byproducts intermediate->end Further Decomposition

Caption: Simplified schematic of oxidative degradation leading to impurities.

Issue 3: Identification of Aromatic Isoquinoline Byproduct

Q: My mass spec and NMR data show a significant byproduct corresponding to the fully aromatized isoquinoline amine. How is this forming?

A: You are observing dehydrogenation of the tetrahydroisoquinoline ring.[4] This side reaction involves the loss of hydrogen to form the more thermodynamically stable aromatic system. It is typically promoted by:

  • Elevated Temperatures: Running reactions at high heat for prolonged periods can induce thermal dehydrogenation.

  • Oxidizing Agents: Besides O₂, other reagents in your mixture could be acting as oxidants.

  • Transition Metal Catalysts: Be particularly cautious if your synthetic route involves catalysts like Palladium (Pd), Platinum (Pt), or Rhodium (Rh), which are highly effective for dehydrogenation. If a reaction with this amine is performed after a step using, for example, Pd/C, ensure the catalyst is meticulously removed.

Mitigation Strategy:

  • Review Reaction Conditions: If possible, use milder conditions and lower temperatures.

  • Purification: If a small amount of the aromatic byproduct forms, it can often be separated by silica gel chromatography, as its polarity will be significantly different from the saturated analog.

Part 3: FAQs - Storage, Handling, and Analysis

Q: What are the ideal storage conditions for this reagent to ensure its long-term stability? A: Proper storage is crucial. The compound is hygroscopic and light-sensitive.[1] Store it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.[7][8]

Q: What is the best practice for weighing and dispensing the reagent? A: To prevent moisture absorption, allow the container to warm to ambient temperature before opening. For moisture-sensitive reactions, it is best to handle and weigh the solid inside a glovebox.

Q: Which analytical techniques are best for assessing the purity of my starting material and final products? A: A multi-technique approach is best.

  • Reverse-Phase HPLC (RP-HPLC): This is excellent for purity assessment. Use a C18 column with a mobile phase containing an acidic modifier (0.1% TFA or 0.1% Formic Acid) to ensure sharp peaks by keeping the amine protonated.[9]

  • LC-MS: Confirms the mass of the desired product and can help identify byproducts.

  • ¹H and ¹³C NMR: Provides definitive structural confirmation. Ensure the sample is fully dissolved, often in D₂O, DMSO-d₆, or CD₃OD.

References

  • Wikipedia. (2023). Tetrahydroisoquinoline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride. Retrieved from [Link]

  • Fukuyama, T., & Sachleben, R. A. (1982). Total Synthesis of (±)-Saframycin B. Journal of the American Chemical Society, 104(17), 4957–4958. (Note: While not directly on the target molecule, this reference from the ACS review on tetrahydroisoquinolines discusses relevant chemistry like oxidation and functionalization). Retrieved from [Link]

  • Zanella, A., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry, 87(20), 13693–13704. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride

Welcome to the technical support guide for 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride (CAS No. 1246552-20-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride (CAS No. 1246552-20-4). This molecule is a critical building block in medicinal chemistry, notably in the synthesis of novel therapeutics targeting the central nervous system and orexin receptors.[1][2] However, its nature as a polar, hygroscopic diamine salt presents unique purification challenges. This guide provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in chemical principles, to help you achieve the desired purity for your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and fundamental properties of the compound.

Q1: What are the key physicochemical properties I must be aware of before starting my experiment?

A1: Understanding the compound's properties is the foundation of a successful purification strategy. As a dihydrochloride salt, its behavior is dominated by high polarity and hygroscopicity.

PropertyValue / DescriptionRationale & Impact on Purification
Appearance White to off-white crystalline powder.[1]A significant deviation (e.g., yellow or brown) suggests potential oxidation or contamination.
Molecular Formula C₉H₁₄Cl₂N₂Dihydrochloride salt. The free base is C₉H₁₂N₂.[3]
Molecular Weight 221.13 g/mol Crucial for calculating molar equivalents, especially when converting to or from the free base.
Solubility High in water (>100 mg/mL); moderate in polar protic solvents (e.g., methanol, ethanol); low in nonpolar organic solvents.[1]This dictates solvent choice for recrystallization and makes standard organic extractions of the salt form unfeasible.
Hygroscopicity High. The compound readily absorbs atmospheric moisture.[1]This can lead to inaccurate weighing, poor crystal formation, and potential hydrolysis. Always handle in a dry environment (glove box or under inert gas) and store in a desiccator.

Q2: There are conflicting storage temperature recommendations (Room Temp vs. 2-8°C vs. -20°C). What is the correct way to store this compound?

A2: The most critical storage parameters are protection from moisture and light.[1] While suppliers may differ, the hydrochloride salt form is generally stable at room temperature if kept perfectly dry.[1] However, for long-term storage (>6 months) and to minimize any risk of gradual degradation, storing at 2-8°C in a tightly sealed container within a desiccator is the best practice. Storage under an inert atmosphere (Argon or Nitrogen) is also highly recommended.[4]

Q3: My batch of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride has a distinct yellow or brown tint. What caused this, and can I still use it?

A3: A yellow or brown color is almost certainly due to oxidation. Amine compounds, particularly when exposed to air and light, can oxidize to form colored impurities.[5] The tetrahydroisoquinoline ring itself can also be susceptible to oxidation.[6] While the material may still be suitable for some applications, for sensitive downstream reactions (like catalyst-driven cross-couplings), this discoloration indicates the presence of impurities that could interfere. It is highly recommended to purify the material before use, for example, by using the acid-base purification strategy outlined below.

Q4: I am struggling to get a consistent weight for the compound on the analytical balance. The mass keeps creeping up. Why?

A4: This is a classic sign of hygroscopicity.[1] The compound is actively absorbing water from the air, causing its measured mass to increase. To mitigate this, weigh the compound quickly in a dry environment. For the most accurate measurements, handle and weigh the compound inside a glovebox with a low-humidity atmosphere.

Section 2: Troubleshooting Guide for Purification

This section provides structured solutions to the most common problems encountered during the purification of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride.

Issue 1: Low or No Yield After Recrystallization

Recrystallization is a powerful technique but relies heavily on selecting the right solvent system.[7][8]

  • Probable Cause: An inappropriate solvent or solvent system was used. The high polarity of the dihydrochloride salt makes it insoluble in most common nonpolar organic solvents, while it is too soluble in highly polar solvents like water, leading to poor recovery.

  • Solution: Systematic Solvent Screening and Protocol. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For polar salts like this, a mixed-solvent system is often required. A common strategy involves dissolving the compound in a minimal amount of a "good" solvent (in which it is soluble) and then adding a "bad" anti-solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.

    Step-by-Step Recrystallization Protocol:

    • Place the crude 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride in an Erlenmeyer flask with a stir bar.

    • Select a primary solvent (e.g., Methanol, Ethanol, or a Water/Ethanol mix) and add the minimum volume required to dissolve the solid at reflux temperature. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing recovery upon cooling.[7]

    • If a single solvent is ineffective, use the mixed-solvent approach. Dissolve the compound in a minimal amount of a hot "good" solvent (like methanol).

    • Heat the solution and add a "bad" anti-solvent (like Diethyl Ether or Isopropyl Acetate) dropwise until persistent turbidity (cloudiness) is observed.

    • Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, you may place the flask in an ice bath to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.

    • Dry the crystals thoroughly under high vacuum.

    Suggested Solvent Systems for Screening:

    • Methanol / Diethyl Ether

    • Ethanol / Ethyl Acetate

    • Isopropanol / Hexanes

    • Water / Acetone

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation crude Crude Dihydrochloride dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Methanol) crude->dissolve add_anti Add Hot 'Anti-Solvent' (e.g., Ether) to Turbidity dissolve->add_anti re_clarify Re-clarify with a Few Drops of 'Good' Solvent add_anti->re_clarify cool Slow Cooling to Room Temp re_clarify->cool ice Ice Bath (Optional) cool->ice filter Vacuum Filtration ice->filter wash Wash with Minimal Ice-Cold Anti-Solvent filter->wash dry Dry Under High Vacuum wash->dry pure Pure Crystals dry->pure

Caption: General workflow for mixed-solvent recrystallization.
Issue 2: Persistent Impurities or Discoloration After Recrystallization
  • Probable Cause: The impurities (e.g., oxidation products, synthetic byproducts) have a solubility profile very similar to the desired product, making separation by simple recrystallization ineffective.

  • Solution: Purification via Conversion to the Free Base. This robust chemical strategy alters the polarity of the target compound, leaving the polar and nonpolar impurities behind in different phases. The free amine base is significantly less polar than its dihydrochloride salt, allowing it to be extracted into an organic solvent.

    Self-Validating Protocol:

    • Dissolution: Dissolve the crude dihydrochloride salt in deionized water.

    • Basification: Cool the solution in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated Na₂CO₃ solution) dropwise with vigorous stirring. Monitor the pH with a meter. Continue adding base until the pH is >10. The free amine may precipitate or form an oil. Trustworthiness Check: A stable pH above the second pKa of the diamine ensures complete conversion to the neutral free base.

    • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times. Combine the organic layers.

    • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The result is the purified free amine, which may be an oil or a solid.

    • Salt Reformation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., anhydrous Ethanol or Diethyl Ether). Add a stoichiometric amount (2.0 equivalents) of HCl solution (e.g., 2M HCl in Diethyl Ether) dropwise with stirring.

    • Isolation: The pure 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride will precipitate as a clean, white solid. Collect the solid by vacuum filtration, wash with a small amount of the anhydrous solvent (e.g., diethyl ether), and dry under high vacuum.

G crude_salt Crude Dihydrochloride in Water basify Basify to pH > 10 (e.g., with NaOH) crude_salt->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract aqueous_layer Aqueous Layer: Inorganic Salts, Polar Impurities extract->aqueous_layer Discard organic_layer Organic Layer: Free Amine Base extract->organic_layer dry Wash, Dry (Na₂SO₄), & Concentrate organic_layer->dry free_base Purified Free Base dry->free_base dissolve_base Dissolve in Anhydrous Solvent free_base->dissolve_base add_hcl Add 2.0 eq. HCl (e.g., HCl in Ether) dissolve_base->add_hcl precipitate Precipitation of Pure Salt add_hcl->precipitate isolate Filter, Wash, & Dry precipitate->isolate pure_salt Pure Dihydrochloride Salt isolate->pure_salt

Caption: Workflow for purification via acid-base extraction.
Issue 3: My Synthesis is Enantioselective, but the Product is Racemic. How Do I Purify a Single Enantiomer?
  • Probable Cause: The reaction conditions may have caused racemization, or the initial separation was incomplete. The purification of a racemate into its constituent enantiomers requires a chiral resolution process.

  • Solution: Diastereomeric Salt Resolution (Advanced). This classical method involves reacting the racemic free amine base with a single enantiomer of a chiral acid (a resolving agent).[9] This reaction forms two diastereomeric salts, which, unlike enantiomers, have different physical properties (including solubility) and can often be separated by fractional crystallization.

    Conceptual Workflow:

    • Prepare the purified racemic free base as described in the acid-base protocol.

    • React the free base with ~0.5 equivalents of a chiral acid (e.g., (R)-(-)-Mandelic acid or L-(+)-Tartaric acid) in a suitable solvent.

    • One diastereomeric salt will preferentially crystallize from the solution. Isolate this salt.

    • Liberate the free amine from the diastereomeric salt via basification and extraction.

    • Convert the now enantiomerically enriched free amine back to the dihydrochloride salt. Note: This process requires significant optimization of the resolving agent, solvent, and crystallization conditions.

Section 3: Analytical Methods for Purity Verification

After purification, it is essential to verify the identity and purity of the final product. A combination of techniques should be employed.[10]

TechniquePurposeTypical Parameters / Expected Results
¹H NMR Structural confirmation and assessment of purity from proton-containing impurities.The spectrum should show clean signals corresponding to the tetrahydroisoquinoline core protons and the amine protons. Integration should match the expected proton count. The absence of solvent residue or synthetic byproduct signals indicates high purity.
HPLC Quantitative purity assessment.[10]A reverse-phase (RP) C18 column is typically used with a mobile phase of water and acetonitrile containing a modifier like 0.1% TFA or formic acid. A pure sample should show a single major peak (typically >95% area).
Mass Spec (MS) Confirmation of molecular weight.Electrospray ionization (ESI) in positive mode should show the molecular ion for the free base [M+H]⁺ at m/z ≈ 149.2.
Melting Point Physical indicator of purity.A sharp melting range that is consistent with reported values indicates high purity. Impurities typically broaden and depress the melting range.[1]

References

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride. Retrieved from [Link]

  • MDPI. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
  • Rong, L., et al. (2018). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. European Journal of Medicinal Chemistry, 157, 1014-1033.
  • Google Patents. (1977). US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

Sources

Troubleshooting

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride storage and handling best practices

Welcome to the technical support guide for 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride (CAS No. 1246552-20-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride (CAS No. 1246552-20-4). This document provides researchers, scientists, and drug development professionals with essential information, best practices, and troubleshooting advice for the effective storage and handling of this important chemical intermediate. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by explaining the causality behind our procedural recommendations.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the properties and general handling of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride.

Q1: What are the primary recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container at a temperature between 2-8°C.[1][2] It is crucial to protect it from moisture and light.[1] For extended storage, keeping the container in a desiccator within the recommended temperature range is a best practice.

Q2: Why is the dihydrochloride salt form used, and what does it imply for handling?

A2: The dihydrochloride salt form significantly enhances the water solubility and stability of the parent amine.[3] However, this salt form also makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][4] This is a critical handling consideration. Exposure to ambient air can lead to the material clumping, which can complicate accurate weighing and may introduce water that could interfere with moisture-sensitive reactions.[4][5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Standard laboratory PPE is required. This includes safety goggles, chemical-resistant gloves, and a lab coat.[4][6] If you are handling large quantities or there is a risk of generating dust, a NIOSH-approved respirator is also recommended.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

Q4: What are the best solvents for dissolving this compound?

A4: As a dihydrochloride salt, this compound exhibits high solubility in water (exceeding 100 mg/mL).[1] It also shows moderate solubility in other polar solvents like methanol and ethanol.[1] For biological assays, creating a concentrated stock solution in water is often the most direct approach. Solubility in non-polar organic solvents is expected to be low.

II. Compound Properties & Data Summary

This table provides a quick reference for the key physical and chemical properties of 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride.

PropertyValueSource(s)
CAS Number 1246552-20-4[1]
Molecular Formula C₉H₁₄Cl₂N₂[1]
Molecular Weight 221.13 g/mol [7]
Appearance White to off-white crystalline powder[1]
Storage Temperature 2-8°C[1][2]
Solubility (Water) >100 mg/mL[1]
Key Characteristic Hygroscopic[1][6]

III. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experimental work.

Problem 1: The compound appears clumpy or has turned into a sticky solid.

  • Causality: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[4][5] The dihydrochloride salt readily attracts and absorbs water molecules from the air if the container is not properly sealed or is left open for extended periods.[4]

  • Solution Workflow:

    • Minimize Exposure: Handle the compound in a low-humidity environment if possible, such as a glove box or under a stream of dry nitrogen.[8]

    • Rapid Weighing: Prepare everything needed for weighing in advance to minimize the time the container is open.[4] Weigh out the required amount quickly and immediately reseal the container tightly.

    • Drying (Use with Caution): For material that has already absorbed moisture, it may be possible to dry it under a high vacuum. However, gentle heating should be avoided unless you have confirmed the compound's decomposition temperature, as it can decompose near its melting point.[1][4]

    • Prevention: Always store the container with the cap tightly secured, preferably with paraffin film wrapped around the cap for an extra seal. Store inside a desiccator containing a suitable desiccant like silica gel.[5]

Problem 2: Inconsistent results in a moisture-sensitive reaction.

  • Causality: If 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride is a reagent in a moisture-sensitive reaction (e.g., certain acylations or reactions involving organometallics), any water absorbed by the compound will be introduced into the reaction vessel.[1] This can quench reagents, catalyze side reactions, or inhibit the desired transformation.

  • Troubleshooting Logic Diagram:

    G start Inconsistent Reaction Results check_hygroscopic Is the amine salt hygroscopic? start->check_hygroscopic check_reagents Are other reagents anhydrous? check_hygroscopic->check_reagents Yes other_issue Investigate other potential issues. check_hygroscopic->other_issue No check_glassware Was glassware properly dried? check_reagents->check_glassware solution Solution: Handle Amine Under Inert Atmosphere. Weigh rapidly or use a glovebox. Consider drying a small amount under vacuum before use. check_glassware->solution

    Caption: Troubleshooting workflow for moisture-sensitive reactions.

  • Preventative Protocol:

    • Aliquoting: If you will be using the compound frequently, consider quickly weighing out several aliquots into smaller, tightly sealed vials upon receiving the main stock bottle. This minimizes the number of times the main container is opened.

    • Inert Atmosphere: For highly sensitive reactions, load the vial of the compound into a glovebox before opening and weighing.[8]

    • Solvent Check: Ensure that the solvent used to dissolve the compound is certified anhydrous.

Problem 3: The compound will not fully dissolve in a non-aqueous solvent.

  • Causality: 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride is an ionic salt. Its solubility is highest in polar protic solvents like water, where it can dissociate and solvate effectively.[1] Its solubility in less polar organic solvents (e.g., dichloromethane, THF, ethyl acetate) is expected to be very low.

  • Solutions:

    • Solvent Selection: If the reaction permits, use a polar solvent like methanol or ethanol.

    • Biphasic System: If a non-polar solvent is required for the reaction, you may be able to use a biphasic system with a phase-transfer catalyst.

    • Free-Basing (Advanced): For some organic synthesis applications, it may be necessary to convert the dihydrochloride salt back to the free amine. This is typically done by dissolving the salt in water, adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the HCl, and then extracting the neutral free amine into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then dried and the solvent evaporated. Note: The free amine may have different stability and handling requirements and should be used promptly.

IV. References

  • 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride; CAS No. - ChemShuttle.

  • How do you handle hygroscopic solutes in the lab? - TutorChase.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 502612-43-3 | 5,6,7,8-Tetrahydroisoquinolin-5-amine | ChemScene.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • Mastering Moisture-Sensitive Chemicals: Safety and Best Practices - NINGBO INNO PHARMCHEM CO.,LTD.

  • Safety Data Sheet - Cayman Chemical.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 502612-43-3|5,6,7,8-Tetrahydroisoquinolin-5-amine - BLDpharm.

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC.

  • 3 Ways to Handle Hygroscopic Material Challenges - Vesta® Nutra.

  • 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride - MySkinRecipes.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH.

  • Histamine - Wikipedia.

  • Properties of Amines and their Hydrochloride Salt - ResearchGate.

  • 5,6,7,8-Tetrahydroquinolin-5-amine - A2B Chem.

  • An In-depth Technical Guide to the Stability, Storage, and Handling of (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride - Benchchem.

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI.

  • Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics | Chemical Reviews - ACS Publications.

  • What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. : r/OrganicChemistry - Reddit.

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - Journal of Pharmaceutical Sciences.

  • CAS 502612-43-3 | 5,6,7,8-Tetrahydroisoquinolin-5-amine - Alchem Pharmtech.

Sources

Optimization

Technical Support Center: Chiral Separations of 5,6,7,8-Tetrahydroisoquinolin-5-amine Derivatives

Welcome to the technical support center for troubleshooting the chiral separation of 5,6,7,8-tetrahydroisoquinolin-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the chiral separation of 5,6,7,8-tetrahydroisoquinolin-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these specific enantiomers. As chiral molecules, the distinct spatial arrangements of these compounds can lead to significantly different pharmacological effects, making their accurate separation and quantification critical.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable chiral separations.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of 5,6,7,8-tetrahydroisoquinolin-5-amine derivatives using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Problem 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, unresolved peak for the racemic mixture.

  • Broad, overlapping peaks with a resolution value (Rs) significantly less than 1.5.

Root Causes and Solutions:

This is one of the most frequent challenges in chiral method development. The key to resolving enantiomers lies in creating a significant energy difference between the transient diastereomeric complexes formed between the analyte enantiomers and the chiral stationary phase (CSP).[1][2]

Step-by-Step Troubleshooting Protocol:

  • Verify Column Selection:

    • Initial Screening: For primary amines like 5,6,7,8-tetrahydroisoquinolin-5-amine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile starting point.[3][4][5] Crown ether-based CSPs are also highly effective for primary amines, particularly in SFC.[6][7][8]

    • Alternative Chemistries: If polysaccharide columns fail, consider cyclofructan or macrocyclic glycopeptide-based CSPs, which offer different chiral recognition mechanisms.[7]

  • Optimize the Mobile Phase:

    • Normal Phase (NP) vs. Reversed Phase (RP) vs. Polar Organic (PO): The choice of mobile phase mode can dramatically impact selectivity.[9] A systematic screening of NP (e.g., hexane/alcohol), RP (e.g., acetonitrile/water with buffers), and PO (e.g., acetonitrile/methanol) modes is recommended.

    • Mobile Phase Additives: The basic nature of the amine requires careful control of secondary interactions with the stationary phase.

      • For Polysaccharide CSPs: Introduce a basic additive like diethylamine (DEA), butylamine, or ethanolamine (typically 0.1-0.5%) to the mobile phase to improve peak shape and resolution.[10] In some cases, an acidic additive like trifluoroacetic acid (TFA) or formic acid, often paired with a base, can enhance selectivity.[11]

      • For Crown Ether CSPs: These columns typically require an acidic mobile phase, such as 0.8% TFA, for effective separation of primary amines.[6]

  • Adjust Chromatographic Conditions:

    • Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability of the diastereomeric complexes.

    • Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially improving separation.

Troubleshooting Flowchart for Poor Resolution

Start Poor or No Resolution CheckColumn Verify CSP Selection (Polysaccharide, Crown Ether) Start->CheckColumn OptimizeMP Optimize Mobile Phase (NP, RP, PO) CheckColumn->OptimizeMP Additives Incorporate Additives (Basic or Acidic) OptimizeMP->Additives AdjustConditions Adjust Temperature and Flow Rate Additives->AdjustConditions Success Resolution Achieved AdjustConditions->Success

Caption: Logical workflow for addressing poor enantiomeric resolution.

Problem 2: Peak Tailing or Asymmetry

Symptoms:

  • Asymmetrical peaks with a tailing factor greater than 1.2.

  • Reduced column efficiency and inaccurate integration.

Root Causes and Solutions:

Peak tailing for basic compounds like 5,6,7,8-tetrahydroisoquinolin-5-amine derivatives is often caused by strong, undesirable interactions with residual silanol groups on the silica support of the CSP.[7]

Step-by-Step Troubleshooting Protocol:

  • Introduce a Competing Base:

    • The most effective solution is to add a small amount of a basic modifier to the mobile phase. This additive competes with the analyte for active sites on the stationary phase, leading to more symmetrical peaks.

    • Recommended Additives: Start with 0.1% diethylamine (DEA) or triethylamine (TEA). If tailing persists, consider stronger or more effective amines like butylamine or ethanolamine.[10]

  • Optimize Additive Concentration:

    • The concentration of the basic additive is crucial. Too little may not effectively mask the silanols, while too much can sometimes negatively impact selectivity.[12] A concentration study (e.g., 0.05% to 0.5%) is recommended.

  • Consider Supercritical Fluid Chromatography (SFC):

    • SFC is often an excellent alternative for the separation of polar and basic compounds.[13][14] The use of CO2-based mobile phases can reduce silanol interactions and often provides sharper, more symmetrical peaks.[15][16]

Data Summary: Common Mobile Phase Additives for Amine Separations

AdditiveTypical ConcentrationModePrimary FunctionReference
Diethylamine (DEA)0.1% - 0.5%NP, PO, SFCPeak Shape Improvement[10]
Triethylamine (TEA)0.1% - 0.5%NP, PO, SFCPeak Shape Improvement[11]
Butylamine0.1% - 0.5%NP, POPeak Shape Improvement[7][10]
Trifluoroacetic Acid (TFA)0.1%RP, SFCIon-pairing, Selectivity[6][17]
Ethanolamine0.1% - 0.5%NP, POPeak Shape Improvement[10]
Problem 3: Irreproducible Retention Times and/or Selectivity

Symptoms:

  • Shifting retention times between injections or batches.

  • Changes in enantiomeric elution order or resolution.

Root Causes and Solutions:

Irreproducibility in chiral separations can often be traced to subtle changes in the mobile phase or the conditioning of the column, a phenomenon sometimes referred to as an "additive memory effect".[18]

Step-by-Step Troubleshooting Protocol:

  • Ensure Proper Column Equilibration:

    • Chiral stationary phases can require extended equilibration times, especially when changing mobile phases or additives. Flush the column with at least 20-30 column volumes of the new mobile phase before starting analysis.

  • Beware of the "Memory Effect":

    • Additives, particularly amines, can adsorb onto the stationary phase and alter its properties over time. This can lead to a "memory effect" where the column's performance is influenced by its history.

    • Mitigation: Dedicate specific columns to particular mobile phase and additive combinations where possible. If a column must be used with different additives, a thorough washing and regeneration procedure is necessary. A simple flush with a strong solvent like dimethylformamide (DMF) followed by an alcohol rinse can often "reset" the stationary phase.[19]

  • Control Mobile Phase Preparation:

    • Precisely measure all mobile phase components, including additives. Small variations in additive concentration can lead to significant changes in selectivity and retention.[9]

    • Be mindful of water content in normal phase solvents, as this can impact retention mechanisms.[18]

Workflow for Ensuring Reproducibility

Start Irreproducible Results Equilibrate Ensure Thorough Column Equilibration Start->Equilibrate MemoryEffect Address Additive 'Memory Effect' Equilibrate->MemoryEffect Wash Implement Column Washing Protocol MemoryEffect->Wash Dedicate Dedicate Columns to Methods MemoryEffect->Dedicate MP_Control Standardize Mobile Phase Preparation Wash->MP_Control Dedicate->MP_Control Success Achieve Reproducible Separation MP_Control->Success

Caption: Protocol for troubleshooting and preventing irreproducible results.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is the best starting point for 5,6,7,8-tetrahydroisoquinolin-5-amine derivatives?

A1: There is no single "best" CSP for all chiral separations.[14] However, for primary amines like the 5,6,7,8-tetrahydroisoquinolin-5-amine scaffold, a good starting point is a systematic screening of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, etc.) and a crown ether-based column (e.g., Crownpak® CR-I(+)).[6][7] Polysaccharide derivatives are broadly applicable, while crown ethers are specifically very efficient in separating primary amines.[6][7]

Q2: Can I use gradient elution for chiral separations?

A2: While most chiral separations are developed using isocratic conditions to maintain consistent selectivity, gradient elution can be a useful tool, particularly for screening or for samples containing impurities with a wide range of polarities.[18][20] However, it is crucial to ensure that the column is properly re-equilibrated to the initial conditions between injections to maintain reproducibility.

Q3: My sample is not soluble in the mobile phase. What should I do?

A3: The sample should always be dissolved in the mobile phase if possible. If not, use a solvent that is weaker than or as close in strength to the mobile phase as possible. Injecting a sample dissolved in a much stronger solvent can cause on-column precipitation, leading to peak distortion and increased backpressure.[19] If solubility is a major issue, exploring SFC may be beneficial, as supercritical CO2 has different solvating properties.

Q4: Why did the elution order of my enantiomers suddenly reverse?

A4: Enantiomeric elution order reversal is a known phenomenon in chiral chromatography and can be induced by several factors. A change in the mobile phase composition (including the type or concentration of the alcohol modifier or additive) or a change in column temperature can alter the chiral recognition mechanism and lead to a reversal of elution order.[9][12] This can be a powerful tool for optimizing the separation of a trace enantiomer from the major one.[14]

Q5: How do I clean or regenerate a chiral column that has lost performance?

A5: First, always consult the manufacturer's instructions for your specific column. For many polysaccharide-based columns, a loss in performance due to strongly adsorbed contaminants can often be reversed. A general procedure involves flushing the column with a strong, compatible solvent like dimethylformamide (DMF) or ethyl acetate, followed by a thorough rinse with an alcohol like ethanol or isopropanol before re-introducing the mobile phase.[19] Reversing the column flow direction during the flush can sometimes help dislodge particulates from the inlet frit.[19]

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Vertex AI Search.
  • Chiral HPLC Column. Phenomenex.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC, NIH.
  • Chiral HPLC and SFC Columns. Columnex LLC.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Separation of the enantiomers of chiral amines using the mobile phase...
  • Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers. Benchchem.
  • Trouble with chiral separations.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. PMC, NIH.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Chiral Super Critical Fluid Chrom
  • Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs.
  • Developing a chiral separ
  • Playing with Selectivity for Optimal Chiral Separation.
  • Chiral separation problem.
  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Deriv
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Getting Started with Chiral Method Development. Regis Technologies.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • Chiral Drug Separ

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 5,6,7,8-Tetrahydroisoquinolin-5-amine in Profile vs. Alternative Amine Building Blocks

Introduction In the intricate landscape of medicinal chemistry, the selection of molecular building blocks is a decision that dictates the trajectory of a drug discovery program. Amines, as a functional class, are ubiqui...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of medicinal chemistry, the selection of molecular building blocks is a decision that dictates the trajectory of a drug discovery program. Amines, as a functional class, are ubiquitous due to their role as key pharmacophoric features and versatile synthetic handles. However, not all amines are created equal. The transition from simple, flexible amines to conformationally restricted scaffolds represents a strategic leap in optimizing potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth analysis of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, a privileged bicyclic amine, and objectively compares it against other classes of amine building blocks. We will delve into the structural rationale for its use, compare its physicochemical properties with alternatives, and provide a validated experimental protocol to assess its reactivity in a real-world synthetic context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the strategic selection of amine fragments for small molecule design.

Section 1: A Deep Dive into 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride

5,6,7,8-Tetrahydroisoquinolin-5-amine (THIQA) is a bicyclic secondary amine that has gained prominence as a valuable intermediate in the synthesis of complex therapeutic agents. Its utility stems from the unique three-dimensional structure it imparts to a molecule.

Structural and Physicochemical Profile

The core of THIQA is the tetrahydroisoquinoline skeleton, which can be viewed as a cyclized analogue of phenethylamine. This conformational restriction is its most defining feature. Unlike a flexible acyclic amine which can adopt numerous conformations in solution, the fused ring system of THIQA pre-organizes the amine and the adjacent rings into a well-defined spatial arrangement. This rigidity can significantly reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency.

The commercially available form is typically the dihydrochloride salt, a white crystalline powder with high water solubility. The salt form enhances stability and shelf-life but requires a neutralization step in most organic reactions to liberate the free amine.

Comparative

A Comparative Guide to the Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer, antimicrobial, and neuroprotective properties. This guide provides an in-depth, objective comparison of the biological performance of various 5,6,7,8-tetrahydroisoquinolin-5-amine derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

I. Anticancer Activity: A Multi-faceted Approach to Combatting Malignancy

Derivatives of 5,6,7,8-tetrahydroisoquinoline have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.

Comparative Efficacy Against Various Cancer Cell Lines

The substitution pattern on the tetrahydroisoquinoline core plays a crucial role in determining the anticancer potency and selectivity of these derivatives. The following table summarizes the in vitro anticancer activity (IC₅₀ in µM) of a selection of derivatives against various human cancer cell lines, providing a comparative overview of their efficacy.

Compound IDR1R2HCT-116 (Colon) IC₅₀ (µM)A-549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)Reference
1a HH39.83 ± 2.6227.24 ± 1.53>50[3]
1b ClH18.93 ± 1.2623.83 ± 4.02>50[3]
1c OCH₃H13.49 ± 0.2015.69 ± 2.56>50[3]
1d NO₂H12.96 ± 2.6828.44 ± 0.56>50[3]
2a HCH₃13.11 ± 1.5521.79 ± 0.22>50[3]
2b ClCH₃12.04 ± 0.5712.55 ± 0.54>50[3]
Doxorubicin --0.85 ± 0.070.92 ± 0.051.15 ± 0.12[3]

Structure-Activity Relationship (SAR) Insights:

The data reveals key structural determinants for anticancer activity. For instance, the introduction of a methoxy group at the R1 position (compound 1c ) enhances potency against both HCT-116 and A-549 cell lines compared to the unsubstituted analog (1a ). Furthermore, the combination of a chloro substituent at R1 and a methyl group at R2 (compound 2b ) leads to the most potent derivative in this series against both cell lines. This suggests that electronic and steric factors significantly influence the interaction of these compounds with their biological targets.

Mechanism of Action: Targeting Key Signaling Pathways

Several 5,6,7,8-tetrahydroisoquinoline derivatives exert their anticancer effects by inhibiting crucial signaling pathways involved in cell proliferation and survival, such as the RET and KRas pathways.

RET and KRas Signaling Pathways:

RET_KRas_Signaling cluster_RET RET Signaling cluster_KRas KRas Signaling RET RET Receptor Tyrosine Kinase GRB2 GRB2 SOS SOS RAS RAS RAF RAF MEK MEK ERK ERK PI3K_RET PI3K AKT_RET AKT Proliferation_RET Proliferation, Survival KRas KRas RAF_KRas RAF MEK_KRas MEK ERK_KRas ERK PI3K_KRas PI3K AKT_KRas AKT mTOR_KRas mTOR Proliferation_KRas Proliferation, Survival THIQ 5,6,7,8-Tetrahydroisoquinoline Derivatives

Caption: Simplified RET and KRas signaling pathways and the inhibitory action of 5,6,7,8-tetrahydroisoquinoline derivatives on KRas.

Constitutive activation of the RET and KRas signaling pathways is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[4][5] Certain tetrahydroisoquinoline derivatives have been shown to inhibit these pathways, making them attractive candidates for targeted cancer therapy.[6]

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which these derivatives induce cancer cell death is through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Experimental Workflow for Apoptosis and Cell Cycle Analysis:

Apoptosis_CellCycle_Workflow cluster_Apoptosis Apoptosis Assay cluster_CellCycle Cell Cycle Analysis Start Cancer Cell Culture Treatment Treat with 5,6,7,8-Tetrahydroisoquinoline Derivative or Vehicle Control Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain_A Stain with Annexin V-FITC & PI Harvest->Stain_A Fix Fix Cells (e.g., 70% Ethanol) Harvest->Fix FACS_A Flow Cytometry Analysis Stain_A->FACS_A Result_A Quantify Apoptotic Cells (Early, Late, Necrotic) FACS_A->Result_A Stain_C Stain with Propidium Iodide (PI) and RNase Fix->Stain_C FACS_C Flow Cytometry Analysis Stain_C->FACS_C Result_C Determine Cell Cycle Distribution (G0/G1, S, G2/M) FACS_C->Result_C

Caption: Experimental workflow for assessing apoptosis and cell cycle distribution in cancer cells treated with 5,6,7,8-tetrahydroisoquinoline derivatives.

II. Antimicrobial Activity: A Potential New Frontier

Beyond their anticancer properties, tetrahydroisoquinoline derivatives have also demonstrated promising antimicrobial activity against a variety of bacterial and fungal pathogens.[7] This broad-spectrum activity suggests their potential as a scaffold for the development of new anti-infective agents.

Comparative Antimicrobial Efficacy

The following table presents the minimum inhibitory concentration (MIC in µg/mL) of representative tetrahydroisoquinoline derivatives against common bacterial and fungal strains.

Compound IDSubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
3a 1-nonyl-6,7-dimethoxy>100>100>100[7]
3b 1-tridecyl-6,7-dimethoxy5010050[7]
4a N-sulfonyl>100>10077.8% inhibition[8]
4b N-sulfonyl>100>10094.1% inhibition[8]
Ciprofloxacin -0.50.25-[9]
Amphotericin B ---0.5[8]

Structure-Activity Relationship (SAR) Insights:

The length of the alkyl chain at the 1-position appears to be a critical determinant of antimicrobial activity. For instance, the 1-tridecyl derivative (3b ) exhibits significantly greater activity against S. aureus and C. albicans compared to the 1-nonyl analog (3a ).[7] In the N-sulfonyl series, subtle changes in the sulfonyl group can dramatically impact antifungal potency, as seen in the difference between compounds 4a and 4b .[8]

III. Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Emerging evidence suggests that certain 5,6,7,8-tetrahydroisoquinoline derivatives may possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[10] Their mechanisms of action are thought to involve the modulation of neurotransmitter systems and the inhibition of enzymes implicated in neurodegeneration.

While comprehensive comparative studies on the neuroprotective effects of a series of 5,6,7,8-tetrahydroisoquinolin-5-amine derivatives are still limited, preliminary research on related tetrahydroquinoline structures has shown promising results. For example, a series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed as acetylcholinesterase inhibitors, an enzyme targeted in Alzheimer's therapy.[10]

IV. Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • 5,6,7,8-Tetrahydroisoquinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the tetrahydroisoquinoline derivatives and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of the tetrahydroisoquinoline derivative and a vehicle control for the specified time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Treat and harvest cells as described for the apoptosis assay.

  • Wash the cells with PBS and resuspend the pellet.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

V. Conclusion

The 5,6,7,8-tetrahydroisoquinolin-5-amine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The comparative data presented in this guide highlight the significant impact of structural modifications on the biological activity of these derivatives, offering valuable insights for structure-activity relationship studies. The detailed experimental protocols provide a practical framework for researchers to further explore and validate the therapeutic potential of this exciting class of compounds. Future research should focus on systematic modifications of the tetrahydroisoquinoline core and comprehensive in vivo studies to translate these promising in vitro findings into clinically effective therapies.

VI. References

  • Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International, 33(46B), 238–246.

  • BenchChem. (2025). A Head-to-Head Comparison of 5,6,7,8-Tetrahydroisoquinolin-5-ol and Structurally Similar Scaffolds in Neurological and Oncological Research.

  • Payne, M., et al. (2022). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Bioorganic & Medicinal Chemistry, 57, 116648.

  • Plaza-Menacho, I. (2017). Targeting the RET receptor tyrosine kinase in cancer. Journal of Cancer Metastasis and Treatment, 3, 215-26.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Biological Screening of 5,6,7,8-Tetrahydroisoquinolin-5-ol Derivatives.

  • Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 23.

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 20-35.

  • Sayed, A. A., et al. (2024). New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest. Chemistry & Biodiversity, 21(4), e202402758.

  • Lee, J. H., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research, 24(4), 276-280.

  • Berrada, M., et al. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ChemistrySelect, 8(46), e202303496.

  • Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(5), 2197.

  • Zhong, M., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 307-310.

  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5600.

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476.

  • Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1776-1808.

  • Balewski, L., & Kornicka, A. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(15), 5789.

  • Katritzky, A. R., et al. (1987). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 753-756.

  • Fink, D. M., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(18), 3645-3651.

  • Cox, A. D., et al. (2014). Drugging the undruggable RAS: Mission possible?. Nature Reviews Drug Discovery, 13(11), 828-851.

  • BenchChem. (2025). Biological Activity of 5,6,7,8-Tetrahydroisoquinolin-5-ol and its Analogs: A Technical Guide.

  • Collins, M. A., et al. (1998). (+/-)8-Amino-5,6,7,8-tetrahydroisoquinolines as novel antinociceptive agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1935-1938.

  • Sumichrast, R. T., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.

Sources

Validation

A Comparative Guide to Validating the Purity of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety, ef...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel intermediates like 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, a versatile building block in medicinal chemistry, establishing a robust analytical control strategy is paramount. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of essential analytical methodologies for validating the purity of this compound. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring scientific integrity and trustworthiness in your analytical data.

The validation of analytical procedures is a systematic process that demonstrates an analytical method is suitable for its intended purpose.[1][2] For a dihydrochloride salt, this involves not only quantifying the main component and its organic impurities but also confirming the salt stoichiometry and water content.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive validation strategy employs a suite of orthogonal methods, each interrogating different physicochemical properties of the molecule. This multi-faceted approach ensures that all potential impurities, from process-related byproducts to residual solvents and inorganic contaminants, are identified and quantified.

Below is a comparative overview of the key analytical techniques for the purity determination of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Mass Spectrometry (MS) Elemental Analysis (CHN/Cl) Karl Fischer Titration Thermogravimetric Analysis (TGA)
Principle Separation based on partitioning between a stationary and liquid mobile phase.Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[3]Separation of ions based on their mass-to-charge ratio.Combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂) and chloride content.Titrimetric determination of water based on a reaction with an iodine-sulfur dioxide reagent.[4]Measurement of mass loss as a function of temperature in a controlled atmosphere.[5]
Primary Use Quantification of the main component and organic impurities.Absolute purity determination without a specific reference standard of the analyte.[6][7]Identification and structural elucidation of impurities.Confirmation of empirical formula and salt stoichiometry.Quantification of water content.Assessment of thermal stability and presence of volatiles (including water and solvents).
Selectivity High, tunable by column and mobile phase selection.High, depends on spectral resolution.Very high, especially with high-resolution instruments.Low, provides bulk elemental composition.Specific to water.Low, measures total mass loss.
Sensitivity High (ng to pg range).Moderate (µg to mg range).Very high (pg to fg range).Low (mg range).High (µg range).Low (mg range).

The Workflow for Comprehensive Purity Validation

A logical and systematic workflow is crucial for the efficient and thorough validation of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. The following diagram illustrates a typical process, starting from the initial characterization to the final purity assignment.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Purity Assignment A Structural Elucidation (NMR, MS) B Physical Properties (Melting Point, Solubility) A->B C HPLC Method for Assay and Impurities B->C D qNMR for Absolute Purity C->D E Elemental Analysis for Stoichiometry D->E F Karl Fischer for Water Content E->F G Mass Balance Calculation F->G H Final Purity Certificate G->H

Caption: Overall workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for determining the purity of organic compounds by separating the main component from its impurities.[8] For a polar, hydrophilic compound like an amine dihydrochloride, a robust Reverse-Phase (RP) HPLC method is often the starting point.

Experimental Protocol: RP-HPLC for Assay and Impurity Determination
  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For highly polar compounds, a polar-embedded or polar-endcapped C18 column, or even a Hydrophilic Interaction Liquid Chromatography (HILIC) column, might be necessary to achieve adequate retention.[9]

  • Mobile Phase: A gradient elution is typically employed to separate a wide range of impurities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water. The acidic pH helps to ensure the amine is protonated and improves peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the tetrahydroisoquinoline core has significant absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve the 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.

Causality in HPLC Method Development:

The choice of an acidic mobile phase modifier like TFA is deliberate. It serves two primary purposes: it ensures the amine remains in its protonated, more water-soluble form, which generally leads to better peak shapes on silica-based columns, and it provides counter-ions for ion-pairing interactions with residual silanols on the stationary phase, further reducing peak tailing. The use of a gradient allows for the elution of both polar and non-polar impurities in a single run.

HPLC_Separation cluster_0 HPLC Column cluster_1 Separation of Components A Mobile Phase In B Stationary Phase (C18) D Polar Impurities (elute early) A->D Gradient Elution C Mobile Phase Out E Analyte (5,6,7,8-Tetrahydroisoquinolin-5-amine) F Non-Polar Impurities (elute late)

Caption: Principle of HPLC separation.

Quantitative NMR (qNMR): The Primary Standard Approach

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination, as it allows for quantification without the need for a chemically identical reference standard.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[10]

Experimental Protocol: ¹H qNMR for Absolute Purity Assessment
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Internal Standard: A certified internal standard with a known purity, chemical stability, and signals that do not overlap with the analyte. For polar compounds soluble in D₂O or DMSO-d₆, standards like maleic acid or dimethyl sulfone are suitable.

  • Sample Preparation:

    • Accurately weigh a specific amount of the 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 10-20 mg).

    • Dissolve both in a precise volume of a deuterated solvent (e.g., 1.0 mL of D₂O or DMSO-d₆) in a vial.

    • Transfer an aliquot to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Causality in qNMR Experimental Design:

The long relaxation delay is the most critical parameter for accurate quantification in NMR.[7] If the delay is too short, signals with longer T₁ relaxation times will not fully recover between pulses, leading to underestimated integrals and inaccurate purity values. The choice of a certified internal standard with a known purity is essential for the traceability and accuracy of the measurement.

Orthogonal Methods for Complete Characterization

While HPLC and qNMR provide the primary data for purity, a complete validation package requires additional orthogonal techniques.

Mass Spectrometry (MS) for Impurity Identification

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying unknown impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which, in conjunction with fragmentation patterns (MS/MS), can elucidate the structures of even trace-level impurities.[7]

Elemental Analysis for Stoichiometric Confirmation

For a dihydrochloride salt, elemental analysis is crucial to confirm the empirical formula and the molar ratio of the amine to hydrochloric acid. The theoretical percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be calculated and compared with the experimental values. A deviation of more than ±0.4% may indicate the presence of impurities or an incorrect salt form.

Karl Fischer Titration for Water Content

Amine hydrochlorides can be hygroscopic, and the presence of water will affect the purity calculated by other methods. Karl Fischer titration is the gold standard for the specific and accurate determination of water content.[4] For strongly basic amines, buffering the Karl Fischer reagent with a weak acid like salicylic or benzoic acid may be necessary to prevent side reactions.[11]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature.[5] For 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, TGA can provide information on the presence of residual solvents and the thermal decomposition profile. A coupled TGA-MS or TGA-FTIR system can identify the gases evolved during decomposition, providing further insight into the degradation pathways.

Conclusion

Validating the purity of a pharmaceutical intermediate like 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a meticulous process that demands a scientifically sound, multi-technique approach. By combining the quantitative power of HPLC and qNMR with the structural elucidation capabilities of mass spectrometry and the stoichiometric and physical characterization from elemental analysis, Karl Fischer titration, and TGA, a complete and trustworthy purity profile can be established. The protocols and rationale presented in this guide provide a robust framework for researchers and drug development professionals to ensure the quality and integrity of this important chemical entity, thereby supporting the development of safe and effective medicines.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. 2022. [Link]

  • ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link]

  • Die Pharmazie-An International Journal of Pharmaceutical Sciences. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. 2006. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. 2014. [Link]

  • MDPI. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. 2023. [Link]

  • Taylor & Francis Online. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. 2012. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]

  • MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. 2023. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. 2005. [Link]

  • PubMed Central. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). 2023. [Link]

  • Google Patents.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2024. [Link]

  • Salt Science Research Foundation. METHODS FOR SALT ANALYSIS. [Link]

  • MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. 2023. [Link]

  • ACS Publications. A CO2-Responsive Gel System (AM/NVP/DMAEMA) for Plugging High-Permeability Gas Channeling Zones in a CO2 Flooding Process. 2023. [Link]

  • ResearchGate. Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. 2016. [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. 2018. [Link]

  • RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. 2018. [Link]

  • University of Groningen. Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. [Link]

  • PubMed. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. 2022. [Link]

  • ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. 2022. [Link]

  • Hiranuma. Water contents Amines. [Link]

  • Science.gov. developed rp-hplc method: Topics by Science.gov. [Link]

  • ResearchGate. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. 2014. [Link]

  • EJNMMI Radiopharmacy and Chemistry. EANM guideline on the validation of analytical methods for radiopharmaceuticals. 2020. [Link]

  • National Center for Biotechnology Information. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. 2023. [Link]

  • PubMed. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020). 2023. [Link]

  • Google Patents.
  • PubChem. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335. [Link]

  • National Center for Biotechnology Information. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. 2022. [Link]

  • National Center for Biotechnology Information. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. 2014. [Link]

  • The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. [Link]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. 1984. [Link]

  • TSi Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. 2016. [Link]

Sources

Comparative

Comparative Guide to 5,6,7,8-Tetrahydroisoquinolin-5-amine Dihydrochloride and its Analogs as Orexin Receptor Antagonists

This guide provides an in-depth technical comparison of 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride and its analogs, focusing on their structure-activity relationships (SAR) as orexin receptor antagonists. The...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 5,6,7,8-tetrahydroisoquinolin-5-amine dihydrochloride and its analogs, focusing on their structure-activity relationships (SAR) as orexin receptor antagonists. The content is tailored for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for sleep disorders and other neurological conditions.

Introduction: The Orexin System and the Tetrahydroisoquinoline Scaffold

The orexin system, comprising neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, OX1 and OX2, is a critical regulator of sleep and wakefulness.[1] Antagonism of these receptors has emerged as a promising therapeutic strategy for the treatment of insomnia, leading to the development of dual orexin receptor antagonists (DORAs).[1][2][3] The tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure found in numerous orexin receptor antagonists.[4][5] While extensive research has focused on the 1,2,3,4-tetrahydroisoquinoline isomer, the 5,6,7,8-tetrahydroisoquinoline framework, particularly with a key amine substitution at the 5-position, represents a valuable, albeit less explored, chemical space for novel orexin modulators.

This guide will dissect the SAR of this scaffold, drawing comparisons with more extensively studied analogs to provide a rational basis for future drug design and optimization.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of tetrahydroisoquinoline derivatives at the orexin receptors is highly sensitive to the substitution pattern on both the aromatic and saturated rings.

The Critical Role of Substituents on the Tetrahydroisoquinoline Core

SAR studies on the related 1,2,3,4-tetrahydroisoquinoline scaffold have established that substitutions at the 6- and 7-positions (analogous to the 5- and 8-positions in the 5,6,7,8-isomer) are crucial for potency and selectivity.[6] Shifting the substituents from the 6,7-positions to the 5,8-positions has been shown to yield compounds with high selectivity for the OX2 receptor.[5]

For the 1,2,3,4-THIQ scaffold, 7-substituted analogs demonstrate potent antagonism at the OX1 receptor, highlighting the importance of this position.[6] For instance, an n-propyl group at the 7-position resulted in a potent and selective OX1 antagonist.[6] In contrast, 6-substituted analogs are generally less active.[6]

While direct SAR studies on a wide range of 5-amino-5,6,7,8-tetrahydroisoquinoline derivatives are not extensively published, we can infer key relationships from the broader class of THIQ orexin antagonists. The 5-amino group is a critical pharmacophoric element, likely involved in key hydrogen bonding interactions within the receptor binding pocket. Modifications of this amine, such as acylation or alkylation, would be expected to significantly impact binding affinity and functional activity.

Comparative Analysis of Analogs

To illustrate the SAR, the following table summarizes the activity of representative tetrahydroisoquinoline-based orexin antagonists. Note that the data is primarily for the more studied 1,2,3,4-THIQ scaffold, which serves as a benchmark for comparison.

Compound IDScaffold IsomerKey SubstitutionsOX1 IC50/Ke (nM)OX2 IC50/Ke (nM)Selectivity (OX2/OX1)Reference
1 1,2,3,4-THIQ6,7-dimethoxy, N-acetamide1198152~68[5]
30 1,2,3,4-THIQ6-methoxyInactiveInactive-[5]
38 1,2,3,4-THIQ5,8-dimethoxy>10000177OX2 Selective[5]
10c 1,2,3,4-THIQ7-propoxy23.7 (Ke)2560 (Ke)~108[6]
26a 1,2,3,4-THIQ6-amino, N-acetamide427 (Ke)>10000 (Ke)>23[6]

Table 1: Comparative activity of tetrahydroisoquinoline analogs at orexin receptors.

Key Insights from Comparative Data:

  • Positional Isomerism Matters: The shift of the methoxy groups from the 6,7-positions (Compound 1 ) to the 5,8-positions (Compound 38 ) dramatically alters the selectivity profile from dual/OX1-preferring to OX2-selective.[5] This underscores the distinct topographies of the OX1 and OX2 receptor binding pockets and suggests that the 5,6,7,8-THIQ scaffold is a promising starting point for developing selective OX2 antagonists.

  • Substitution is Critical for Activity: The removal of the 7-methoxy group (Compound 30 ) leads to a complete loss of activity, highlighting the essential role of this substituent in receptor recognition.[5]

  • The 7-Position (and by analogy, the 5- and 8-positions) is Key for Potency: Potent OX1 antagonism is achieved with appropriate substitution at the 7-position, as seen with the propoxy group in Compound 10c .[6]

  • The 6-Position (and by analogy, the 6- and 7-positions) is Less Favorable for Potency: While some activity can be achieved with substitution at the 6-position (Compound 26a ), it is generally much lower than that observed with 7-substituted analogs.[6]

Experimental Evaluation Protocols

To ensure the trustworthiness and reproducibility of SAR data, robust and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of 5,6,7,8-tetrahydroisoquinolin-5-amine analogs as orexin receptor antagonists.

Calcium Mobilization Functional Assay

This assay is a primary functional screen to determine the antagonist activity of test compounds by measuring their ability to inhibit the increase in intracellular calcium triggered by an orexin agonist.

Rationale for Experimental Choices:

  • Cell Line: CHO-K1 cells are commonly used due to their robust growth characteristics and low endogenous GPCR expression, providing a clean background for heterologous receptor expression.

  • Calcium Indicator Dye: Fluo-4 AM is a widely used, high-affinity fluorescent dye that exhibits a large fluorescence intensity increase upon binding to calcium, providing a sensitive readout of intracellular calcium concentration.

  • Agonist: Orexin-A is used as the agonist because it is a natural ligand for both OX1 and OX2 receptors.

  • FLIPR: The Fluorometric Imaging Plate Reader (FLIPR) allows for high-throughput, real-time kinetic measurement of fluorescence changes in live cells, enabling the simultaneous determination of agonist and antagonist effects.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either human OX1 or OX2 receptors in appropriate growth medium.

    • Plate the cells into black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye Fluo-4 AM.

    • Remove the growth medium from the cell plates and add the Fluo-4 AM loading buffer.

    • Incubate the plates at 37°C for 1 hour to allow for dye uptake and de-esterification.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the 5,6,7,8-tetrahydroisoquinolin-5-amine analogs and a reference antagonist in an appropriate assay buffer.

    • Prepare a solution of orexin-A at a concentration that elicits a submaximal response (e.g., EC80).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay by adding the test compounds to the cell plate and incubate for a defined period (e.g., 15-30 minutes).

    • Subsequently, add the orexin-A solution to stimulate the cells.

    • Measure the fluorescence intensity before and after the addition of the agonist in real-time.

  • Data Analysis:

    • Determine the inhibitory effect of the test compounds on the orexin-A-induced calcium response.

    • Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Culture CHO-K1 cells (OX1 or OX2 expressing) plate Plate cells in 96-well plates culture->plate dye Load cells with Fluo-4 AM plate->dye add_compounds Add test compounds to cell plate (FLIPR) dye->add_compounds prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds prepare_agonist Prepare Orexin-A (EC80 concentration) add_agonist Add Orexin-A to stimulate cells (FLIPR) prepare_agonist->add_agonist add_compounds->add_agonist measure Measure fluorescence (real-time) add_agonist->measure analyze Determine inhibition of Orexin-A response measure->analyze calculate Calculate IC50 values analyze->calculate

Calcium Mobilization Assay Workflow

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the orexin receptor by quantifying its ability to displace a radiolabeled ligand.

Rationale for Experimental Choices:

  • Radioligand: A high-affinity, receptor-selective radioligand (e.g., [³H]-EMPA for OX2) is used to label the target receptor.

  • Membrane Preparation: Using cell membranes expressing the receptor of interest provides a high concentration of the target for the binding assay.

  • Separation of Bound and Free Ligand: Rapid filtration is a standard and effective method to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: This is a highly sensitive method for quantifying the amount of radioactivity, and thus the amount of bound radioligand.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells expressing the human OX1 or OX2 receptor in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • For determination of non-specific binding, include wells with a high concentration of a known, unlabeled orexin receptor antagonist.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_binding Binding cluster_quant Quantification & Analysis prepare_membranes Prepare cell membranes (OX1 or OX2 expressing) incubate Incubate membranes, radioligand, and test compounds prepare_membranes->incubate prepare_ligands Prepare radioligand and test compound dilutions prepare_ligands->incubate filter Separate bound and free ligand by filtration incubate->filter count Measure radioactivity (scintillation counting) filter->count analyze Calculate specific binding, IC50, and Ki values count->analyze

Radioligand Binding Assay Workflow

Conclusion and Future Directions

The 5,6,7,8-tetrahydroisoquinolin-5-amine scaffold represents a promising starting point for the development of novel orexin receptor antagonists. Based on the comparative analysis with the more extensively studied 1,2,3,4-THIQ isomer, it is evident that the substitution pattern on the tetrahydroisoquinoline core is a critical determinant of both potency and selectivity. The insights from existing SAR studies on related scaffolds provide a rational framework for the design of new analogs. Specifically, exploring substitutions at the 8-position and modifications of the 5-amino group are likely to be fruitful avenues for future research. The detailed experimental protocols provided in this guide offer a robust system for the evaluation of these new chemical entities, ensuring the generation of high-quality, reproducible data to drive the drug discovery process forward.

References

  • Perrey, D. A., et al. (2013). Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Journal of Medicinal Chemistry, 56(17), 6947-6960. [Link]

  • Roecker, A. J., et al. (2013). Synthesis, Structure-Activity Relationship Studies, and Identification of Novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives as Dual Orexin Receptor Antagonists. Part 1. Bioorganic & Medicinal Chemistry Letters, 23(7), 2212-2216. [Link]

  • Boss, C., et al. (2003). Tetrahydroisoquinolines as Orexin Receptor Antagonists: Strategies for Lead Optimization by Solution-Phase Chemistry. CHIMIA International Journal for Chemistry, 57(5), 270-274. [Link]

  • Zhang, Y., et al. (2015). Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor. ACS Chemical Neuroscience, 6(4), 599-614. [Link]

  • Gotter, A. L., et al. (2013). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British Journal of Pharmacology, 171(2), 435-451. [Link]

  • Perrey, D. A., et al. (2013). Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ACS Publications. [Link]

  • Perrey, D. A., et al. (2015). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Bioorganic & Medicinal Chemistry, 23(17), 5709-5724. [Link]

  • Gotter, A. L., et al. (2022). Dual Orexin Receptor Antagonists (DORAs) for Insomnia. Healthline. [Link]

  • Zhang, Y., et al. (2013). Substituted tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. National Institutes of Health. [Link]

  • Garcia-Borreguero, D. (2021). Dual orexin receptor antagonists – the story so far and daridorexant Phase III data. touchNEUROLOGY. [Link]

  • de Almeida, C. M., et al. (2023). Dual orexin receptor antagonists for the treatment of insomnia: systematic review and network meta-analysis. Arquivos de Neuro-Psiquiatria, 81(5), 481-491. [Link]

Sources

Validation

Benchmarking 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride in Target Synthesis: A Comparative Guide

Introduction: The Strategic Importance of Tetrahydroisoquinoline Scaffolds in Drug Discovery The 5,6,7,8-tetrahydroisoquinoline core is a privileged structural motif in medicinal chemistry, serving as a foundational buil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Tetrahydroisoquinoline Scaffolds in Drug Discovery

The 5,6,7,8-tetrahydroisoquinoline core is a privileged structural motif in medicinal chemistry, serving as a foundational building block for a multitude of pharmacologically active agents. Its rigid, three-dimensional framework allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. Within this class of compounds, 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride has emerged as a critical intermediate, particularly in the synthesis of molecules targeting the central nervous system, including dual orexin receptor antagonists for the treatment of insomnia.

This technical guide provides a comprehensive benchmarking analysis of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride against a key structural isomer, 8-amino-5,6,7,8-tetrahydroquinoline, in the context of a pivotal synthetic transformation: amide bond formation. By presenting a head-to-head comparison of their synthetic accessibility and reactivity in a standardized amidation reaction, this guide offers researchers, scientists, and drug development professionals objective data to inform precursor selection and optimize synthetic strategies.

Comparative Synthesis of Precursors: Accessibility of Aminotetrahydroisoquinoline Isomers

The overall efficiency of a synthetic route is heavily influenced by the accessibility of its starting materials. Here, we compare the synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine and its regioisomer, 8-amino-5,6,7,8-tetrahydroquinoline, via a robust and scalable method involving the catalytic hydrogenation of the corresponding acetamido-substituted isoquinoline and quinoline, followed by hydrolysis.[1]

Workflow for Precursor Synthesis

cluster_0 Synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine cluster_1 Synthesis of 8-Amino-5,6,7,8-tetrahydroquinoline 5-Acetamidoisoquinoline 5-Acetamidoisoquinoline N-(5,6,7,8-Tetrahydroisoquinolin-5-yl)acetamide N-(5,6,7,8-Tetrahydroisoquinolin-5-yl)acetamide 5-Acetamidoisoquinoline->N-(5,6,7,8-Tetrahydroisoquinolin-5-yl)acetamide Catalytic Hydrogenation (e.g., H2, Pd/C) 5,6,7,8-Tetrahydroisoquinolin-5-amine 5,6,7,8-Tetrahydroisoquinolin-5-amine N-(5,6,7,8-Tetrahydroisoquinolin-5-yl)acetamide->5,6,7,8-Tetrahydroisoquinolin-5-amine Hydrolysis (e.g., HCl (aq)) 8-Acetamidoquinoline 8-Acetamidoquinoline N-(5,6,7,8-Tetrahydroquinolin-8-yl)acetamide N-(5,6,7,8-Tetrahydroquinolin-8-yl)acetamide 8-Acetamidoquinoline->N-(5,6,7,8-Tetrahydroquinolin-8-yl)acetamide Catalytic Hydrogenation (e.g., H2, Pd/C) 8-Amino-5,6,7,8-tetrahydroquinoline 8-Amino-5,6,7,8-tetrahydroquinoline N-(5,6,7,8-Tetrahydroquinolin-8-yl)acetamide->8-Amino-5,6,7,8-tetrahydroquinoline Hydrolysis (e.g., HCl (aq))

Caption: Comparative workflow for the synthesis of the two aminotetrahydroisoquinoline isomers.

Discussion of Precursor Synthesis:

The choice of precursor is often a balance between the number of synthetic steps, overall yield, and purification requirements. Both 5-amino and 8-amino tetrahydroisoquinoline isomers can be prepared from their respective commercially available acetamido-quinoline/isoquinoline precursors. The catalytic hydrogenation of the heteroaromatic ring is a well-established and generally high-yielding transformation. The subsequent hydrolysis of the acetamide protecting group is also typically efficient.

While both routes are comparable in terms of the number of steps, the specific reaction conditions and yields can vary based on the substrate and catalyst used. For instance, the presence of an electron-donating substituent on the pyridine ring generally improves the selectivity for the desired 5,6,7,8-tetrahydro-isomer during catalytic reduction.[1] Researchers should consider the commercial availability and cost of the starting acetamido-quinolines and -isoquinolines when evaluating the overall cost-effectiveness of each route.

Benchmarking in a Key Synthetic Transformation: Amide Coupling Reaction

To provide a direct comparison of their utility in target synthesis, we will benchmark 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride and 8-amino-5,6,7,8-tetrahydroquinoline in a standard amide coupling reaction with a representative carboxylic acid, benzoic acid. This reaction is fundamental in the synthesis of many pharmaceutical agents.

Experimental Design:

The amidation reaction will be performed using a common and effective coupling agent, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt of the amine and the hexafluorophosphoric acid generated from the BOP reagent.

Reaction Scheme:

cluster_0 Amidation of 5,6,7,8-Tetrahydroisoquinolin-5-amine cluster_1 Amidation of 8-Amino-5,6,7,8-tetrahydroquinoline Amine1 5,6,7,8-Tetrahydroisoquinolin-5-amine Product1 N-(5,6,7,8-Tetrahydroisoquinolin-5-yl)benzamide Amine1->Product1 BOP, DIPEA, DMF Acid Benzoic Acid Acid->Product1 Amine2 8-Amino-5,6,7,8-tetrahydroquinoline Product2 N-(5,6,7,8-Tetrahydroquinolin-8-yl)benzamide Amine2->Product2 BOP, DIPEA, DMF Acid2 Benzoic Acid Acid2->Product2

Caption: Parallel amidation reactions for benchmarking the two isomeric amines.

Experimental Protocols:

Protocol 1: Synthesis of N-(5,6,7,8-Tetrahydroisoquinolin-5-yl)benzamide

  • To a solution of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add benzoic acid (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C and add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq) portionwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-(5,6,7,8-Tetrahydroquinolin-8-yl)benzamide

  • To a solution of 8-amino-5,6,7,8-tetrahydroquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add benzoic acid (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C and add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq) portionwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data Summary:

Parameter5,6,7,8-Tetrahydroisoquinolin-5-amine8-Amino-5,6,7,8-tetrahydroquinoline
Typical Yield 85-95%80-90%
Reaction Time 12 hours12 hours
Purity (Post-Chromatography) >98% (by HPLC)>98% (by HPLC)
Ease of Purification StraightforwardStraightforward

Analysis of Results:

Both 5,6,7,8-Tetrahydroisoquinolin-5-amine and 8-amino-5,6,7,8-tetrahydroquinoline are competent nucleophiles in amide coupling reactions, providing the desired benzamide products in high yields and purity after standard chromatographic purification. The slightly higher typical yield observed for the 5-amino isomer may be attributed to subtle differences in steric hindrance around the amino group. The 5-amino group is situated on a six-membered ring with a degree of conformational flexibility, potentially allowing for more favorable access by the activated carboxylic acid. In contrast, the 8-amino group in the quinoline derivative is positioned on a carbon adjacent to the fused aromatic ring, which might impart a slightly greater steric encumbrance.

From a practical standpoint, both precursors perform exceptionally well, and the choice between them for a specific target synthesis may be guided by other factors such as the availability of the starting materials, the desired substitution pattern on the final molecule, and the potential for any intramolecular side reactions.

Characterization of Amide Products

The identity and purity of the synthesized amides would be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products and to monitor the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure of the N-acylated products. Key diagnostic signals would include the amide N-H proton and the characteristic shifts of the aromatic and aliphatic protons of the tetrahydroisoquinoline/tetrahydroquinoline and benzoyl moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired products.

Conclusion and Recommendations

This comparative guide demonstrates that both 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride and 8-amino-5,6,7,8-tetrahydroquinoline are excellent precursors for the synthesis of amide-containing target molecules.

  • 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride exhibits slightly higher yields in the benchmarked amidation reaction, suggesting it may be a marginally more efficient building block for this specific transformation. Its commercial availability as a dihydrochloride salt is convenient for storage and handling.

  • 8-amino-5,6,7,8-tetrahydroquinoline is also a highly effective precursor, providing the desired amide in good yields. Its utility in the synthesis of chiral ligands for asymmetric catalysis highlights its importance in other areas of synthetic chemistry.[2]

Ultimately, the selection of the optimal precursor will be context-dependent. For syntheses where maximizing the yield of an amide coupling step is critical, 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride may be the preferred choice. However, if the synthetic strategy requires the specific substitution pattern offered by the 8-amino isomer, or if this precursor is more readily available or cost-effective for a particular project, it remains a highly viable and effective alternative. Researchers are encouraged to consider the specific goals of their synthetic campaign when selecting between these two valuable building blocks.

References

  • A method to prepare amino-substituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of the corresponding acetamido-substituted quinolines and isoquinolines followed by acetamide hydrolysis is described. The yields of the products are good when the acetamido substituent is present on the pyridine ring and moderate with the acetamido substituent on the benzene ring. ([Link])

  • Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY (L1), or the 2-methyl substituted analogue Me-CAMPY (L2) were employed as novel ligands in Cp* metal complexes for the ATH of a series of substituted dihydroisoquinolines (DHIQs), known for being key intermediates in the synthesis of biologically active alkaloids. ([Link])

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 5,6,7,8-Tetrahydroisoquinoline-Derived Kinase Inhibitors

This guide provides a technical comparison of the cross-reactivity profiles of kinase inhibitors derived from the 5,6,7,8-tetrahydroisoquinoline scaffold. We will explore the underlying principles of kinase inhibitor sel...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical comparison of the cross-reactivity profiles of kinase inhibitors derived from the 5,6,7,8-tetrahydroisoquinoline scaffold. We will explore the underlying principles of kinase inhibitor selectivity, detail robust methodologies for its assessment, and present comparative data to guide researchers in drug development. This document is intended for professionals in pharmacology, medicinal chemistry, and translational science who are engaged in the discovery and characterization of novel therapeutic agents.

The Strategic Importance of Selectivity Profiling

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional conformation that allows for precise orientation of substituents to interact with target proteins. In the realm of protein kinase inhibition, THIQ derivatives have been successfully developed to target a range of kinases by engaging with the ATP-binding site. However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge: achieving selectivity.

Off-target inhibition can lead to unforeseen toxicities or polypharmacology, where a single agent modulates multiple pathways. While polypharmacology can sometimes be beneficial, it is often an undesirable trait that complicates preclinical and clinical development. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and predicting its therapeutic window. This guide outlines the principles and practical execution of such profiling for THIQ-based compounds.

Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

Evaluating the selectivity of a kinase inhibitor requires a multi-faceted approach, combining high-throughput screening with detailed biochemical and cellular assays. The choice of assay depends on the stage of development and the specific questions being asked.

High-Throughput Kinase Panel Screening

The most common initial step is to screen the compound against a large, diverse panel of purified kinases. This provides a broad overview of its selectivity profile.

Experimental Workflow: Large-Scale Kinase Panel Screen

A typical workflow for a large-scale kinase panel screen involves several key stages, from compound preparation to data analysis. The goal is to determine the inhibitory activity of a test compound against hundreds of kinases simultaneously.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., THIQ derivative) Dilution Serial Dilution in DMSO Compound->Dilution Plate Assay Plate Preparation (Kinase, Substrate, ATP) Dilution->Plate Dispense Dispense Compound from Dilution Plate Plate->Dispense RawData Raw Data Acquisition Incubate Incubation (Allow reaction to occur) Dispense->Incubate Detect Detection (Measure kinase activity) Incubate->Detect Detect->RawData Normalization Normalization (% Inhibition Calculation) RawData->Normalization CurveFit Dose-Response Curve Fitting (IC50 Determination) Normalization->CurveFit Selectivity Selectivity Profile Generation (Kinome Map, Selectivity Score) CurveFit->Selectivity

Caption: Workflow for a typical high-throughput kinase selectivity screen.

Protocol: In Vitro Kinase Panel Screen (Illustrative Example)

This protocol outlines a representative biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of the 5,6,7,8-tetrahydroisoquinoline derivative in 100% DMSO. Create a series of 11-point, 3-fold serial dilutions in DMSO to generate a concentration range for dose-response analysis.

  • Assay Reaction:

    • To each well of a 384-well plate, add 5 µL of a 2X kinase/substrate solution in the appropriate kinase assay buffer.

    • Add 50 nL of the serially diluted compound or DMSO control to the respective wells.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding is accurately assessed.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the remaining kinase activity. The detection method varies by platform (e.g., ADP-Glo™, LanthaScreen™). For instance, in the ADP-Glo™ assay, ADP produced by the kinase reaction is converted to ATP, which then drives a luciferase-based reaction to produce light.

    • Read the signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the high (no enzyme) and low (DMSO only) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each kinase.

    • Visualize the data using a kinome map or by calculating a selectivity score (e.g., S-score).

Cellular Target Engagement Assays

While in vitro screens are essential, they do not account for cell permeability, target availability, or intracellular ATP concentrations. Cellular target engagement assays confirm that the compound can bind to its intended target (and off-targets) in a more physiologically relevant environment.

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. This change in thermal stability can be quantified to measure target engagement.

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound Add THIQ Derivative or Vehicle (DMSO) Cells->Compound Heat Heat Cells to a Range of Temperatures Compound->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation (Separate soluble/precipitated proteins) Lyse->Centrifuge Analysis Analyze Soluble Fraction (e.g., Western Blot, MS) Centrifuge->Analysis MeltCurve Generate Melt Curve (Plot Soluble Protein vs. Temp) Analysis->MeltCurve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative Cross-Reactivity Data of THIQ Derivatives

To illustrate the principles discussed, we present a comparative analysis of two hypothetical, yet representative, 5,6,7,8-tetrahydroisoquinoline-derived compounds: THIQ-A and THIQ-B . Both are designed as inhibitors of Aurora Kinase A (AURKA), a key regulator of mitosis, but differ by a single substituent, which significantly impacts their selectivity.

The following data was generated by screening both compounds at 1 µM against a panel of 468 kinases (KINOMEscan®). The results are presented as percent of control (%Ctrl), where a lower number indicates stronger binding.

Target KinaseKinase FamilyTHIQ-A (%Ctrl @ 1µM)THIQ-B (%Ctrl @ 1µM)Comments
AURKA Ser/Thr Kinase0.5 1.2 Intended Target
AURKBSer/Thr Kinase1.535.0THIQ-A shows high affinity for AURKB; THIQ-B is more selective.
AURKCSer/Thr Kinase2.045.1Similar to AURKB, THIQ-A has potent off-target activity.
ABL1Tyr Kinase85.092.0Both compounds show minimal interaction.
FLT3Tyr Kinase3.588.0THIQ-A shows significant off-target binding to a clinically relevant kinase.
KDR (VEGFR2)Tyr Kinase4.295.0THIQ-A has potent anti-angiogenic off-target activity.
SRCTyr Kinase75.081.0Both compounds are highly selective against SRC family kinases.
PLK1Ser/Thr Kinase15.065.0THIQ-A shows moderate off-target activity against a mitotic kinase.

Interpretation of Results:

  • THIQ-A: While a potent AURKA inhibitor, THIQ-A demonstrates significant cross-reactivity. It strongly binds to other Aurora family members (AURKB, AURKC) and key tyrosine kinases like FLT3 and KDR. This polypharmacology could lead to complex biological effects and potential toxicities, such as myelosuppression (FLT3) or cardiovascular effects (KDR).

  • THIQ-B: The minor structural modification in THIQ-B dramatically improves its selectivity profile. It retains high potency for AURKA while demonstrating significantly reduced affinity for AURKB/C, FLT3, and KDR. This compound represents a more desirable candidate for further development due to its cleaner off-target profile.

This comparative data underscores a critical principle in drug design: small structural changes on the 5,6,7,8-tetrahydroisoquinoline scaffold can have profound effects on kinase selectivity. The improved profile of THIQ-B could be attributed to a substituent that exploits a subtle non-conserved residue difference between the ATP-binding sites of AURKA and other kinases.

Conclusion and Future Directions

The 5,6,7,8-tetrahydroisoquinoline scaffold remains a valuable starting point for the design of potent kinase inhibitors. However, this guide highlights the absolute necessity of comprehensive and early-stage cross-reactivity profiling. The difference between a promising lead compound and a problematic one, as illustrated by THIQ-A and THIQ-B, often lies in its selectivity.

We recommend a tiered approach to profiling. Initial high-throughput screens provide a broad landscape of potential off-targets. Hits from these screens must then be validated with orthogonal methods, such as dose-response IC50 determination, followed by cellular target engagement assays like CETSA® to confirm activity in a physiological context. By integrating these robust methodologies, researchers can make more informed decisions, de-risk their drug development programs, and ultimately design safer and more effective medicines.

References

  • KINOMEscan® Assay Platform. DiscoverX (now part of Eurofins). [Link]

  • Cellular Thermal Shift Assay (CETSA®). Pelago Bioscience. [Link]

  • The importance of kinase selectivity in drug discovery. Nature Reviews Drug Discovery. [Link]

  • Privileged structures: a useful concept for the design of new lead compounds. Current Opinion in Chemical Biology. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

Introduction 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a tetrahydroisoquinoline amine salt that serves as a critical intermediate and building block in medicinal chemistry and agrochemical research.[1] As...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a tetrahydroisoquinoline amine salt that serves as a critical intermediate and building block in medicinal chemistry and agrochemical research.[1] As with any laboratory chemical, the integrity of our research and the safety of our personnel depend not only on its proper use but also on its responsible disposal. Improper disposal can lead to personnel exposure, dangerous chemical reactions, and significant environmental contamination.

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of researchers and the environment.

Hazard Identification and Essential Safety Data

Understanding the inherent hazards of a chemical is the foundation of its safe management. 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride and its related structures are classified with several key hazards that directly inform disposal procedures. The primary risks are associated with irritation and acute toxicity.

The hydrochloride salt form is also hygroscopic, meaning it can absorb moisture from the air, which necessitates storage in a tightly sealed container.[1]

Table 1: GHS Hazard Classification for Tetrahydroisoquinoline Derivatives

Hazard Class GHS Category Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 Warning Harmful if swallowed[2][3]
Skin Corrosion/Irritation Category 2 Warning Causes skin irritation[3][4]
Serious Eye Damage/Irritation Category 2 / 2A Warning Causes serious eye irritation[3][4]
Acute Toxicity, Dermal Category 4 Warning Harmful in contact with skin[2]
Acute Toxicity, Inhalation Category 4 Warning Harmful if inhaled[2]

| Specific target organ toxicity (single exposure) | Category 3 | Warning | May cause respiratory irritation[4] |

Note: This data is synthesized from safety data sheets for closely related tetrahydroisoquinoline compounds. Always refer to the specific SDS for the exact product in use.

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation. The causality is simple: preventing cross-contamination with other waste streams avoids unpredictable and potentially hazardous reactions.[5]

Required Personal Protective Equipment (PPE)

Direct contact with the compound must be avoided. The following PPE is mandatory when handling the pure chemical or its waste.

Table 2: Required PPE for Handling and Disposal

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves. Prevents skin irritation and dermal absorption.[6]
Eye Protection Safety glasses with side shields or goggles. Protects against splashes and airborne dust, preventing serious eye irritation.[4]
Body Protection Standard laboratory coat. Protects skin and clothing from contamination.

| Respiratory | Use only in a well-ventilated area or chemical fume hood. | Avoids inhalation of dust or aerosols, which can cause respiratory irritation.[4][7] |

Waste Segregation

Segregation is a critical, non-negotiable step. 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride waste must be kept separate from other chemical wastes to ensure proper handling and to prevent dangerous reactions.[5]

  • DO NOT mix with acidic or oxidizing waste streams.

  • DO NOT dispose of this chemical down the drain.[4] It should not be released into the environment.[8][9]

  • Collect all waste associated with this chemical in a dedicated, clearly labeled hazardous waste container.

Step-by-Step Disposal Workflow

This protocol outlines the procedural steps for disposing of various forms of waste containing 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. This process must be followed to comply with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]

Step 1: Select and Prepare the Waste Container
  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks or residue, and has a tightly sealing screw cap.[10] The container must be compatible with the amine salt.[5]

  • Affix a "HAZARDOUS WASTE" Label: Before adding any waste, label the container clearly.[10] The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride"

    • The accumulation start date (the date the first drop of waste is added).

    • Associated hazards (e.g., "Irritant," "Toxic").

Step 2: Consolidate Chemical Waste
  • For Unused or Expired Solid Chemical:

    • If the original container is intact and well-sealed, place it directly into a secondary containment bin.

    • Label the secondary container for disposal according to your institution's Environmental Health & Safety (EH&S) guidelines.

  • For Contaminated Solid Waste (e.g., weigh boats, contaminated gloves, wipes):

    • Place these items in a tough, transparent plastic bag.

    • Seal the bag and then place it inside your designated solid hazardous waste container.

  • For Contaminated Aqueous or Solvent Solutions:

    • Carefully pour the liquid waste into the designated liquid hazardous waste container using a funnel.

    • Ensure the exterior of the container remains clean and dry.

    • Securely cap the container immediately after adding the waste.[10]

Step 3: Temporary Storage (Satellite Accumulation Area)
  • Store the sealed and labeled hazardous waste container at or near the point of generation, under the control of the laboratory personnel. This is known as a Satellite Accumulation Area (SAA).[10]

  • The storage area must be a cool, well-ventilated location, away from direct sunlight, heat sources, and incompatible materials.[5]

  • Ensure the container is kept tightly closed except when adding waste.[5][10]

Step 4: Arrange for Final Disposal
  • Once the waste container is full, or if you are approaching the time limits for SAA storage as defined by your institution and the EPA, contact your institution's EH&S department.

  • EH&S will arrange for the pickup and transportation of the waste to a licensed and approved waste disposal facility.[2][8][11] Never attempt to transport or dispose of the chemical waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride waste.

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection & Segregation cluster_disposal Phase 3: Storage & Final Disposal start Identify Waste Containing 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select & Label Hazardous Waste Container ppe->container segregate Segregate Waste by Form container->segregate solid Unused Solid or Contaminated Labware segregate->solid liquid Aqueous or Solvent Solutions segregate->liquid spill Spill Cleanup Debris segregate->spill store Store Sealed Container in Satellite Accumulation Area (SAA) solid->store liquid->store spill->store contact Contact EH&S for Pickup (When Full or Time Limit Reached) store->contact dispose Professional Disposal by Licensed Facility contact->dispose

Caption: Disposal workflow for 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride.

Emergency Procedures: Spill Management

Accidents can happen despite the best precautions. A swift and correct response is vital.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves other reactive chemicals, or you feel unsafe, evacuate and contact your institution's emergency response team immediately.

  • For Small, Manageable Spills (if trained to do so):

    • Ensure you are wearing the appropriate PPE.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][8][11]

    • Clean the spill area with soap and water.

    • Label the container with all its contents, including the absorbent material, and manage it as hazardous waste.

Regulatory Compliance

Disposal of this chemical is governed by federal and state regulations. In the U.S., the Environmental Protection Agency (EPA) classifies hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] Wastes are deemed hazardous if they are specifically "listed" or if they exhibit "characteristics" of being ignitable, corrosive, reactive, or toxic.[12] Based on its toxicological profile, 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride waste would be managed as a characteristic hazardous waste due to toxicity. Adherence to the protocols in this guide ensures compliance with these critical regulations.

References

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR, University of Maryland Baltimore.[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.[Link]

  • EPA Hazardous Waste Codes. State of New Jersey Department of Environmental Protection.[Link]

  • Amine Disposal For Businesses. Collect and Recycle.[Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency.[Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz.[Link]

  • 5,6,7,8-Tetrahydroquinoline PubChem CID 66335. National Center for Biotechnology Information, PubChem.[Link]

  • Safety Data Sheet: 5-Aminolevulinic acid hydrochloride. Carl ROTH.[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, with a stringent focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven procedures that empower researchers to work with confidence and security.

Hazard Assessment and Risk Mitigation

Before any handling of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride, a thorough risk assessment is essential. The physical form of the compound, typically a crystalline powder, and the nature of the procedure will dictate the level of exposure risk.[4]

Key Hazards to Consider:

  • Skin Irritation: Direct contact can lead to skin irritation.[2][5]

  • Eye Irritation: The compound can cause serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][4]

  • Hygroscopic Nature: The hydrochloride salt form is likely to be hygroscopic, meaning it can absorb moisture from the air, which may affect its handling properties.[4]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. This protocol is designed to provide a multi-layered defense against potential exposure.

Due to the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Primary Protection: Safety glasses with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are the minimum requirement.[2]

  • Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation (e.g., weighing, preparing solutions), a full-face shield should be worn in conjunction with safety glasses.[6] Contact lenses should be avoided as they can trap chemicals against the eye.[6]

Preventing skin contact is crucial to avoid irritation.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves with a minimum thickness of 0.1 mm are recommended for incidental contact.[7] For prolonged handling or in situations with a high risk of contamination, consider double-gloving or using gloves with a longer perforation time. Always inspect gloves for any signs of degradation or puncture before use and change them frequently.

  • Laboratory Coat: A standard laboratory coat should be worn at all times to protect street clothing from contamination. For procedures with a significant risk of splashes, a chemically resistant apron over the lab coat is advised.[6]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[8]

Given the potential for respiratory irritation, appropriate respiratory protection is critical, especially when handling the powdered form of the compound.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls such as a certified chemical fume hood. All weighing and handling of the solid compound should be performed within a fume hood.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required.[9] For powdered substances, a respirator with a particulate filter (e.g., N95, P100) is appropriate. In environments where vapors may also be present, a combination cartridge (e.g., organic vapor/particulate) may be necessary.

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride.

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_operation Operational Protocol cluster_disposal Disposal start Start: Handling 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride risk_assessment Risk Assessment Review SDS (or similar compounds) Identify hazards: Skin/Eye/Respiratory Irritant start->risk_assessment procedure_analysis Analyze Procedure Weighing solid? Preparing solution? High splash/aerosol risk? risk_assessment->procedure_analysis eye_protection Eye Protection Safety glasses with side shields (minimum) Add face shield for splash risk procedure_analysis:f3->eye_protection:f2 procedure_analysis->eye_protection:f0 skin_protection Skin Protection Nitrile gloves Lab coat Consider chemical apron procedure_analysis->skin_protection:f0 respiratory_protection Respiratory Protection Work in fume hood (primary) NIOSH-approved respirator if needed procedure_analysis:f1->respiratory_protection:f1 donning Don PPE in correct sequence eye_protection->donning skin_protection->donning respiratory_protection->donning handling Perform experiment in designated area donning->handling doffing Doff PPE carefully to avoid contamination handling->doffing waste_disposal Dispose of contaminated PPE and chemical waste according to institutional and local regulations doffing->waste_disposal end End waste_disposal->end

PPE Selection and Use Workflow
Step-by-Step Handling and Disposal Plan

1. Preparation and Donning PPE:

  • Before entering the laboratory, ensure you are familiar with the location and operation of safety showers and eyewash stations.[6]

  • Wash hands thoroughly before donning any PPE.[6]

  • Don PPE in the following order: lab coat, respirator (if required), safety glasses/goggles, and finally, gloves.

2. Handling the Compound:

  • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Use appropriate tools (spatulas, weighing paper) to handle the powder, avoiding direct contact.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

3. Doffing PPE and Decontamination:

  • Doff PPE in a manner that prevents cross-contamination. The general sequence is to remove gloves first, followed by the lab coat, and then eye and face protection.

  • Dispose of single-use PPE (e.g., gloves) in a designated hazardous waste container.[5]

  • Wash hands thoroughly with soap and water after removing all PPE.[5]

4. Disposal of Chemical Waste:

  • All waste containing 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride must be disposed of as hazardous waste.[2]

  • Collect waste in a clearly labeled, sealed container.[10]

  • Follow all institutional and local regulations for the disposal of chemical waste.[5]

Summary of PPE Requirements
ScenarioEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile gloves, Lab coatNot generally required if container is sealed
Weighing and Handling Solid Safety glasses and face shieldNitrile gloves, Lab coatChemical fume hood (mandatory), NIOSH-approved respirator (if necessary)
Preparing Solutions Safety glasses and face shieldNitrile gloves, Lab coat, Chemical apron (recommended)Chemical fume hood
Spill Cleanup Safety glasses and face shieldDouble-gloved with nitrile, Lab coat, Chemical apronNIOSH-approved respirator with appropriate cartridges

This guide provides a comprehensive framework for the safe handling of 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. Adherence to these PPE protocols is fundamental to a safe and productive research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet available.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Fisher Scientific. (2014, September 25). Safety Data Sheet: 5,6,7,8-Tetrahydroquinoline.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5,6,7,8-Tetrahydroisoquinoline.
  • ChemShuttle. (n.d.). 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Henkel. (n.d.). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydroisoquinoline 95.
  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
  • ChemicalBook. (2025, July 5). 5,6,7,8-TETRAHYDROISOQUINOLINE - Safety Data Sheet.
  • MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.